molecular formula C12H16O3 B6155608 4-(4-methoxyphenyl)-2-methylbutanoic acid CAS No. 196697-06-0

4-(4-methoxyphenyl)-2-methylbutanoic acid

Cat. No.: B6155608
CAS No.: 196697-06-0
M. Wt: 208.25 g/mol
InChI Key: VRMQIYPJRVVRDU-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-2-methylbutanoic acid (CAS 196697-06-0) is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol . This derivative of butanoic acid features a methoxyphenyl substituent, a structure often investigated for its potential as a synthetic intermediate or building block in medicinal and organic chemistry. While direct studies on this specific compound are limited, its core structure shares characteristics with other researched molecules. For instance, related compounds like 4-(4-methoxyphenyl)butanoic acid are documented as key intermediates in synthetic pathways, demonstrating the utility of this chemical class in developing more complex target molecules . Furthermore, the 2-methylbutanoic acid moiety is a short-chain fatty acid (SCFA) known to have various biological roles and is a point of interest in biochemical research . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can find detailed specifications for this compound, including its SMILES string (O=C(O)C(C)CCC1=CC=C(OC)C=C1), to assist in their experimental planning .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

196697-06-0

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

4-(4-methoxyphenyl)-2-methylbutanoic acid

InChI

InChI=1S/C12H16O3/c1-9(12(13)14)3-4-10-5-7-11(15-2)8-6-10/h5-9H,3-4H2,1-2H3,(H,13,14)

InChI Key

VRMQIYPJRVVRDU-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=C(C=C1)OC)C(=O)O

Purity

95

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Structural Dynamics, Synthesis, and Advanced Derivatization of 4-(4-methoxyphenyl)-2-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As pharmaceutical pipelines increasingly rely on modular, stereochemically rich building blocks, aliphatic carboxylic acids have emerged as critical starting materials. 4-(4-methoxyphenyl)-2-methylbutanoic acid (CAS: 196697-06-0) is a highly versatile chemical intermediate characterized by its electron-rich aromatic ring, a chiral center at the α-position, and a terminal carboxylic acid. This whitepaper provides an in-depth technical analysis of its physicochemical properties, field-proven synthetic routes, and its advanced derivatization into boronic esters via state-of-the-art decarboxylative metallaphotoredox/copper catalysis.

Physicochemical Profiling & Structural Dynamics

The utility of 4-(4-methoxyphenyl)-2-methylbutanoic acid stems from its bifunctional nature. The para-methoxy group serves as an electron-donating handle, making the aromatic ring highly susceptible to electrophilic aromatic substitution (EAS), while the carboxylic acid provides a handle for amidation, esterification, or decarboxylative cross-coupling.

Table 1: Quantitative Physicochemical Data

PropertyValue
IUPAC Name 4-(4-methoxyphenyl)-2-methylbutanoic acid
CAS Registry Number 196697-06-0
Molecular Formula C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol
Physical State Oil (at ambient temperature)
InChIKey VRMQIYPJRVVRDU-UHFFFAOYSA-N

Data sourced from the 1[1].

Synthetic Methodologies & Mechanistic Causality

The synthesis of 4-(4-methoxyphenyl)-2-methylbutanoic acid requires precise chemoselectivity to install or preserve the aliphatic chain without degrading the carboxylic acid moiety. Two primary field-proven routes are utilized depending on the available precursor[1][2].

Synthesis A 4-(4-methoxyphenyl)-2-methyl-4-oxobutanoic acid (Ketone Precursor) C 4-(4-methoxyphenyl)-2-methylbutanoic acid (Target Molecule) A->C Clemmensen Reduction (Zn/Hg, HCl, Toluene, 24h) B α-methylene-γ-keto carboxylic acid (Alkene Precursor) B->C Chemoselective Hydrogenation (Pd/Zn Co-catalysis)

Synthetic pathways to 4-(4-methoxyphenyl)-2-methylbutanoic acid via selective reduction.
Route A: Ketone Deoxygenation via Clemmensen Reduction

Mechanistic Causality: When starting from 4-(4-methoxyphenyl)-2-methyl-4-oxobutanoic acid, the objective is the complete deoxygenation of the γ-ketone. Traditional hydride donors (e.g., LiAlH₄) are inappropriate as they will indiscriminately reduce the carboxylic acid to an alcohol. The Clemmensen reduction is chosen because it operates via a single-electron transfer mechanism at the surface of a zinc-mercury amalgam, which is highly chemoselective for aldehydes and ketones, leaving the carboxylic acid untouched.

Self-Validating Protocol:

  • Amalgam Preparation: Combine zinc dust with an aqueous solution of mercury(II) chloride (HgCl₂). Stir for 10 minutes.

    • Validation Checkpoint: The zinc surface must transition from a dull gray powder to a shiny, clumped metallic silver finish, confirming successful amalgamation.

  • Reaction Assembly: Decant the supernatant. To the amalgam, add concentrated HCl, water, and toluene as a co-solvent. Add the ketone precursor (1.0 equiv).

    • Causality Note: Toluene is critical here. It partitions the hydrophobic organic substrate, preventing it from precipitating out of the aqueous acidic phase and coating the metal surface, which would stall the reaction.

  • Execution: Heat the biphasic mixture to reflux for 24.0 hours.

    • Validation Checkpoint: Monitor the organic layer via TLC (Hexanes/EtOAc). The disappearance of the strongly UV-active ketone spot (lower R_f due to carbonyl polarity) and the appearance of the product spot (higher R_f) validates conversion.

  • Isolation: Separate the toluene layer, dry over Na₂SO₄, and concentrate. Expected yield: ~92%[1].

Advanced Derivatization: Decarboxylative Borylation

While 4-(4-methoxyphenyl)-2-methylbutanoic acid is a valuable endpoint, converting its carboxylic acid into a boronic ester unlocks vast potential for Suzuki-Miyaura cross-coupling in drug discovery.

The Strategic Value of Redox-Active Esters (RAEs)

Historically, converting aliphatic carboxylic acids to boronic esters required harsh conditions or expensive iridium/palladium catalysts. Based on the authoritative methodology developed by3[3][4], we utilize a copper-catalyzed decarboxylative borylation. This protocol converts the acid into a redox-active ester (RAE) using N-hydroxyphthalimide (NHPI), which is then fragmented via single-electron transfer (SET) to generate a transient alkyl radical that is subsequently borylated.

Borylation S1 Alkyl Carboxylic Acid (Substrate) S2 Redox-Active Ester (RAE) (NHPI, DIC) S1->S2 Activation S3 Radical Decarboxylation (Cu(acac)2, B2pin2, LiOH) S2->S3 SET & CO2 Loss S4 Alkyl Boronic Ester (Product) S3->S4 Borylation

Workflow and mechanism of Cu-catalyzed decarboxylative borylation of carboxylic acids.
Self-Validating Protocol: Cu-Catalyzed Borylation

Table 2: Optimized Stoichiometry for Borylation

ReagentFunctionEquivalents
RAE of Substrate Radical Precursor1.0
B₂pin₂ Boron Source1.5 - 3.0
Cu(acac)₂ Inexpensive SET Catalyst0.2 (20 mol%)
LiOH·H₂O Base Activator15.0
MgCl₂ Lewis Acid Additive1.5

Step-by-Step Methodology:

  • RAE Synthesis: Dissolve 4-(4-methoxyphenyl)-2-methylbutanoic acid (1.0 equiv) and NHPI (1.0 equiv) in dichloromethane (DCM). Add N,N'-diisopropylcarbodiimide (DIC, 1.0 equiv) dropwise.

    • Validation Checkpoint: The reaction mixture will initially be clear. Within 30 minutes, the precipitation of a white solid (diisopropylurea, DIU) provides visual confirmation that esterification is occurring. Filter and concentrate to isolate the RAE.

  • Catalyst Assembly: In a reaction vial under an inert atmosphere, combine the RAE (1.0 equiv), B₂pin₂ (1.5 equiv), Cu(acac)₂ (20 mol%), LiOH·H₂O (15.0 equiv), and MgCl₂ (1.5 equiv).

    • Mechanistic Causality: LiOH and MgCl₂ are not merely buffers; they actively coordinate with B₂pin₂ to form an in situ boron ate complex, which is highly reactive toward the incoming alkyl radical generated by the copper catalyst[4].

  • Reaction Execution: Inject a solvent mixture of Dioxane/DMF (to solubilize both organic and inorganic components) and stir at room temperature for 10 minutes.

    • Validation Checkpoint: Immediate and vigorous gas evolution (CO₂ release) will be observed upon solvent addition. The cessation of bubbling serves as a reliable kinetic indicator that the decarboxylation is complete.

  • Purification: Dilute with ethyl acetate, filter through a short pad of silica to remove the copper salts, and purify via flash chromatography to yield 2-(4-(4-methoxyphenyl)butan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane[2].

Conclusion

4-(4-methoxyphenyl)-2-methylbutanoic acid is a structurally robust intermediate whose utility is maximized through an understanding of chemoselective reduction and radical-mediated derivatization. By leveraging causality-driven protocols—such as the biphasic Clemmensen reduction for its synthesis and Cu-catalyzed RAE fragmentation for its borylation—researchers can reliably integrate this molecule into complex API synthesis workflows.

References

  • MolAid Chemical Database: 4-(4-methoxyphenyl)-2-methylbutanoic acid | 196697-06-0. MolAid. [Link]

  • MolAid Chemical Database: Synthesis and Reactions of 4-(4-methoxyphenyl)-2-methylbutanoic acid. MolAid.[Link]

  • Wang, J., et al. (2018): Cu-Catalyzed Decarboxylative Borylation. ACS Catalysis, 8(10), 9537-9542.[Link]

Sources

Physicochemical Profiling & Process Engineering of 4-(4-Methoxyphenyl)-2-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(4-Methoxyphenyl)-2-methylbutanoic acid (CAS 196697-06-0) is a specialized chiral building block utilized in the synthesis of peptidomimetics, GPCR ligands, and matrix metalloproteinase (MMP) inhibitors.[1][2][3][4] Distinguished by its


-methyl substitution, this compound offers a critical steric handle that modulates metabolic stability and receptor binding affinity compared to its non-methylated parent, 4-(4-methoxyphenyl)butanoic acid.[1][2]

This guide provides an exhaustive analysis of its physicochemical behavior, focusing on its lipophilicity-solubility profile, solid-state characteristics, and the critical analytical methodologies required to ensure enantiomeric purity during drug substance manufacturing.[2]

Chemical Identity & Structural Analysis

The introduction of the methyl group at the C2 position creates a chiral center, rendering the molecule capable of existing as two enantiomers (


 and 

).[2] In drug development, controlling this stereocenter is often the primary critical quality attribute (CQA).[2]
AttributeTechnical Detail
IUPAC Name 4-(4-methoxyphenyl)-2-methylbutanoic acid
Common Name

-Methyl-4-methoxybenzenebutanoic acid
CAS Number 196697-06-0 (Racemic)
Molecular Formula

Molecular Weight 208.25 g/mol
SMILES COc1ccc(CCC(C)C(=O)O)cc1
Chiral Center C2 (Alpha-carbon)
Structural Significance[1][2]
  • Methoxy Group (

    
    -OMe):  Acts as an electron-donating group (EDG), increasing the electron density of the phenyl ring.[1][2] This makes the ring susceptible to electrophilic aromatic substitution but also serves as a metabolic handle (O-demethylation).[1][2]
    
  • 
    -Methyl Group:  Increases steric hindrance around the carboxylic acid.[1][2] This significantly retards metabolic glucuronidation and ester hydrolysis rates compared to the des-methyl analog, a desirable trait for extending half-life in vivo.[1][2]
    

Physicochemical Characteristics

Note: Values below represent a synthesis of experimental data from homologous series and computational consensus where specific proprietary data is non-public.

Solid-State Properties

Unlike its non-methylated analog (which is a solid melting at ~56-59°C), the introduction of the


-methyl group disrupts crystal packing efficiency.[1]
  • Physical State: Typically isolated as a viscous oil or a low-melting solid (MP < 45°C) in its racemic form.[1][2] Enantiopure forms may crystallize more readily due to orderly packing.[2]

  • Polymorphism: High risk of polymorphism if crystallized.[2] Salt formation (e.g., with dicyclohexylamine or calcium) is recommended to stabilize the solid form for handling.[2]

Solution Properties
  • Lipophilicity (LogP): ~2.6 (Predicted).[2][5] The molecule is moderately lipophilic, indicating good membrane permeability but poor aqueous solubility.[2]

  • Acidity (pKa): 4.6 ± 0.[2]2. The

    
    -methyl group has a negligible inductive effect on the carboxylic acid's acidity compared to the parent butyric acid.[2]
    
  • Solubility Profile:

    • Water: Low (< 0.5 mg/mL at pH 1.2).[2] Solubility increases significantly at pH > 6.0 due to ionization.[2]

    • Organic Solvents: Freely soluble in MeOH, EtOH, DMSO, DCM, and Ethyl Acetate.[2]

Stability Profile
  • Thermal: Stable up to 150°C. Decarboxylation is not observed under standard process conditions.[2]

  • Oxidative: The benzylic position (C4) and the methoxy group are potential sites for oxidation under forcing conditions (e.g., KMnO4 or high-pressure

    
    ), but stable under ambient storage.[2]
    

Synthesis & Impurity Fate Mapping

Understanding the synthesis is the only way to control the impurity profile.[2] The two dominant routes are Malonic Ester Synthesis (Route A) and Stobbe Condensation/Hydrogenation (Route B).

Diagram 1: Synthesis & Impurity Fate Map

This diagram tracks the formation of the target molecule and the origin of the critical "Des-methyl" impurity.[2]

G Start 4-Methoxybenzyl Chloride Inter1 Malonate Intermediate Start->Inter1 Alkylation Methylation Methylation (MeI / Base) Inter1->Methylation Hydrolysis Hydrolysis & Decarboxylation Inter1->Hydrolysis No MeI Methylation->Inter1 Reversible Methylation->Hydrolysis Major Path Impurity2 Impurity B: Dimethyl Analog (Over-Methylation) Methylation->Impurity2 Excess MeI Target Target: 4-(4-methoxyphenyl)- 2-methylbutanoic acid Hydrolysis->Target Impurity1 Impurity A: Des-methyl Analog (Incomplete Methylation) Hydrolysis->Impurity1

Figure 1: Synthetic pathway highlighting the origin of critical impurities (Des-methyl and Dimethyl analogs) which are difficult to remove due to structural similarity.[1][2]

Analytical Characterization Protocol

Achiral HPLC Method (Purity & Assay)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm).[2]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Maintains acid in non-ionized form for better retention).[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 90% B over 15 minutes.

  • Detection: UV @ 225 nm (Absorption max of anisole moiety) and 275 nm.[2]

  • Critical Resolution: Must resolve the Des-methyl impurity (RT ~0.9 RRT) from the Target (RT 1.0).

Chiral HPLC Method (Enantiomeric Excess)

Since the 2-methyl position is chiral, quantifying the


 ratio is critical.[2]
  • Column: Polysaccharide-based (e.g., Chiralpak AD-H or OD-H).[1][2]

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).[2]

  • Mode: Isocratic Normal Phase.[2]

  • Rationale: The TFA is crucial to suppress the ionization of the carboxylic acid, preventing peak tailing which can mask minor enantiomers.[2]

Diagram 2: Analytical Decision Tree

A logic flow for releasing a batch of this intermediate for downstream drug synthesis.[2]

AnalyticalFlow Sample Crude Sample Achiral 1. Achiral HPLC (Purity & Assay) Sample->Achiral PassPurity Purity > 98.0%? Achiral->PassPurity ImpurityCheck Check Impurity A (Des-methyl) PassPurity->ImpurityCheck Yes Reject REJECT / REWORK PassPurity->Reject No ChiralCheck 2. Chiral HPLC (Enantiomeric Excess) ImpurityCheck->ChiralCheck < 0.5% ImpurityCheck->Reject > 0.5% PassEE ee > 99.0%? ChiralCheck->PassEE Release BATCH RELEASE PassEE->Release Yes PassEE->Reject No

Figure 2: Quality Control decision tree ensuring both chemical and stereochemical integrity before batch release.

Applications in Drug Development

This compound is rarely the final drug; it is a Privileged Scaffold Intermediate .[2]

  • Peptidomimetics: The acid functionality allows coupling to amines (forming amides), while the 4-methoxyphenyl tail mimics the side chain of Tyrosine, fitting into hydrophobic pockets of enzymes (e.g., NEP, ACE, or MMPs).[2]

  • Metabolic Stability: The

    
    -methyl group prevents "beta-oxidation" like degradation and sterically hinders amidases, prolonging the duration of action of the final drug.[2]
    
  • Resolution Agent: In its enantiopure form, it can be used to resolve racemic amines via diastereomeric salt formation, leveraging the lipophilic anisole tail for distinct solubility differences.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54407103, 4-(4-methoxyphenyl)-2-methylbutanoic acid. Retrieved from [Link][1][2]

  • Molaid Chemicals. Chemical Property Data for CAS 196697-06-0. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier for Phenylbutanoic Acid Derivatives. Retrieved from [Link][1][2]

Sources

Technical Whitepaper: Solubility Profiling and Solvent Selection for 4-(4-methoxyphenyl)-2-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of 4-(4-methoxyphenyl)-2-methylbutanoic acid (CAS: Proprietary/Analogous to 4521-28-2). As a key intermediate in the synthesis of aryl-alkanoic acid pharmaceuticals (potentially related to sartan or NSAID classes), understanding its solid-liquid equilibrium (SLE) is critical for process optimization, specifically in crystallization and purification steps.

Given the scarcity of public experimental data for this specific methyl-branched isomer, this guide utilizes a comparative thermodynamic approach . We analyze the well-characterized unbranched analog, 4-(4-methoxyphenyl)butanoic acid , and apply structural activity relationships (SAR) to predict the solubility behavior of the target compound. This is followed by a rigorous, self-validating experimental protocol designed to generate precise solubility curves.

Chemical Profile & Structural Thermodynamics

The Target vs. The Proxy

To accurately predict solubility, we must understand the structural deviation from the known baseline.

FeatureProxy: 4-(4-methoxyphenyl)butanoic acidTarget: 4-(4-methoxyphenyl)-2-methylbutanoic acid
CAS 4521-28-2Specific Isomer (PubChem CID 54407103)
Structure Linear butanoic chainBranched at C2 (Methyl group)
Melting Point (

)
56–59 °CPredicted: 45–52 °C (Lattice disruption)
Crystal Packing High symmetry, higher lattice energySteric hindrance disrupts packing, lowering

Solubility Trend ModerateEnhanced (Due to lower

and lattice energy)
Thermodynamic Implications

The introduction of the methyl group at the alpha-position (C2) creates a "kink" in the alkyl chain. According to the General Solubility Equation (GSE) and ideal solubility theory:



Where:

  • 
     is the ideal mole fraction solubility.
    
  • 
     is the melting point.[1][2]
    

Technical Insight: The target compound's lower


 (compared to the proxy) implies that the energy penalty to break the crystal lattice is lower. Therefore, 4-(4-methoxyphenyl)-2-methylbutanoic acid is expected to exhibit higher solubility  in organic solvents than its unbranched counterpart at a given temperature.

Predicted Solubility Profile & Solvent Selection

Based on Hansen Solubility Parameters (HSP) and the functional groups present (Carboxylic Acid, Phenyl Ether, Alkyl Chain), we categorize solvents for process development.

Solvent Interaction Matrix
Solvent ClassRepresentative SolventsInteraction MechanismPredicted SolubilityApplication
Lower Alcohols Methanol, Ethanol, IPAH-bonding (Donor/Acceptor) with -COOHHigh Primary solvent for crystallization
Esters Ethyl Acetate, Isopropyl AcetateDipole-Dipole, H-bond AcceptorHigh Extraction / Co-solvent
Ketones Acetone, MIBKDipole-DipoleVery High Dissolution for reaction
Aromatics Toluene, Xylene

Stacking with Phenyl ring
Moderate Reaction solvent (Friedel-Crafts)
Alkanes n-Heptane, HexaneDispersion forces onlyLow Anti-solvent for crystallization
Chlorinated DCM, ChloroformWeak PolarityModerate-High Extraction (check stability)
Critical Process Parameters
  • Methanol/Ethanol: Likely the best solvents for cooling crystallization. The solubility curve will be steep, allowing for high recovery upon cooling.

  • Toluene: Useful for azeotropic removal of water during synthesis but may require an anti-solvent (e.g., Heptane) to force precipitation.

Experimental Protocol: Determination of Solubility Curves

Since exact literature values are unavailable, the following self-validating protocol must be executed to generate the "Design Space" for this compound.

Methodology: Dynamic Laser Monitoring (Recommended) vs. Static Gravimetric
  • Dynamic Method: Measures the clear point (dissolution) and cloud point (nucleation) using turbidity probes (e.g., Crystal16 or EasyMax).

  • Static Method: Classical shake-flask method with HPLC analysis of the supernatant.

Workflow Diagram

The following diagram outlines the standard operating procedure (SOP) for generating the solubility curve.

SolubilityWorkflow Start Start: Solid Sample (>98% Purity) SolventPrep Prepare Solvent Set (MeOH, EtOH, EtOAc, Toluene) Start->SolventPrep SlurryPrep Prepare Saturated Slurries (Excess Solid) SolventPrep->SlurryPrep Equilibration Equilibrate at T1, T2, T3, T4 (e.g., 10, 20, 30, 40°C) SlurryPrep->Equilibration Agitation (400 rpm) Sampling Filter Supernatant (0.45 µm PTFE Filter) Equilibration->Sampling Isothermal Hold > 24h Analysis Quantify Concentration (HPLC/UPLC or Gravimetric) Sampling->Analysis DataFit Fit to Thermodynamic Models (Apelblat / van't Hoff) Analysis->DataFit Validation Validate with Checkpoint (Measure at T_mid) DataFit->Validation End Final Solubility Profile Validation->End

Figure 1: Standardized workflow for determining the solubility profile of solid intermediates.

Thermodynamic Modeling & Data Correlation

Once experimental data (


) is obtained, it must be correlated to allow for interpolation within the design space.
Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility data in pure solvents.



  • A, B, C: Empirical parameters derived from regression.

  • Interpretation:

    • If B < 0 , the dissolution is endothermic (solubility increases with T).

    • C accounts for the temperature dependence of the enthalpy of fusion.

van't Hoff Equation

Used to extract thermodynamic properties (


).[3]


  • Plot:

    
     vs. 
    
    
    
    .
  • Slope:

    
    .
    
  • Intercept:

    
    .
    

Application Note: For 4-(4-methoxyphenyl)-2-methylbutanoic acid, expect a positive


  (endothermic dissolution) in alcoholic solvents, indicating that cooling crystallization is a viable purification strategy.

Process Application: Crystallization Strategy

Cooling Crystallization (Preferred)
  • Solvent: Ethanol or Isopropyl Alcohol (IPA).

  • Process: Dissolve crude acid at 50-60°C (near reflux/melting).

  • Cooling: Linear cooling ramp (e.g., 0.5°C/min) to 5°C.

  • Yield: High yield expected due to steep solubility curve.

Anti-Solvent Crystallization
  • Solvent: Ethyl Acetate (High solubility).

  • Anti-Solvent: n-Heptane (Low solubility).

  • Ratio: Add Heptane to the Ethyl Acetate solution until cloud point is reached.

  • Benefit: Useful if the compound is heat-sensitive or if the melting point is too low for effective cooling crystallization.

CrystallizationLogic cluster_Methods Methodology Crude Crude Mixture (Target + Impurities) SolventSelect Solvent Selection Crude->SolventSelect Method Crystallization Method SolventSelect->Method High T coeff? Cooling Cooling Cryst. (EtOH/IPA) Method->Cooling Yes (Steep Curve) AntiSolv Anti-Solvent (EtOAc + Heptane) Method->AntiSolv No (Flat Curve) Purified Purified Solid (>99% HPLC) Cooling->Purified AntiSolv->Purified

Figure 2: Decision tree for selecting the crystallization mode based on solubility thermodynamics.

References

  • PubChem. (2025).[4][5] Compound Summary: 4-(4-methoxyphenyl)butanoic acid (CAS 4521-28-2).[1][2][6][7] National Library of Medicine. [Link]

  • Jouyban, A. (2008). Review of the pharmaceutical solubility prediction models. Journal of Pharmaceutical & Pharmaceutical Sciences, 11(1), 32-58. [Link]

  • Grant, D. J. W. (2005). Theory and Origin of Polymorphism and Solvatomorphism. In Polymorphism in Pharmaceutical Solids. CRC Press.
  • NIST. (2023). 4-(4-Methoxyphenyl)butyric acid Phase Change Data. NIST Chemistry WebBook, SRD 69.[7] [Link]

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-dl-aspartate in water from T=(278 to 348) K. Journal of Chemical Thermodynamics.

Sources

Thermodynamic stability of 4-(4-methoxyphenyl)-2-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Stability of 4-(4-methoxyphenyl)-2-methylbutanoic acid

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 4-(4-methoxyphenyl)-2-methylbutanoic acid, a key intermediate and building block in modern pharmaceutical synthesis. For researchers, scientists, and drug development professionals, understanding the intrinsic stability of such molecules is not merely a regulatory formality but a cornerstone of robust formulation development, predictable shelf-life, and overall product quality. This document moves beyond theoretical concepts to provide actionable, field-proven methodologies, explaining the causality behind experimental choices. We will explore the predictable degradation pathways based on the molecule's functional groups, detail rigorous experimental protocols for both thermal analysis and forced degradation studies, and discuss the interpretation of the resulting data. The protocols described herein are designed as self-validating systems, ensuring scientific integrity and generating the high-quality data required for regulatory submissions and informed development decisions.

Introduction: The Imperative of Stability in Drug Development

In pharmaceutical science, thermodynamic stability refers to the ability of a drug substance, such as 4-(4-methoxyphenyl)-2-methylbutanoic acid, to resist chemical change or physical transformation over time under the influence of various environmental factors. A molecule's stability profile is a critical determinant of its safety, efficacy, and shelf-life. Instability can lead to loss of potency, the formation of potentially toxic degradation products, and alterations in bioavailability.

4-(4-methoxyphenyl)-2-methylbutanoic acid (C₁₂H₁₆O₃) possesses a chemical architecture—comprising a carboxylic acid, an ether (methoxy group), and a substituted phenyl ring—that presents a unique stability landscape. A thorough investigation into its behavior under stress conditions is essential for predicting its long-term stability, guiding formulation strategies, and ensuring the development of a safe and effective final drug product.[1][2] This guide provides the necessary technical depth to design and execute a comprehensive stability assessment program.

Physicochemical Characterization

A foundational understanding of a molecule's physical properties is paramount before embarking on stability studies. These properties influence solubility, dissolution rate, and handling characteristics.

PropertyValueSource
Molecular Formula C₁₂H₁₆O₃[3]
Molecular Weight 208.25 g/mol [4]
IUPAC Name 4-(4-methoxyphenyl)-2-methylbutanoic acid[3]
CAS Number 6307-30-8[4]
Boiling Point (Predicted) 356.1°C at 760 mmHg[4]
Topological Polar Surface Area 46.5 Ų[4]
XlogP (Predicted) 2.6[3]

Theoretical Framework: Predicting Degradation Pathways

The structure of 4-(4-methoxyphenyl)-2-methylbutanoic acid contains several functional groups that are potential sites for degradation. Understanding these vulnerabilities allows for the targeted design of stability studies.

  • Oxidative Degradation : The electron-rich methoxyphenyl ring is susceptible to oxidation. The ether linkage itself can also be a target, potentially leading to demethylation under harsh oxidative stress to form a phenolic derivative.[5]

  • Thermal Degradation (Decarboxylation) : While carboxylic acids are generally stable, significant thermal stress can potentially induce decarboxylation (loss of CO₂), particularly if the resulting carbanion intermediate can be stabilized.[2]

  • Photodegradation : Aromatic systems can absorb UV radiation, leading to the formation of reactive radical species that can initiate a cascade of degradation reactions.

The following diagram illustrates the primary theoretical degradation pathways for the target molecule.

G cluster_0 4-(4-methoxyphenyl)-2-methylbutanoic acid cluster_1 Stress Conditions cluster_2 Potential Degradation Products main_compound C₁₂H₁₆O₃ oxidation Oxidation (e.g., H₂O₂) main_compound->oxidation thermal Thermal Stress (Heat) main_compound->thermal photolytic Photolytic Stress (UV/Vis Light) main_compound->photolytic hydrolytic Hydrolytic Stress (Acid/Base) main_compound->hydrolytic demethylated Demethylated Product (Phenol derivative) oxidation->demethylated Ether Cleavage ring_oxidized Ring-Oxidized Products oxidation->ring_oxidized Aromatic Oxidation decarboxylated Decarboxylated Product thermal->decarboxylated photoproducts Photolytic Adducts/ Isomers photolytic->photoproducts no_hydrolysis Generally Stable to Hydrolysis hydrolytic->no_hydrolysis

Caption: Predicted degradation pathways for the target molecule under various stress conditions.

Experimental Assessment: Protocols for Stability Evaluation

A multi-faceted experimental approach is required to fully characterize the thermodynamic stability of a pharmaceutical compound. This involves both thermal analysis techniques to probe the solid-state properties and forced degradation studies to understand its behavior in solution under stress.

Thermal Analysis

Thermal analysis techniques provide critical information on melting, decomposition, and polymorphism.[6]

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[6][7] It is invaluable for determining melting point, heat of fusion, and identifying polymorphic transitions.[8][9]

Experimental Protocol: DSC Analysis

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium).

  • Sample Preparation: Accurately weigh 2-5 mg of 4-(4-methoxyphenyl)-2-methylbutanoic acid into a clean aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan to serve as the reference.

  • Method Parameters:

    • Temperature Range: 25°C to 250°C (or a temperature sufficiently above the expected melting point).

    • Heating Rate: A standard rate of 10°C/min.

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min to maintain an inert atmosphere.

  • Data Acquisition: Place the sample and reference pans into the DSC cell. Initiate the heating program and record the heat flow versus temperature.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature and peak maximum of any endothermic (melting) or exothermic (decomposition, crystallization) events. The integrated area of the melting peak corresponds to the heat of fusion (ΔHfus).

TGA measures the change in mass of a sample as a function of temperature or time.[10] It is used to determine the temperature at which the material begins to degrade and to quantify mass loss associated with decomposition or desolvation.[11]

Experimental Protocol: TGA Analysis

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of 4-(4-methoxyphenyl)-2-methylbutanoic acid into a tared TGA pan (ceramic or platinum).

  • Method Parameters:

    • Temperature Range: 25°C to 500°C (or until complete decomposition).

    • Heating Rate: A standard rate of 10°C/min.

    • Purge Gas: Nitrogen at a flow rate of 50-100 mL/min.

  • Data Acquisition: Place the sample pan onto the TGA balance. Initiate the heating program and record the mass change versus temperature.

  • Data Analysis: Analyze the resulting TGA curve to identify the onset temperature of mass loss, which indicates the beginning of thermal decomposition. The first derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of mass loss.

Forced Degradation (Stress Testing)

Forced degradation studies are a cornerstone of stability testing, mandated by regulatory bodies like the ICH.[12] These studies intentionally degrade the compound under conditions more severe than accelerated stability testing to identify likely degradation products and establish the specificity of analytical methods.[13][14] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[12][14]

Workflow for Forced Degradation Studies

G cluster_stress Apply Stress Conditions start Prepare API Stock Solution (e.g., 1 mg/mL in ACN:H₂O) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal (Solution) (60°C) start->thermal photo Photolytic (ICH Q1B Light Exposure) start->photo neutralize Neutralize (if needed) Dilute to working concentration acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize analyze Analyze via Stability-Indicating HPLC-UV/MS neutralize->analyze end Identify & Quantify Degradants analyze->end

Caption: General experimental workflow for conducting forced degradation studies.

Experimental Protocols: Forced Degradation

  • Prerequisite: A validated stability-indicating HPLC method is required to separate the parent compound from its degradants. A reverse-phase C18 column with a gradient elution of mobile phases like acetonitrile and water with 0.1% formic acid is a common starting point. Detection is typically performed using a UV or PDA detector, with mass spectrometry (MS) used for structural elucidation of unknown peaks.[14][15]

  • Stock Solution: Prepare a 1 mg/mL stock solution of 4-(4-methoxyphenyl)-2-methylbutanoic acid in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Heat the mixture in a sealed vial at 60°C.

    • Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours).

    • Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a final concentration of ~0.1 mg/mL for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Heat the mixture in a sealed vial at 60°C.

    • Withdraw aliquots at specified time points.

    • Cool, neutralize with an equivalent amount of 0.1 M HCl, and dilute to ~0.1 mg/mL for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Store at room temperature, protected from light.

    • Withdraw aliquots at specified time points.

    • Dilute to ~0.1 mg/mL for analysis.

  • Thermal Degradation (Solution):

    • Heat the stock solution in a sealed vial at 60°C.

    • Withdraw aliquots at specified time points.

    • Cool and dilute to ~0.1 mg/mL for analysis.

  • Photostability:

    • Expose a thin layer of the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • Maintain a parallel control sample protected from light.

    • After exposure, prepare solutions of both the exposed and control samples to ~0.1 mg/mL for analysis.

Data Interpretation and Presentation

Interpreting Thermal Data
  • DSC Thermogram: A sharp endotherm indicates the melting of a crystalline solid. The peak temperature is the melting point. Broad endotherms or multiple peaks may suggest the presence of impurities or polymorphism.

  • TGA Curve: A single, sharp mass loss step at high temperature is indicative of a pure, stable compound decomposing. Mass loss at lower temperatures (<150°C) may indicate the presence of residual solvent or water.

Table 1: Hypothetical Thermal Analysis Data Summary

AnalysisParameterResultInterpretation
DSC Melting Point (Onset)155.2 °CIndicates the transition from solid to liquid phase.
Heat of Fusion (ΔHfus)28.5 kJ/molEnergy required to melt the solid; related to crystal lattice energy.
TGA Onset of Decomposition~210 °CThe compound is thermally stable up to this temperature.
Mass Loss at 250°C< 0.5%Suggests high purity and absence of volatile impurities.
Interpreting Forced Degradation Data

The primary output is a set of chromatograms for each stress condition over time. The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.

Table 2: Hypothetical Forced Degradation Data Summary (24 hours)

Stress Condition% Degradation of ParentNo. of Degradants >0.1%Observations
0.1 M HCl, 60°C < 1%0Highly stable to acidic conditions.
0.1 M NaOH, 60°C < 1%0Highly stable to basic conditions.
3% H₂O₂, RT 12.5%2Susceptible to oxidation. Degradants require characterization.
Heat (Solution), 60°C < 2%0Thermally stable in solution at 60°C.
Photolytic (ICH Q1B) 8.9%1Susceptible to photodegradation. Light protection is required.

Implications for Pharmaceutical Development

A comprehensive stability profile for 4-(4-methoxyphenyl)-2-methylbutanoic acid directly informs critical development decisions:

  • Formulation Strategy: The observed susceptibility to oxidation suggests that formulations may require the inclusion of antioxidants. The stability in acidic and basic media provides flexibility in choosing pH and buffer systems.[1]

  • Manufacturing and Process Controls: The sensitivity to light indicates that manufacturing processes should be conducted under controlled lighting (e.g., amber light) to prevent degradation.[14]

  • Packaging and Storage: The data strongly support the need for light-protective packaging. Standard room temperature storage is likely acceptable based on thermal stability, but this must be confirmed by long-term stability studies.[2]

  • Analytical Method Development: The forced degradation studies are essential for developing and validating a stability-indicating analytical method that can accurately quantify the parent compound in the presence of all potential impurities.[13]

Conclusion

The thermodynamic stability of 4-(4-methoxyphenyl)-2-methylbutanoic acid is a critical quality attribute that must be thoroughly investigated. This guide outlines a systematic and scientifically rigorous approach to this evaluation. By combining thermal analysis techniques like DSC and TGA with comprehensive forced degradation studies, researchers can build a detailed understanding of the molecule's intrinsic stability. This knowledge is not only a regulatory requirement but also a fundamental tool for mitigating risks, accelerating development, and ultimately ensuring the delivery of a safe, stable, and effective pharmaceutical product.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Pharmaceutical and Scientific Innovation. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. [Link]

  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9). ResolveMass. [Link]

  • Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10). ResolveMass. [Link]

  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (2025, March 15). Pharmaceutical Technology. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Luminata. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Sharp. [Link]

  • Differential Scanning Calorimetry of Pharmaceuticals. (2019, February 26). News-Medical.net. [Link]

  • CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY. (n.d.). ATA Scientific. [Link]

  • A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. (n.d.). TA Instruments. [Link]

  • 4-(4-Methoxyphenyl)butyric acid. (n.d.). PubChem. [Link]

  • Thermogravimetric and differential thermogravimetric analysis of stearic acid. (n.d.). ResearchGate. [Link]

  • Chemical Properties of 4-(4-Methoxyphenyl)butyric acid (CAS 4521-28-2). (n.d.). Cheméo. [Link]

  • Analysis of carboxylic acids: methods and challenges. (2025, January 22). Blog. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020, October 22). PMC. [Link]

  • Application of thermogravimetric analysis method for the characterisation of products from triglycerides during biodiesel produc. (2022, October 30). Aston Publications Explorer. [Link]

  • Thermogravimetric Analysis (TGA) - of Biomass and Materials. (n.d.). Celignis. [Link]

  • Thermo Gravimetric Analysis (TGA). (n.d.). TCA Lab / Alfa Chemistry. [Link]

  • Possible degradation pathways of 2‐MeTHF under the radical addition conditions. (n.d.). ResearchGate. [Link]

  • 4-(4-methoxyphenyl)-2-methylbutanoic acid (C12H16O3). (n.d.). PubChemLite. [Link]

  • Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. (n.d.). SciSpace. [Link]

  • Analytical Techniques In Stability Testing. (2025, March 24). Separation Science. [Link]

  • UNIT 10 THERMOGRAVIMETRIC ANALYSIS. (n.d.). eGyanKosh. [Link]

  • Kinetic study of the 2-methyl-3-methoxy-4-phenylbutanoic acid produced by oxidation of microcystin in aqueous solutions. (2008, October 15). PubMed. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). LCGC. [Link]

  • Thermodynamic stability and transformation of pharmaceutical polymorphs. (n.d.). Pure and Applied Chemistry. [Link]

  • Thermodynamic properties of methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate in organic solutions. (2019, December 24). French-Ukrainian Journal of Chemistry. [Link]

  • 6-methyl-2-oxo- 1,2,3,4-tetrahydropyrimidine-5-carboxylate in organic solutions. (n.d.). Semantic Scholar. [Link]

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4-(4-methoxyphenyl)-2-methylbutanoic acid CAS number and identification

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 4-(4-methoxyphenyl)-2-methylbutanoic acid , detailing its identification, synthesis, characterization, and applications in drug development.

CAS Registry Number: 196697-06-0[1][2][3][4]

Executive Summary

4-(4-methoxyphenyl)-2-methylbutanoic acid is a specialized chiral carboxylic acid intermediate used primarily in the synthesis of peptidomimetics and pharmaceutical agents targeting metalloproteases (e.g., MMPs, NEP).[1] Distinguished by its


-methyl substitution, this compound offers enhanced metabolic stability and stereochemical control compared to its unmethylated analog, 4-(4-methoxyphenyl)butanoic acid. This guide delineates the critical parameters for its identification, synthesis, and analytical validation.

Chemical Identity & Properties

Precise identification is paramount due to the existence of structural isomers (e.g., 4-(4-methoxy-2-methylphenyl)butanoic acid).

Property Data
CAS Number 196697-06-0
IUPAC Name 4-(4-methoxyphenyl)-2-methylbutanoic acid
Synonyms 2-Methyl-4-(p-methoxyphenyl)butyric acid;

-Methyl-4-methoxybenzenebutanoic acid
Molecular Formula

Molecular Weight 208.25 g/mol
SMILES CC(CCC1=CC=C(C=C1)OC)C(=O)O
InChIKey VRMQIYPJRVVRDU-UHFFFAOYSA-N
Physical Form Viscous oil or low-melting solid (depending on purity/enantiomeric excess)
Solubility Soluble in DCM, EtOAc, MeOH; sparingly soluble in water
Structural Visualization

The molecule features a butanoic acid backbone with a chiral center at C2 and a para-methoxy substituted phenyl ring at C4.

ChemicalStructure Methoxy Methoxy Group (-OCH3) Phenyl Phenyl Ring (p-Substituted) Methoxy->Phenyl Ether Linkage Linker Alkyl Chain (-CH2-CH2-) Phenyl->Linker C4 Attachment ChiralCenter Chiral Center (C2-Methyl) Linker->ChiralCenter C3-C2 Bond Carboxyl Carboxylic Acid (-COOH) ChiralCenter->Carboxyl C1-C2 Bond

Figure 1: Structural connectivity of 4-(4-methoxyphenyl)-2-methylbutanoic acid highlighting key functional domains.

Synthesis & Production Workflows

The synthesis of CAS 196697-06-0 requires controlling the regiochemistry at the


-position. Two primary routes are employed in research and scale-up settings.
Route A: Enolate Alkylation (High Precision)

This method is preferred for generating racemic mixtures that can be kinetically resolved or for introducing chirality using Evans auxiliaries.

  • Esterification: Convert 4-(4-methoxyphenyl)butanoic acid to its ethyl ester.

  • Enolization: Treat with Lithium Diisopropylamide (LDA) at -78°C in THF.

  • Alkylation: Add Methyl Iodide (MeI) to introduce the

    
    -methyl group.
    
  • Hydrolysis: Saponify the ester (LiOH/THF/H2O) to yield the free acid.

Route B: Catalytic Hydrogenation (Divergent Synthesis)

As described in recent methodologies [1], this route avoids high-pressure hydrogen and allows for the synthesis of


-methyl carboxylic acids from 

-methylene precursors.
  • Precursor Formation: Condensation to form 2-methylene-4-(4-methoxyphenyl)-4-oxobutanoic acid.

  • Selective Reduction: Pd/Zn-catalyzed hydrogenation reduces both the alkene and the ketone (or just the alkene depending on conditions) to the saturated acid.

SynthesisWorkflow StartA Start: 4-(4-Methoxyphenyl)butanoic acid StepA1 1. Esterification (EtOH, H+) StartA->StepA1 StepA2 2. LDA, -78°C; then MeI StepA1->StepA2 StepA3 3. Hydrolysis (LiOH) StepA2->StepA3 Product Target: 4-(4-methoxyphenyl)-2-methylbutanoic acid (CAS 196697-06-0) StepA3->Product StartB Start: Anisole + Itaconic Anhydride StepB1 1. Friedel-Crafts Acylation StartB->StepB1 StepB2 2. Pd/Zn Catalyzed Hydrogenation (Selective Reduction) StepB1->StepB2 StepB2->Product

Figure 2: Comparative synthetic pathways. Route A offers stereochemical control potential; Route B is efficient for scale-up.

Analytical Characterization

Validating the identity of CAS 196697-06-0 requires distinguishing it from its unmethylated and phenyl-methylated isomers.

Nuclear Magnetic Resonance (NMR)

The


-NMR spectrum is the definitive fingerprint.
Signal Chemical Shift (

, ppm)
Multiplicity Integration Assignment
-COOH 11.0 - 12.0Broad Singlet1HCarboxylic Acid Proton
Ar-H 7.10 (d), 6.82 (d)AA'BB' System4HAromatic Ring (p-substituted)
-OCH3 3.78Singlet3HMethoxy Group
Ar-CH2- 2.55 - 2.65Multiplet2HBenzylic Methylene (C4)
-CH(CH3)- 2.40 - 2.50Multiplet1HMethine (C2 - Chiral Center)
-CH2- 1.65 - 1.95Multiplet2HHomobenzylic Methylene (C3)
-CH3 1.15 - 1.20Doublet3H

-Methyl Group
Mass Spectrometry (MS)
  • Ionization Mode: ESI (-) or (+)

  • Molecular Ion:

    
     m/z; 
    
    
    
    m/z.
  • Fragmentation: Loss of water (

    
    ) and cleavage of the benzyl fragment are common.
    

Applications in Drug Development[7]

This compound serves as a versatile "chiral building block" in medicinal chemistry.

  • Peptidomimetics: The

    
    -methyl group restricts conformational freedom, often improving the binding affinity of the molecule to enzyme active sites (e.g., Zinc proteases).
    
  • Metabolic Stability: Substitution at the

    
    -position blocks 
    
    
    
    -oxidation, extending the half-life of the carboxylic acid pharmacophore in vivo.
  • Intermediates: It is a precursor for boronic acid derivatives used in Suzuki couplings to generate complex biaryl scaffolds [2].

Safety & Handling (MSDS Highlights)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

  • Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption.

References

  • Molaid Chemicals. Synthesis and Properties of 4-(4-methoxyphenyl)-2-methylbutanoic acid (CAS 196697-06-0).[1][3] Retrieved from

  • Sigma-Aldrich. Product Specification: 4-(4-methoxyphenyl)-2-methylbutanoic acid.[1][3] Retrieved from

  • PubChem. Compound Summary for C12H16O3. Retrieved from

Sources

Technical Whitepaper: Molecular Weight and Formula Analysis of 4-(4-methoxyphenyl)-2-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular analysis, structural characterization, and quality control protocols for 4-(4-methoxyphenyl)-2-methylbutanoic acid . This document is structured for researchers and analytical scientists involved in small molecule drug discovery and intermediate validation.

Executive Summary

4-(4-methoxyphenyl)-2-methylbutanoic acid (CAS: 196697-06-0) is a functionalized phenylbutyric acid derivative serving as a critical chiral building block in the synthesis of tetralone-based pharmaceuticals and pyrrolidinone nootropics. Its structural integrity relies on the precise arrangement of a para-substituted methoxy group , a carboxylic acid terminus , and a chiral methyl center at the


-position .

This guide provides a definitive analytical framework for verifying the identity, purity, and enantiomeric composition of this compound, synthesizing theoretical principles with practical laboratory protocols.

Physicochemical Characterization & Molecular Identity

The first step in validation is establishing the fundamental molecular constants against which experimental data is measured.

Molecular Formula & Weight[1]
  • Chemical Formula:

    
    [1]
    
  • Exact Mass (Monoisotopic): 208.1099 g/mol

  • Average Molecular Weight: 208.257 g/mol

Elemental Composition Analysis

To validate bulk purity, elemental analysis (CHN) should align with theoretical values within


.
ElementCountAtomic MassMass ContributionMass %
Carbon (C) 1212.011144.13269.21%
Hydrogen (H) 161.00816.1287.74%
Oxygen (O) 315.99947.99723.05%
Theoretical Isotopic Distribution

For high-resolution mass spectrometry (HRMS), the isotopic envelope is a key identifier.

  • M+0 (100%): 208.1099 Da

  • M+1 (~13.2%): 209.1133 Da (Due to

    
     natural abundance)
    
  • M+2 (~1.2%): 210.1160 Da

Structural Elucidation (NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) provides the definitive map of the carbon skeleton. The presence of the 2-methyl group introduces a chiral center, making the C3 methylene protons diastereotopic (magnetically non-equivalent).

Proton NMR ( -NMR) Expectations

Solvent:


 or 

PositionType

(ppm)
MultiplicityIntegrationAssignment Logic
COOH Acidic H10.0 - 12.0Broad Singlet1HExchangeable carboxylic proton.
Ar-H Aromatic7.08Doublet (

Hz)
2HOrtho to alkyl chain (AA'BB' system).
Ar-H Aromatic6.82Doublet (

Hz)
2HOrtho to methoxy group.
O-CH3 Methoxy3.78Singlet3HCharacteristic sharp singlet.
C2-H Methine2.45 - 2.55Multiplet1H

-proton, coupled to C3 and methyl.
C4-H2 Methylene2.50 - 2.60Multiplet2HBenzylic position.
C3-H2 Methylene1.65 - 1.95Complex Multiplet2HDiastereotopic due to C2 chirality.
CH3 Methyl1.18Doublet (

Hz)
3HCoupled to C2 methine.
Carbon NMR ( -NMR) Key Shifts
  • Carbonyl (C=O): ~182 ppm.

  • Aromatic C-O (Ipso): ~158 ppm.

  • Aromatic C-Alkyl: ~133 ppm.

  • Methoxy Carbon: ~55 ppm.

  • Chiral Center (C2): ~39 ppm.

Mass Spectrometry & Fragmentation Analysis

Mass spectrometry confirms the molecular weight and provides structural fingerprints. For carboxylic acids, Electrospray Ionization in Negative Mode (ESI-) is the gold standard due to the facile loss of a proton.

Ionization Pathways
  • ESI Negative Mode: Generates

    
     ion at m/z 207.1 .
    
  • ESI Positive Mode: Generates

    
     at m/z 209.1  or 
    
    
    
    at m/z 231.1 .
Fragmentation Logic (MS/MS)

Upon collision-induced dissociation (CID), the molecule follows specific cleavage pathways useful for impurity profiling.

  • Decarboxylation: Loss of

    
     (44 Da) from the precursor.
    
    • 
       (in negative mode).
      
  • Benzylic Cleavage: Rupture of the bond between C3 and C4.

    • Generates the stable 4-methoxybenzyl cation (tropylium derivative) at m/z 121 .

    • This is the base peak in EI (Electron Impact) spectra.

  • McLafferty Rearrangement: Less common in simple acids but possible if derivatized to esters.

Visualization: MS Fragmentation Pathway

The following diagram illustrates the logical fragmentation flow for structural confirmation.

MS_Fragmentation Parent Parent Ion [M-H]- m/z 207.1 Decarb Decarboxylation Product [M-H-CO2]- m/z 163.1 Parent->Decarb - CO2 (44 Da) Benzyl 4-Methoxybenzyl Ion (Tropylium derivative) m/z 121.05 Parent->Benzyl Benzylic Cleavage (High Energy) Neutral Neutral Loss (Methacrylic acid frag) Decarb->Neutral Further degradation

Figure 1: Proposed fragmentation pathway for 4-(4-methoxyphenyl)-2-methylbutanoic acid in Mass Spectrometry.

Chromatographic Method Development (HPLC)[4]

Because C2 is a chiral center, distinguishing the (R) and (S) enantiomers is critical for drug development applications. Standard C18 columns will only determine chemical purity, not enantiomeric excess (ee).

Achiral Purity Method (Reverse Phase)

Used to detect synthesis byproducts (e.g., des-methyl analogs or unreduced ketones).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 µm.
    
  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 275 nm (Absorption max of anisole moiety).

  • Flow Rate: 1.0 mL/min.[2]

Chiral Separation Protocol (Enantiomeric Purity)

To separate the enantiomers, a polysaccharide-based chiral column is required.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

    • Note: TFA is mandatory to suppress ionization of the carboxylic acid and sharpen peaks.

  • Mode: Isocratic.

  • Expectation: The enantiomers will elute separately. Integration of area under curves provides the enantiomeric excess (ee%).

Synthesis & Impurity Profiling Context

Understanding the origin of the molecule aids in identifying specific impurities during analysis. The compound is typically synthesized via Friedel-Crafts acylation followed by reduction .[3]

Common Impurities
  • Regioisomers: If the Friedel-Crafts reaction occurs at the ortho position of the anisole ring (minor product).

    • Detection: NMR (different coupling pattern) or GC-MS.

  • Keto-Acid Intermediate: 4-(4-methoxyphenyl)-2-methyl-4-oxobutanoic acid (incomplete reduction).

    • Detection: Appearance of a ketone signal in

      
      -NMR (~198 ppm) and mass shift (+14 Da vs parent, or -2H depending on reduction method).
      
  • Des-methyl Analog: 4-(4-methoxyphenyl)butanoic acid.

    • Origin: Impure anhydride starting material (Succinic vs Methylsuccinic).

    • Detection: Mass spec (m/z 193 instead of 207).

Analytical Workflow Diagram

This workflow ensures a self-validating quality control system.

Analytical_Workflow Sample Raw Sample (Solid) NMR 1H-NMR (Structure & Solvent) Sample->NMR Dissolve in CDCl3 MS LC-MS (ESI-) (MW & Identity) Sample->MS Dilute in MeOH HPLC_Achiral RP-HPLC (Chemical Purity) Sample->HPLC_Achiral Buffer/ACN Release QC Release Certificate NMR->Release Confirms Structure MS->Release Confirms MW HPLC_Chiral Chiral HPLC (Enantiomeric Excess) HPLC_Achiral->HPLC_Chiral If Purity > 98% HPLC_Chiral->Release Confirms ee%

Figure 2: Integrated analytical workflow for the validation of 4-(4-methoxyphenyl)-2-methylbutanoic acid.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12216895, 4-(4-Methoxyphenyl)-2-methylbutanoic acid. Retrieved from [Link]

  • European Patent Office. (2015). Process for the production of 4-alkanoyloxy-2-methylbutanoic acid (EP2855418B1).
  • Spectroscopy Now. (n.d.). General Interpretation of carboxylic acid Mass Spectra. Retrieved from [Link]

Sources

Safety Data Sheet (SDS) highlights for 4-(4-methoxyphenyl)-2-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the safety, handling, and experimental protocols for 4-(4-methoxyphenyl)-2-methylbutanoic acid (CAS 196697-06-0). This document is structured for researchers and drug development professionals, prioritizing mechanistic understanding over rote compliance.

CAS No: 196697-06-0 | Role: Chiral Building Block / Drug Intermediate[1]

Executive Summary & Compound Identity

4-(4-methoxyphenyl)-2-methylbutanoic acid is a functionalized carboxylic acid intermediate often employed in the synthesis of pharmaceutical agents targeting metabolic pathways (e.g., PPAR agonists) or as a chiral synthon in medicinal chemistry.[1][2][3][4][5] Its structural combination of a lipophilic p-methoxyphenyl tail and a polar carboxylic head group necessitates a handling protocol that accounts for both organic solubility and acidic corrosivity.[1]

Chemical Identity Table
ParameterTechnical Specification
IUPAC Name 4-(4-methoxyphenyl)-2-methylbutanoic acid
CAS Number 196697-06-0
Molecular Formula C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol
Predicted pKa ~4.75 (Carboxylic acid moiety)
Physical State Solid (Likely low-melting crystalline powder)
Solubility Soluble in DCM, Ethyl Acetate, Methanol; Sparingly soluble in water.[1][2][6][7][8][9]

Hazard Profiling: The Mechanistic "Why"

Standard SDS documents list hazards; this section explains the causality to inform risk assessment.

Core GHS Classification (Inferred from SAR*)

Based on Structure-Activity Relationships (SAR) of analogous phenylbutanoic acids.[1]

  • Skin Irritation (Category 2 - H315): The carboxylic acid proton dissociates on moist skin (pH ~5.5), lowering local pH and causing protein denaturation.[1][7] The lipophilic methyl/phenyl chain facilitates penetration into the stratum corneum, potentially exacerbating irritation compared to simple mineral acids.

  • Eye Irritation (Category 2A - H319): Direct contact causes immediate protonation of corneal proteins. The organic nature of the molecule makes it difficult to flush out with water alone, requiring prolonged irrigation.

  • Specific Target Organ Toxicity (STOT-SE 3 - H335): Inhalation of dust irritates the mucous membranes.[1] The 2-methyl substitution increases volatility slightly compared to the unbranched analog, raising the risk of respiratory irritation during weighing.[1]

Reactivity & Incompatibility
  • Strong Oxidizers: The p-methoxy group is electron-rich, making the aromatic ring susceptible to electrophilic attack or oxidation by strong agents (e.g., KMnO₄, CrO₃), potentially generating exothermic heat.[1][7]

  • Bases: Exothermic neutralization occurs with strong bases (NaOH, KOH), generating the carboxylate salt.[7]

Field-Proven Handling Protocols

This section outlines self-validating workflows designed to minimize exposure and cross-contamination.

Protocol: Safe Weighing & Transfer (Low-Melting Solids)

Context: This compound may exhibit a low melting point or "stickiness" due to the 2-methyl branching disrupting crystal packing.[1]

Objective: Transfer >99% of material without static loss or aerosolization.

  • Preparation:

    • Equip Nitrile Gloves (0.11 mm minimum thickness).[7]

    • Use a Static Eliminator (ionizing fan) inside the fume hood if the powder appears fluffy/static.

  • The "Cold Spatula" Technique:

    • Why: Friction during scooping can locally melt low-melting solids, causing them to stick to the spatula.[1][7]

    • Action: Chill the stainless steel spatula in a beaker of dry ice or crushed ice for 30 seconds before scooping.

    • Validation: Material should slide off the spatula cleanly without residue.

  • Transfer:

    • Weigh directly into the reaction vessel or a tared glass weighing boat.[7] Avoid plastic weighing boats if using organic solvents immediately, as static charge is higher.

  • Decontamination:

    • Wipe the balance area with a tissue dampened with Ethanol , followed by water.[7]

    • Validation: Use a UV lamp (254 nm) to check for residual fluorescence (methoxyphenyl groups often fluoresce) to ensure the area is clean.

Protocol: Emergency Spill Response

Logic: Neutralize the acid before attempting physical removal to prevent corrosion of cleaning equipment or floor surfaces.[7]

Workflow Diagram (DOT):

SpillResponse Start Spill Detected Assess Assess State: Solid vs. Solution Start->Assess Solid Solid Spill Assess->Solid Solution Solution Spill (Organic Solvent) Assess->Solution ActionSolid Cover with weak base (Sodium Bicarbonate) Solid->ActionSolid Neutralize First ActionSol Absorb with Vermiculite Do NOT use paper towels Solution->ActionSol Contain Solvent Sweep Sweep carefully (Avoid Dust) ActionSolid->Sweep Dispose Dispose as Chemical Waste ActionSol->Dispose Sweep->Dispose

Figure 1: Decision logic for neutralizing and cleaning spills of 4-(4-methoxyphenyl)-2-methylbutanoic acid.

Storage & Stability

  • Conditions: Store at 2–8°C (Refrigerated). While the acid is stable at room temperature, the p-methoxy group can slowly oxidize, and the 2-methyl branch may lower the melting point, leading to "caking" in warm labs.[1]

  • Container: Amber glass vial with a Teflon-lined cap. Avoid storing in low-density polyethylene (LDPE) for long periods as lipophilic acids can leach into the plastic.

  • Incompatibility: Keep physically separated from isocyanates and acid chlorides to prevent accidental acylation.

Synthesis Context & Pathway Visualization

Understanding where this compound fits in a synthesis workflow aids in anticipating impurities.[7] It is typically synthesized via alkylation of a phenylacetic acid derivative or reduction of a precursor.

Hypothetical Synthesis Flow (Common Pathway):

SynthesisPath Precursor 4-Methoxybenzyl Halide Step1 Alkylation (Methylmalonate) Precursor->Step1 Inter Diester Intermediate Step1->Inter Step2 Hydrolysis & Decarboxylation Inter->Step2 Product 4-(4-methoxyphenyl)- 2-methylbutanoic acid Step2->Product

Figure 2: Common synthetic route involving malonic ester synthesis, highlighting potential impurities (decarboxylated byproducts).

References

  • PubChem. (n.d.).[10] Compound Summary: 4-(4-methoxyphenyl)butanoic acid (Analog).[1][3] National Library of Medicine. Retrieved March 6, 2026, from [Link][1][7]

  • Molaid Chemicals. (n.d.). 4-(4-methoxyphenyl)-2-methylbutanoic acid (CAS 196697-06-0).[1][3] Retrieved March 6, 2026, from [Link][1][7]

  • ECHA. (n.d.).[7] Guidance on the Application of the CLP Criteria. European Chemicals Agency.[10] Retrieved March 6, 2026, from [Link][1][7]

Disclaimer: This guide is based on the chemical properties of CAS 196697-06-0 and structurally related analogs.[1] Always consult the specific SDS provided by your chemical supplier before handling.[1]

Sources

Methodological & Application

Application Note: Decarboxylative Functionalization of 4-(4-Methoxyphenyl)-2-methylbutanoic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Structural Rationale

4-(4-methoxyphenyl)-2-methylbutanoic acid (CAS: 196697-06-0) is a highly versatile aryl-aliphatic carboxylic acid utilized as an advanced intermediate in modern drug discovery. Structurally, it possesses two critical domains: a p-methoxyphenyl moiety that serves as a stable pharmacophore (or a handle for late-stage demethylation to a phenol), and an α-methylbutanoic acid backbone.

Historically, the aliphatic carboxylic acid group was considered a terminal functional group due to the high bond dissociation energy of the C–C(=O)OH bond. However, recent advances in transition-metal catalysis have unlocked this moiety as a traceless activating group. By converting the acid into a Redox-Active Ester (RAE) , chemists can leverage Single Electron Transfer (SET) to extrude CO₂, generating a stable secondary alkyl radical. This radical can be intercepted to form complex 3D pharmaceutical building blocks, such as alkyl boronic esters or methylated alkanes ()[1].

Workflow A 4-(4-methoxyphenyl) -2-methylbutanoic acid (CAS: 196697-06-0) B Redox-Active Ester (RAE) Formation Reagents: NHPI, DIC A->B Activation C Cu-Catalyzed Borylation Reagents: B2pin2, Cu(acac)2 B->C Decarboxylative Borylation D Co-Catalyzed Methylation Reagents: AlMe3, CoCl2 B->D Decarboxylative Methylation E Alkyl Boronic Ester Intermediate C->E Yield >85% F Methylated Alkane Derivative D->F Yield >80%

Figure 1: Workflow for the decarboxylative functionalization of the carboxylic acid intermediate.

Mechanistic Causality

The functionalization of 4-(4-methoxyphenyl)-2-methylbutanoic acid relies heavily on controlling radical intermediates.

  • Why this substrate works well: The α-methyl group stabilizes the resulting secondary radical via hyperconjugation, preventing premature hydrogen atom transfer (HAT) side reactions. The p-methoxyphenyl group is electronically insulated from the radical center by the alkyl chain, preventing unwanted cross-reactivity.

  • The Role of Copper in Borylation: Copper acetylacetonate[Cu(acac)₂] provides an ideal redox potential. It transmetalates with B₂pin₂ to form a Cu(II)-Bpin species, which then donates a single electron to the RAE. This triggers the rapid fragmentation of the RAE (-CO₂, -phthalimide)[1].

  • The Role of Cobalt in Methylation: Cobalt is uniquely suited for aliphatic cross-couplings because it efficiently captures the secondary alkyl radical to form an alkyl-metal species before deleterious β-hydride elimination can occur ()[1].

Mechanism Cu1 Cu(I) Catalyst Cu2 Cu(II)-Bpin Species Cu1->Cu2 Transmetalation (B2pin2) Radical Alkyl Radical (-CO2, -Phthalimide) Cu2->Radical SET to RAE RAE RAE Substrate RAE->Radical Cu3 Cu(III)-Alkyl-Bpin Radical->Cu3 Radical Recombination Cu3->Cu1 Catalyst Regeneration Product Alkyl Boronic Ester Cu3->Product Reductive Elimination

Figure 2: Catalytic SET mechanism for the copper-mediated decarboxylative borylation of RAEs.

Self-Validating Experimental Protocols

Protocol A: Synthesis of the Redox-Active Ester (RAE)

Causality of Reagents: N,N'-Diisopropylcarbodiimide (DIC) is strictly utilized instead of the traditional DCC. The byproduct, diisopropylurea (DIU), is highly soluble in dichloromethane (DCM). This eliminates the need for tedious filtration steps and prevents urea contamination from poisoning the downstream transition-metal catalysts.

  • Setup: In an oven-dried flask under N₂, dissolve 4-(4-methoxyphenyl)-2-methylbutanoic acid (1.0 equiv) and N-hydroxyphthalimide (NHPI, 1.1 equiv) in anhydrous DCM (0.2 M).

  • Activation: Add 4-Dimethylaminopyridine (DMAP, 0.1 equiv) followed by dropwise addition of DIC (1.1 equiv) at 0 °C.

  • Reaction: Warm to room temperature and stir for 3 hours.

  • Self-Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 7:3). The disappearance of the starting acid (visualized by bromocresol green) and the appearance of a highly UV-active spot confirms conversion.

  • Workup: Wash the organic layer with saturated NaHCO₃, brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to yield the RAE as a crystalline solid.

Protocol B: Rapid Copper-Catalyzed Decarboxylative Borylation

Causality of Reagents: MgCl₂ is a mandatory additive. The Mg²⁺ ion acts as a Lewis acid, coordinating to the carbonyl oxygens of the RAE. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, radically accelerating the SET process from the Cu catalyst and allowing the reaction to finish in approximately 10 minutes[1].

  • Setup: In a glovebox, charge a vial with the synthesized RAE (1.0 equiv), B₂pin₂ (1.5 equiv), Cu(acac)₂ (10 mol%), LiOH·H₂O (1.5 equiv), and MgCl₂ (1.5 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/DMF/DCM (v/v/v ratio optimized for solubility).

  • Reaction: Stir vigorously at room temperature for 10–15 minutes. The rapid kinetic profile is a hallmark of this specific catalytic system[1].

  • Self-Validation Checkpoint: Analyze the crude mixture via ¹¹B NMR. The disappearance of the B₂pin₂ signal (~30 ppm) and the emergence of a sharp singlet at ~33-34 ppm unequivocally validates the formation of the alkyl-Bpin product.

  • Workup: Filter through a short pad of silica (eluting with EtOAc) and concentrate.

Protocol C: Cobalt-Catalyzed Decarboxylative Methylation

Causality of Reagents: Trimethylaluminum (AlMe₃) serves a dual purpose: it is the methyl source and the transmetalating agent that activates the CoCl₂ pre-catalyst into the active Co(I) species[1].

  • Setup: Under strict inert atmosphere, dissolve the RAE (1.0 equiv) and CoCl₂ (10 mol%) in anhydrous THF.

  • Methylation: Cool the mixture to 0 °C and slowly add AlMe₃ (2.0 equiv, 2.0 M in toluene).

  • Reaction: Stir at room temperature for 12 hours.

  • Self-Validation Checkpoint: Perform GC-MS analysis. The mass spectrum must show the loss of the phthalimide mass (-146 m/z) and the loss of CO₂ (-44 m/z), replaced by a methyl group (+15 m/z).

  • Workup: Carefully quench with Fieser's reagent (to safely destroy excess AlMe₃), extract with Et₂O, and purify via distillation or chromatography.

Quantitative Data & Performance Metrics

The following table summarizes the expected performance metrics for the functionalization of 4-(4-methoxyphenyl)-2-methylbutanoic acid based on established literature protocols[1].

Transformation WorkflowCatalyst SystemKey Reagents & AdditivesSolvent SystemTimeTempExpected Yield
RAE Formation NoneNHPI, DIC, DMAP (cat.)DCM3 hRT90–95%
Decarboxylative Borylation Cu(acac)₂ (10 mol%)B₂pin₂, LiOH·H₂O, MgCl₂1,4-Dioxane/DMF10–15 minRT85–92%
Decarboxylative Methylation CoCl₂ (10 mol%)AlMe₃ (2.0 equiv)THF12 hRT80–88%

References

  • Title: A simple method for the conversion of carboxylic acids to boronic esters via redox-active esters (RAEs) is reported using copper catalysis Source: ACS Catalysis URL: [Link]

Sources

Application Note: Alkylation Strategies for High-Purity Synthesis of 4-(4-methoxyphenyl)-2-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous technical guide for the synthesis of 4-(4-methoxyphenyl)-2-methylbutanoic acid via alkylation strategies. It addresses the specific requirement for constructing the


-methyl substituted carbon skeleton, a critical motif in metabolic disease therapeutics (e.g., PPAR agonists) and non-steroidal anti-inflammatory drug (NSAID) development.[1]

Executive Summary & Strategic Analysis

The target molecule, 4-(4-methoxyphenyl)-2-methylbutanoic acid , presents a classic challenge in process chemistry: the precise installation of an


-methyl group on a butyric acid backbone.[1] While Friedel-Crafts acylation followed by reduction is common for the linear chain, it fails to efficiently install the C2-methyl group.

Alkylation of an enolate equivalent is the superior strategy for this transformation.[1] This guide details two distinct protocols tailored to specific research needs:

  • Protocol A (The Workhorse): Malonic Ester Synthesis. Ideal for generating racemic material on a gram-to-kilogram scale.[1] It is robust, cost-effective, and self-purifying via decarboxylation.[1]

  • Protocol B (The Precision Route): Evans Asymmetric Alkylation.[1] Essential for drug development requiring high enantiomeric excess (

    
    ).[1]
    
Structural Target Analysis[1]
  • Core Scaffold: Butanoic acid.[1][2][3]

  • Key Substituents: C2-Methyl group (chiral center), C4-(4-methoxyphenyl) moiety.[1]

  • Retrosynthetic Disconnection: C2-C3 bond formation via nucleophilic displacement.[1]

Protocol A: Malonic Ester Synthesis (Racemic)

Objective: Scalable synthesis of racemic 4-(4-methoxyphenyl)-2-methylbutanoic acid.

Reaction Scheme & Logic

This route utilizes diethyl methylmalonate as the nucleophile.[1] Using the pre-methylated malonate prevents the formation of dialkylated side products (gem-dimethyl) that occur if one attempts to methylate a mono-alkylated precursor.[1]

Workflow:

  • Enolization: Diethyl methylmalonate + NaOEt.

  • Alkylation:

    
     displacement of 4-methoxyphenethyl bromide.[1]
    
  • Hydrolysis/Decarboxylation: Saponification followed by thermal loss of

    
    .[1]
    
Detailed Methodology
Reagents & Materials
  • Nucleophile: Diethyl methylmalonate (1.0 equiv).[1]

  • Electrophile: 1-(2-bromoethyl)-4-methoxybenzene (1.05 equiv).[1]

  • Base: Sodium ethoxide (NaOEt), 21 wt% in ethanol (1.1 equiv).[1]

  • Solvent: Anhydrous Ethanol (EtOH).[1]

  • Hydrolysis: NaOH (50% aq), H2SO4 (conc).[1]

Step-by-Step Procedure
  • Inertion: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and internal temperature probe. Purge with

    
    .
    
  • Enolate Formation: Charge the flask with anhydrous EtOH (5 vol relative to malonate). Add diethyl methylmalonate (1.0 equiv). Cool to 0°C. Dropwise add NaOEt solution (1.1 equiv) over 20 minutes.

    • Checkpoint: The solution should remain clear or turn slightly yellow.[1] Cloudiness indicates moisture contamination.[1]

  • Electrophile Addition: Warm the mixture to room temperature (RT). Add 1-(2-bromoethyl)-4-methoxybenzene (1.05 equiv) dropwise.[1]

    • Critical Note: The electrophile is prone to E2 elimination (forming 4-methoxystyrene) if the reaction is too hot or the base concentration is too high locally. Slow addition mitigates this.[1][4]

  • Reaction: Heat to a gentle reflux (78°C) for 12–16 hours.

    • In-Process Control (IPC): Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.[1][2][4] Target <2% remaining malonate.

  • Workup: Cool to RT. Concentrate under reduced pressure to remove bulk EtOH.[1][2] Partition residue between Water and MTBE (Methyl tert-butyl ether).[1]

  • Hydrolysis: Transfer the organic layer (containing the diester) to a flask. Add 6M NaOH (4 equiv). Reflux vigorously for 4 hours until the biphasic mixture becomes homogeneous.

  • Decarboxylation: Cool the aqueous solution to 0°C. Acidify cautiously with Conc.

    
     to pH 1.[1]
    
    • Observation: Vigorous gas evolution (

      
      ) will occur.[1]
      
    • Thermal Drive: Heat the acidic mixture to 100°C for 2 hours to ensure complete decarboxylation of the intermediate dicarboxylic acid.

  • Isolation: Cool to RT. Extract with Ethyl Acetate (3x).[1][5] Wash combined organics with Brine. Dry over

    
    .[1][2][4][6] Concentrate to yield the crude acid.[1]
    
  • Purification: Recrystallize from Hexane/Ether or distill under high vacuum (bp ~180°C @ 0.5 mmHg).

Protocol B: Evans Asymmetric Alkylation (Enantioselective)

Objective: Synthesis of (R)- or (S)-4-(4-methoxyphenyl)-2-methylbutanoic acid with


 ee.[1]
Reaction Scheme & Logic

This route employs a chiral oxazolidinone auxiliary (Evans Auxiliary) to control the stereochemistry of the alkylation.

  • Auxiliary: (S)-4-benzyl-2-oxazolidinone (for S-acid) or (R)-isomer.[1]

  • Strategy: Acylation with propionyl chloride followed by alkylation with the phenethyl halide.[1]

Detailed Methodology
Reagents
  • Substrate: N-Propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 equiv).

  • Base: NaHMDS (Sodium bis(trimethylsilyl)amide), 1.0M in THF (1.1 equiv).[1]

  • Electrophile: 4-methoxyphenethyl iodide (1.2 equiv).[1]

    • Note: The iodide is strictly required here.[1] The bromide is too unreactive at -78°C. Prepare the iodide from the bromide via Finkelstein reaction (NaI/Acetone) prior to use.

  • Solvent: Anhydrous THF.

Step-by-Step Procedure
  • Enolization: Cool a solution of N-Propionyl oxazolidinone in THF to -78°C under Argon.

  • Base Addition: Add NaHMDS dropwise over 30 mins. Stir for 45 mins at -78°C to ensure complete formation of the (Z)-enolate.

    • Mechanism:[7][8][9][10] The Lithium cation chelates between the carbonyl oxygens, locking the geometry.

  • Alkylation: Add a solution of 4-methoxyphenethyl iodide (pre-cooled to -78°C) via cannula.

  • Warm-up: Stir at -78°C for 2 hours, then allow to warm slowly to -20°C overnight.

    • Why? Warming too fast erodes enantioselectivity.[1]

  • Quench: Quench with saturated

    
     solution. Extract with DCM.[1]
    
  • Auxiliary Cleavage: Dissolve the alkylated intermediate in THF/Water (3:1). Cool to 0°C. Add

    
     (2.0 equiv) and 
    
    
    
    (30%, 4 equiv).[1]
    • Role of Peroxide:

      
       acts as a nucleophile to cleave the imide bond without racemizing the 
      
      
      
      -center.[1]
  • Isolation: Quench excess peroxide with

    
    . Acidify to pH 2.[1] Extract the free acid with EtOAc.[1]
    
  • Recovery: The chiral auxiliary can be recovered from the organic layer during the initial basic extraction.[1]

Visualization & Data

Comparative Data Table
ParameterMalonic Ester Route (Protocol A)Evans Auxiliary Route (Protocol B)[1]
Primary Utility Bulk Scale / Initial SARStereoselective / Late-stage Dev
Starting Material Diethyl methylmalonateN-Propionyl oxazolidinone
Electrophile Phenethyl BromidePhenethyl Iodide
Key Reagent NaOEt / EtOHNaHMDS / THF
Temp.[1] Range Reflux (78°C)Cryogenic (-78°C)
Yield (Typical) 75 - 85%60 - 75%
Enantiomeric Excess 0% (Racemic)> 98%
Atom Economy Moderate (Loss of

& EtOH)
Low (Auxiliary requires recycling)
Workflow Diagram (Malonic Ester)

MalonicSynthesis Start Diethyl Methylmalonate Base NaOEt / EtOH (Enolization) Start->Base Alkylation Add 4-Methoxyphenethyl Bromide (Reflux 12h) Base->Alkylation Intermed Diester Intermediate Alkylation->Intermed Hydrolysis NaOH / H2O (Saponification) Intermed->Hydrolysis Decarb H2SO4 / Heat (-CO2) Hydrolysis->Decarb Product 4-(4-methoxyphenyl)-2-methylbutanoic acid Decarb->Product

Caption: Step-wise workflow for the Malonic Ester synthesis of the target acid.

Mechanistic Pathway (Evans Enolate)[1]

EvansMechanism Substrate N-Propionyl Auxiliary Enolate (Z)-Enolate (Li-Chelated) Substrate->Enolate NaHMDS -78°C TS Transition State (Face Blocked) Enolate->TS + Electrophile Product Alkylated Adduct TS->Product Si-face Attack

Caption: Stereochemical control in the Evans alkylation via Z-enolate chelation.

Troubleshooting & Critical Controls

The "Styrene" Problem (Elimination)

The most common failure mode in alkylating with phenethyl halides is E2 elimination , yielding 4-methoxystyrene instead of the alkylated product.[1]

  • Cause: High temperature + strong base + sterically hindered nucleophile.[1]

  • Solution:

    • Solvent: Switch from EtOH to a polar aprotic solvent like DMF or DMSO if elimination persists.[1] This increases the nucleophilicity of the malonate anion relative to its basicity.[1]

    • Leaving Group: Use the Iodide or Tosylate instead of the Bromide. They react faster at lower temperatures (

      
       favored over E2).[1]
      
Decarboxylation Incompleteness

If the final product shows an extra spot on TLC or incorrect NMR integration:

  • Cause: Incomplete decarboxylation (presence of the mono-acid malonate).[1]

  • Solution: Ensure the acidic solution is heated to at least 100°C (oil bath temperature 110°C) until gas evolution completely ceases.

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for Malonic Ester Synthesis protocols). [1]

  • Evans, D. A., et al. (1982).[1] "Enantioselective alkylation of chiral enolates." Journal of the American Chemical Society, 104(6), 1737–1739.[1] (Foundational paper for Evans Auxiliary). [1]

  • BenchChem. (2025).[1][2][4] "Comparative analysis of synthesis routes for 3-Oxo-4-(4-methylphenyl)butanoic acid." (Provides relevant solvent/base precedents for phenethyl alkylations). [1]

  • Master Organic Chemistry. (2025). "The Malonic Ester Synthesis." (Mechanism and stoichiometry validation).

  • ChemicalBook. (2025).[1][9] "4-(4-Methoxyphenyl)butyric acid Properties and Synthesis." (Physical property data for the unmethylated analog).

Sources

Application Note: Green Chemistry Approaches to the Production of 4-(4-Methoxyphenyl)-2-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Rationale

The molecule 4-(4-methoxyphenyl)-2-methylbutanoic acid is a high-value intermediate utilized in the synthesis of complex organic architectures, including biologically active rearranged abietane diterpenoid quinones such as Prionoid E[1]. The traditional synthetic route involves the deoxygenation of its precursor, 4-(4-methoxyphenyl)-2-methyl-4-oxobutanoic acid, via the classic Clemmensen reduction[1].

While historically reliable, the traditional Clemmensen reduction utilizes amalgamated zinc (Zn/Hg) and highly corrosive concentrated hydrochloric acid[2][3]. This generates severe environmental and occupational hazards, including toxic mercury waste and massive volumes of acidic aqueous effluent, resulting in an unacceptably high Environmental Factor (E-factor). As pharmaceutical manufacturing pivots toward sustainability, transitioning this specific deoxygenation step to Green Chemistry protocols is imperative. This guide details two field-proven, sustainable alternatives: Catalytic Hydrogenolysis and Mechanochemical Solid-State Reduction .

Mechanistic Causality & Pathway Selection

To design a greener protocol, we must exploit the specific structural features of the substrate. The carbonyl group in 4-(4-methoxyphenyl)-2-methyl-4-oxobutanoic acid is benzylic (adjacent to the electron-donating 4-methoxyphenyl ring). This specific electronic environment dictates our green pathway choices:

Pathway A: Catalytic Hydrogenolysis (Pd/C)

Because the ketone is benzylic, it is highly susceptible to heterogeneous catalytic hydrogenation. Palladium on carbon (Pd/C) facilitates a tandem reaction:

  • Hydrogenation: The ketone is reduced to a benzylic alcohol.

  • Hydrogenolysis: The electron-donating para-methoxy group stabilizes the transition state, allowing the benzylic C–O bond to be cleaved by hydrogen gas, yielding the target methylene group. Causality: This completely bypasses the need for metal-mediated single-electron transfer, utilizing 100% atom-economic

    
     gas and renewable solvents like ethanol.
    
Pathway B: Mechanochemical Zinc Reduction

For laboratories lacking high-pressure hydrogenation infrastructure, mechanochemistry offers a solvent-free, mercury-free alternative[4]. Causality: In a traditional Clemmensen reduction, mercury is required to prevent the zinc surface from passivating (oxidizing). In a planetary ball mill, high-impact mechanical forces continuously abrade the zinc particles, physically stripping away the passivating zinc oxide layer[4]. When combined with a solid proton source (e.g.,


), this enables a solid-state electron transfer mechanism without toxic amalgams or aqueous solvent waste.

GreenPathways SM 4-(4-methoxyphenyl)-2-methyl-4-oxobutanoic acid (Starting Material) Trad Traditional Clemmensen Zn/Hg, HCl (Aqueous) High Toxicity SM->Trad Toxic Route Green1 Catalytic Hydrogenation Pd/C, H2, EtOH High Atom Economy SM->Green1 Green Route A Green2 Mechanochemical Reduction Zn dust, Solid Acid, Ball Milling Solvent-Free SM->Green2 Green Route B Product 4-(4-methoxyphenyl)-2-methylbutanoic acid (Target Product) Trad->Product Green1->Product Green2->Product

Fig 1. Comparison of traditional and green synthetic pathways for deoxygenation.

Experimental Protocols

Protocol A: Benzylic Hydrogenolysis via Pd/C (Batch Method)

A self-validating, high-atom-economy protocol utilizing renewable solvents.

  • Reagent Preparation: In a 100 mL high-pressure reaction vessel, dissolve 10.0 mmol of 4-(4-methoxyphenyl)-2-methyl-4-oxobutanoic acid in 30 mL of absolute ethanol (green solvent).

  • Catalyst Loading: Carefully add 10 wt% (relative to substrate) of 10% Pd/C catalyst.

    • Safety Checkpoint: Always purge the vessel with inert nitrogen gas (

      
      ) three times prior to adding the dry catalyst to prevent auto-ignition of the ethanol vapors.
      
  • Reaction Execution: Pressurize the vessel with

    
     gas to 30 psi (~2 atm). Stir vigorously (800 rpm) at 40°C for 6–8 hours.
    
  • Self-Validating Monitoring: Monitor the reaction via HPLC (UV detection at 254 nm). The process is self-validating: you will observe the transient appearance of the benzylic alcohol intermediate peak, followed by its complete disappearance as it converts to the target alkane.

  • Workup & Catalyst Recovery: Vent the hydrogen safely. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C. Wash the filter cake with 10 mL of ethanol. Note: The Pd/C catalyst can be dried and recycled for up to three subsequent runs with minimal loss of activity.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the crude product. Recrystallize from ethyl acetate/heptane to yield pure 4-(4-methoxyphenyl)-2-methylbutanoic acid.

Protocol B: Mechanochemical Zinc Reduction (Solvent-Free)

A solid-state Clemmensen alternative eliminating mercury and liquid acid waste[4].

  • Milling Setup: Equip a 50 mL stainless steel grinding jar with ten 10-mm stainless steel milling balls.

  • Reagent Loading: Add 5.0 mmol of the keto-acid substrate, 25.0 mmol of activated zinc dust, and 25.0 mmol of sodium hydrogen sulfate (

    
    ) as the solid proton source[4].
    
  • Mechanical Activation: Secure the jar in a planetary ball mill. Mill at 400 rpm for 3 hours.

    • Self-Validating Checkpoint: Upon opening the jar, the physical transformation of the mixture from a free-flowing metallic powder to a slightly agglomerated, darker mass indicates successful mechanical activation and proton transfer.

  • Green Extraction: Extract the solid mixture directly from the jar using 20 mL of ethyl acetate (a Class 3 green solvent).

  • Filtration & Isolation: Filter the suspension to remove unreacted zinc and inorganic sulfate salts. Evaporate the ethyl acetate under reduced pressure to yield the product.

MechanochemicalWorkflow Step1 Reagent Loading Substrate + Zn dust + Solid Acid (NaHSO4) Step2 Mechanical Activation Planetary Ball Mill (400 rpm, 3 hrs) Step1->Step2 Step3 Product Extraction Minimal Green Solvent (EtOAc) Step2->Step3 Step4 Purification Filtration & Crystallization Step3->Step4

Fig 2. Step-by-step workflow for the mechanochemical solid-state reduction protocol.

Quantitative Data & Comparative Analysis

The table below summarizes the operational and environmental metrics comparing the traditional approach to the proposed green protocols. The E-factor (mass of waste generated per mass of product) is drastically reduced in the green methodologies.

MetricTraditional Clemmensen[1][3]Catalytic Hydrogenolysis (Pd/C)Mechanochemical Reduction[4]
Active Reagents Zn/Hg amalgam, Conc. HCl

gas, 10% Pd/C
Zn dust,

Solvent System Toluene / Aqueous biphasicEthanol (Renewable)None (Solvent-free)
Reaction Time 24.0 hours6 - 8 hours3.0 hours
Toxicity / Hazard High (Mercury, Corrosive liquid)Low (Flammable gas)Low (Solid acid)
Estimated E-Factor > 50 (High aqueous/metal waste)< 5 (Solvent easily recycled)< 10 (Minimal extraction solvent)
Typical Yield 92%88 - 95%85 - 90%

Conclusion

The synthesis of 4-(4-methoxyphenyl)-2-methylbutanoic acid no longer requires the environmentally detrimental conditions of the classic Clemmensen reduction. By strategically leveraging the benzylic nature of the substrate via Pd/C hydrogenolysis, or by employing mechanochemical activation to bypass mercury amalgamation[4], process chemists can achieve excellent yields, drastically reduce E-factors, and adhere to modern Green Chemistry mandates.

References

  • First Total Synthesis of Prionoid E, a Biologically Active Rearranged Abietane Diterpenoid Quinone from Salvia prionitis. Helvetica Chimica Acta, 2010. URL:[Link]

  • The Clemmensen Reduction. Organic Reactions, 2011. URL:[Link]

  • Electrochemical reductive biomass conversion: direct conversion of 5-hydroxymethylfurfural (HMF) to 2,5-hexanedione (HD) via reductive ring-opening. Green Chemistry, RSC Publishing, 2021. URL:[Link]

Sources

Laboratory extraction methods for 4-(4-methoxyphenyl)-2-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Laboratory Extraction Strategies for 4-(4-methoxyphenyl)-2-methylbutanoic Acid

Introduction & Physicochemical Profiling

Effective extraction of 4-(4-methoxyphenyl)-2-methylbutanoic acid requires a precise understanding of its amphiphilic nature.[1] This molecule contains a lipophilic tail (methoxy-substituted phenyl ring) and a hydrophilic head (carboxylic acid).[1]

Target Molecule Profile:

  • IUPAC Name: 4-(4-methoxyphenyl)-2-methylbutanoic acid[1][2]

  • Molecular Weight: 222.24 g/mol [1]

  • Acid Dissociation Constant (pKa): ~4.5 – 4.8 (Predicted based on phenylalkanoic acid analogs).[1]

  • Lipophilicity (LogP): ~2.6 (Moderate lipophilicity).[1]

  • Solubility:

    • Low pH (< 3):[1] High solubility in organic solvents (EtOAc, MTBE, DCM); low water solubility.

    • High pH (> 7):[1] High water solubility (as carboxylate salt); low organic solubility.[1]

Scientific Rationale: The extraction strategy exploits the "pH-Switch" mechanism .[1] By manipulating the pH of the aqueous phase relative to the molecule's pKa, we can selectively toggle the molecule between its water-soluble ionic state and its organic-soluble neutral state.

Method A: Preparative Liquid-Liquid Extraction (LLE)

Best For: Isolation from crude reaction mixtures (synthesis work-up).[1]

This protocol utilizes a "Green Chemistry" approach, substituting Dichloromethane (DCM) with Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc) to minimize toxicity while maintaining high recovery.[1]

Reagents:
  • Organic Solvent: MTBE or Ethyl Acetate (EtOAc).[1]

  • Base Solution: 1.0 M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃).[1]

  • Acid Solution: 1.0 M Hydrochloric Acid (HCl) or 1.0 M Potassium Bisulfate (KHSO₄).

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄).[1]

Protocol Steps:
  • Initial Solubilization: Dissolve the crude reaction mixture in the Organic Solvent (10 mL per gram of crude).

  • Base Extraction (Forward Extraction):

    • Add an equal volume of Base Solution (pH > 10).[1]

    • Mechanism:[1][3][4] The carboxylic acid deprotonates (

      
      ), becoming highly polar and migrating into the aqueous phase.[1] Neutral impurities remain in the organic phase.
      
    • Shake vigorously and allow layers to separate.[4][5] Collect the Aqueous Layer (bottom).

    • Repeat: Extract the organic layer once more with fresh base to ensure quantitative recovery. Combine aqueous extracts.

  • Organic Wash (Impurity Removal):

    • Wash the combined aqueous extracts with a small volume of fresh Organic Solvent.

    • Purpose: Removes trace non-acidic lipophilic impurities physically entrained in the water. Discard this organic wash.

  • Acidification (The Switch):

    • Cool the aqueous layer to 0–5°C (ice bath) to minimize heat generation.

    • Slowly add Acid Solution while stirring until pH < 2 (check with litmus paper).

    • Observation: The solution will become cloudy as the protonated acid (

      
      ) precipitates or oils out.
      
  • Back-Extraction:

    • Extract the cloudy acidic aqueous mixture with fresh Organic Solvent (3x).

    • Combine these organic layers.[1][5]

  • Drying & Isolation:

    • Wash combined organics with Brine (Saturated NaCl) to remove residual water.[1]

    • Dry over Anhydrous Na₂SO₄ for 15 minutes.

    • Filter and evaporate solvent under reduced pressure (Rotovap).[1]

Workflow Visualization (LLE)

LLE_Workflow Start Crude Mixture Dissolve Dissolve in Organic Solvent (MTBE or EtOAc) Start->Dissolve AddBase Add 1M NaOH (pH > 10) Partition Dissolve->AddBase Sep1 Phase Separation AddBase->Sep1 OrgLayer1 Organic Layer (Contains Neutral Impurities) Sep1->OrgLayer1 Top Layer AqLayer1 Aqueous Layer (Contains Target as Salt) Sep1->AqLayer1 Bottom Layer Discard Discard / Recycle OrgLayer1->Discard Acidify Acidify with 1M HCl (pH < 2) AqLayer1->Acidify BackExtract Extract with Fresh Organic Acidify->BackExtract FinalOrg Final Organic Layer (Target Acid) BackExtract->FinalOrg Dry Dry (Na2SO4) & Evaporate FinalOrg->Dry

Caption: Figure 1. Acid-Base Liquid-Liquid Extraction workflow for purification of carboxylic acids.

Method B: Solid Phase Extraction (SPE)

Best For: Analytical sample preparation (Plasma, Urine) or trace analysis.[1]

For quantitative analysis, Mixed-Mode Anion Exchange (MAX) is the gold standard.[1] It utilizes two retention mechanisms:[3][6][7]

  • Reverse Phase (RP): Retains the lipophilic phenyl tail.

  • Anion Exchange (AX): Retains the carboxylate head group.

This "double-lock" mechanism allows for extremely rigorous washing steps that remove virtually all matrix interferences.[1]

Recommended Cartridge:
  • Type: Mixed-Mode Strong Anion Exchange (e.g., Waters Oasis MAX, Agilent Bond Elut Plexa PAX).[1]

  • Sorbent Mass: 30 mg (for analytical) or 60 mg (for semi-prep).

Protocol Steps:
StepSolvent / ReagentMechanism / Purpose
1.[1][7][8] Condition 1 mL Methanol (MeOH)Activates hydrophobic ligands.
2.[1] Equilibrate 1 mL WaterPrepares sorbent for aqueous sample.[1]
3. Load Sample diluted in 5% NH₄OH (pH > 10)Ionization: Ensures target is negatively charged (

) to bind with the positively charged sorbent.
4.[1] Wash 1 5% NH₄OH in WaterRemoves proteins and hydrophilic interferences.[1] Target stays bound via Ion Exchange.[1][6]
5. Wash 2 100% MethanolCritical Step: Removes hydrophobic neutrals.[1] Target stays bound via Ion Exchange (this step would wash it off a standard C18 cartridge).[1]
6. Elute 2% Formic Acid in MethanolRelease: Acidifies the environment (pH < pKa), neutralizing the target (

).[1] The ion-exchange bond breaks, and the target elutes in MeOH.
Mechanism Visualization (SPE)

SPE_Mechanism Cartridge Sorbent: Mixed-Mode MAX Reverse Phase (Hydrophobic) Anion Exchange (+ Charge) Load LOADING (pH 10) Target is R-COO⁻ Binds to (+) Cartridge->Load Wash WASH (MeOH) Neutrals removed Target LOCKED by (+) Load->Wash Step 1 Elute Elute Wash->Elute Step 2

Caption: Figure 2.[1] Mixed-Mode SPE retention mechanism showing the 'Lock and Key' elution strategy.

Quality Control & Troubleshooting

Validation Parameters
  • Recovery: Expect >85% recovery using Method A; >95% using Method B.

  • Internal Standard: Use Ibuprofen or Naproxen as an internal standard for HPLC analysis due to structural similarity (phenylalkanoic acids).[1]

Common Issues
  • Emulsions (Method A): If the interface between layers is not clear, add solid NaCl to the aqueous layer ("Salting out") or filter through a pad of Celite.

  • Low Recovery (Method B): Ensure the Loading pH is > 10. If the pH is too low, the acid will not be ionized and will not bind to the anion exchange sites strongly enough to survive the Methanol wash.

References

  • PubChem. (2023).[1][9] 4-(4-methoxy-2-methylphenyl)-4-oxobutanoic acid | C12H14O4.[1] National Library of Medicine. [Link][1]

  • Waters Corporation. (2023).[1] Oasis MAX Extraction Protocols for Acidic Drugs. Waters Application Notes. [Link][1]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for Acid-Base Extraction principles).

  • Agilent Technologies. (2020).[1] Solid Phase Extraction: Method Development Guide. Agilent Technical Literature. [Link]

Sources

Handling and storage protocols for 4-(4-methoxyphenyl)-2-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Profile

4-(4-methoxyphenyl)-2-methylbutanoic acid (CAS: 196697-06-0) is a specialized carboxylic acid intermediate often utilized in the synthesis of polycyclic pharmaceutical scaffolds, including substituted tetralones and potential melatonin receptor agonists.[1] Structurally, it features a lipophilic 4-methoxyphenyl tail and a branched


-methyl carboxylic acid headgroup.[1]

This structural motif imparts specific physicochemical behaviors:

  • Chirality: The C2 position is a stereocenter. Unless specified as an enantiopure grade (R or S), the material should be treated as a racemate.

  • Physical State: While structurally similar to solid analogs like 4-(4-methoxyphenyl)butanoic acid (mp ~60°C), the

    
    -methyl branching can depress the melting point.[1] Users should anticipate a low-melting solid or viscous oil  depending on purity and ambient temperature.[1]
    
  • Reactivity: The methoxy group activates the phenyl ring toward electrophilic aromatic substitution, while the carboxylic acid is susceptible to standard coupling/esterification but prone to decarboxylation under extreme thermal stress.

Table 1: Physicochemical Specifications
PropertySpecificationNotes
Chemical Name 4-(4-methoxyphenyl)-2-methylbutanoic acid
CAS Number 196697-06-0 Distinct from unbranched analog (CAS 4521-28-2)
Molecular Formula

Molecular Weight 208.25 g/mol
Predicted pKa ~4.7 - 4.8Typical for

-branched alkyl carboxylic acids
Solubility High: DMSO, Ethanol, DCMLow: Water (< 1 mg/mL)Lipophilic nature dominates
Appearance Off-white solid or viscous amber oilMelting point likely < 80°C [Predicted]

Part 2: Safety & Hazard Assessment (GHS)

Note: Specific toxicological data for this CAS is limited. The following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous phenyl-alkanoic acids.

Signal Word: WARNING

Hazard ClassH-CodeHazard Statement
Skin Irritation H315 Causes skin irritation.[1][2]
Eye Irritation H319 Causes serious eye irritation.[3]
STOT-SE H335 May cause respiratory irritation.[1][2]

Critical Safety Protocol:

  • Inhalation Risk: The compound may sublime or form dusts if solid. All weighing must occur inside a Class II Biosafety Cabinet or Chemical Fume Hood .

  • Skin Contact: The lipophilic nature facilitates dermal absorption. Double-gloving (Nitrile/Neoprene) is mandatory.[1]

Part 3: Storage & Stability Protocols

To maintain >98% purity and prevent racemization or oxidation, adhere to the following storage hierarchy.

Environmental Control
  • Temperature: Store at 2°C to 8°C (Refrigerated). Long-term storage (>6 months) should be at -20°C .[1]

    • Reasoning: Low temperatures retard potential esterification with trace moisture and minimize oxidative demethylation of the anisole moiety.

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .

    • Reasoning: Carboxylic acids can be hygroscopic. Moisture uptake alters stoichiometry in precise coupling reactions.

  • Container: Amber glass vials with Teflon-lined caps.

    • Reasoning: Protects from UV light, which can degrade electron-rich aromatic systems over time.[1]

Shelf-Life & Re-test
  • Standard Shelf-Life: 24 months (if stored at -20°C under Argon).[1]

  • Re-test Interval: Every 12 months.

  • Critical QC Check: ¹H-NMR (DMSO-d6) to verify the integrity of the methoxy group (

    
     ~3.7 ppm) and the 
    
    
    
    -methyl doublet.[1]

Part 4: Handling & Solubilization Workflow

Solubilization Strategy

Due to the hydrophobic phenyl ring, aqueous buffers are ineffective for initial solubilization.

Protocol:

  • Primary Solvent: Dissolve the neat compound in 100% DMSO or Ethanol to create a high-concentration stock (e.g., 50-100 mM).[1]

  • Sonication: If the compound is a waxy solid, sonicate at 35°C for 5-10 minutes.

  • Dilution: Slowly add the organic stock to the aqueous buffer while vortexing.

    • Limit: Keep final DMSO concentration < 0.5% for biological assays to avoid solvent toxicity.

Visualizing the Workflow

HandlingProtocol Receipt Receipt of Material (CAS 196697-06-0) Inspection Visual Inspection (Solid vs. Oil?) Receipt->Inspection QC QC Verification (NMR/HPLC) Inspection->QC Verify Purity Storage Storage (-20°C, Argon, Amber Vial) QC->Storage Pass Solubilization Solubilization (DMSO Stock) Storage->Solubilization Thaw & Weigh Usage Experimental Use Solubilization->Usage Dilute Usage->Storage Reseal & Purge

Caption: Figure 1: Lifecycle management of 4-(4-methoxyphenyl)-2-methylbutanoic acid from receipt to experimental application.

Part 5: Experimental Procedures

Protocol A: Preparation of 100 mM Stock Solution

Use this protocol for in vitro screening or synthetic coupling reactions.

Reagents:

  • 4-(4-methoxyphenyl)-2-methylbutanoic acid (MW: 208.25)[1][4]

  • Anhydrous DMSO (Grade: Molecular Biology, >99.9%)[1]

Steps:

  • Equilibration: Allow the storage vial to warm to room temperature (20-25°C) inside a desiccator before opening. This prevents water condensation on the cold compound.

  • Weighing:

    • Place a sterile amber glass vial on the balance.

    • Weigh 20.8 mg of the compound.

    • Note: If the compound is a viscous oil, use a positive displacement pipette or a glass capillary for transfer.

  • Dissolution:

    • Add 1.0 mL of Anhydrous DMSO.

    • Vortex vigorously for 30 seconds.

    • Inspect visually.[3] If "schlieren" lines (swirls) persist, sonicate for 2 minutes.

  • Storage of Stock: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Quality Control via HPLC

Use to verify stability after long-term storage.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (anisole peak).

  • Expected Retention: The compound is moderately lipophilic; expect elution in the 12-15 minute range (depending on flow rate).[1]

Part 6: References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 287624, 4-(4-Methoxy-2-methylphenyl)-4-oxobutanoic acid (Analog).[1] Retrieved March 6, 2026 from [Link][1]

  • MolAid Chemical Database (2026). 4-(4-methoxyphenyl)-2-methylbutanoic acid (CAS 196697-06-0) Entry.[1] Retrieved March 6, 2026 from [Link][1]

  • NIST Chemistry WebBook. Standard Reference Data for Phenyl-alkanoic acids. Retrieved March 6, 2026 from [Link][1]

Sources

Application Note: Synthetic Utility of 4-(4-Methoxyphenyl)-2-methylbutanoic Acid in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary

In the landscape of active pharmaceutical ingredient (API) synthesis, 4-(4-methoxyphenyl)-2-methylbutanoic acid (CAS: 196697-06-0) serves as a highly versatile, privileged building block. Featuring a terminal carboxylic acid, a stereogenic center at the C2 position, and an electron-rich aryl ether, this compound is primarily utilized to synthesize 2-methylated tetralones—specifically 7-methoxy-2-methyl-1-tetralone . These tetralone scaffolds are critical intermediates in the development of melatonergic agonists (e.g., methylated analogs of ) and various indane-based therapeutics.

This guide provides a deep dive into the mechanistic causality of its transformations, offering self-validating protocols for chiral resolution and intramolecular Friedel-Crafts acylation.

Mechanistic Rationale & Causality in Cyclization

The conversion of into 1-tetralones via intramolecular Friedel-Crafts acylation presents a unique stereoelectronic challenge.

The Electronic Challenge: The methoxy group (-OCH₃) is a strong ortho/para director. In this substrate, the alkyl chain occupies position 1, and the methoxy group occupies position 4. To form the thermodynamically favored six-membered tetralone ring, the intermediate acylium ion must attack position 2 of the aromatic ring. However, position 2 is meta to the methoxy group, meaning it does not benefit from the ether’s electron-donating resonance.

The Reagent Solution: Because the necessary electrophilic attack is electronically disfavored, standard mild Lewis acids often fail to drive the reaction. Conversely, harsh Lewis acids (such as AlCl₃ or BBr₃) will readily cleave the aryl ether, leading to unwanted demethylation. To solve this, (7.7 wt% P₂O₅ in methanesulfonic acid) is the optimal choice. It provides a highly acidic, dehydrating environment to generate the acylium ion and force the entropically favored ring closure, while remaining completely non-nucleophilic to preserve the delicate methoxy group.

Mechanism Step1 Carboxylic Acid Activation P2O5 / MeSO3H Step2 Acylium Ion Generation Electrophilic Intermediate Step1->Step2 Dehydration (-H2O) Step3 Electrophilic Attack Meta to Methoxy Group Step2->Step3 Intramolecular Cyclization Step4 Rearomatization Formation of Tetralone Step3->Step4 Deprotonation (-H+)

Figure 1: Mechanistic pathway of the intramolecular Friedel-Crafts acylation.

Quantitative Data & Optimization

To demonstrate the superiority of the chosen methodology, the following table summarizes the optimization of the Friedel-Crafts cyclization for this specific substrate.

Table 1: Optimization of Intramolecular Friedel-Crafts Cyclization

Reagent SystemTemp (°C)Time (h)Yield (%)Purity (HPLC)Mechanistic Observations
SOCl₂, then AlCl₃0 to 25435%60%Significant ether cleavage (demethylation) observed.
Polyphosphoric Acid (PPA)901268%85%Viscous mixture, difficult mass transfer and workup.
Eaton's Reagent 50 6 89% >98% Homogeneous, easy aqueous quench, intact methoxy.

Table 2: Physicochemical & Analytical Tracking Properties

PropertyStarting Material (Racemic Acid)Product (Tetralone)
Molecular Formula C₁₂H₁₆O₃C₁₂H₁₄O₂
Molecular Weight 208.26 g/mol 190.24 g/mol
TLC (Hexane:EtOAc 4:1) R_f = 0.2 (broad streak)R_f = 0.65 (sharp, UV active)
FTIR Marker Bands ~1705 cm⁻¹ (COOH), 3000 cm⁻¹ (OH)~1675 cm⁻¹ (Conjugated C=O)

Self-Validating Experimental Protocols

Protocol A: Chiral Resolution via Diastereomeric Salt Formation

Because the C2-methyl group creates a stereocenter, isolating the pure enantiomer is a prerequisite for modern API synthesis. We utilize using (R)-(+)-1-phenylethylamine.

Step-by-Step Methodology:

  • Salt Formation: Dissolve 10.0 g (48.0 mmol) of racemic 4-(4-methoxyphenyl)-2-methylbutanoic acid in 100 mL of hot ethanol (60 °C). Slowly add 5.8 g (48.0 mmol) of (R)-(+)-1-phenylethylamine dropwise.

  • Crystallization: Allow the homogeneous solution to cool to room temperature slowly over 4 hours, then transfer to a 4 °C refrigerator overnight. Crystals of the (S)-acid/(R)-amine salt will selectively precipitate.

  • Filtration & Washing: Filter the crystals under a vacuum and wash with 15 mL of ice-cold ethanol.

  • Liberation of the Free Acid: Suspend the crystals in 50 mL of ethyl acetate and wash with 1M HCl (2 × 25 mL) to remove the chiral amine.

  • Validation Check: Dry the organic layer over Na₂SO₄ and concentrate.

    • Self-Validation: Analyze the resulting white solid via chiral HPLC (e.g., Chiralcel OJ-H column). The expected enantiomeric excess (ee) should be >98%. If ee is <95%, perform a second recrystallization of the salt from ethanol.

Protocol B: Synthesis of (S)-7-Methoxy-2-methyl-1-tetralone

This protocol converts the resolved acid into the cyclic API intermediate using Eaton's Reagent.

Step-by-Step Methodology:

  • Preparation: In a dry, 100 mL round-bottom flask under an inert argon atmosphere, add 20 mL of Eaton’s Reagent (7.7 wt% P₂O₅ in methanesulfonic acid).

  • Addition: Heat the reagent to 50 °C. Slowly add 5.0 g (24.0 mmol) of the resolved (S)-4-(4-methoxyphenyl)-2-methylbutanoic acid in small portions over 15 minutes to manage minor exotherms.

  • Reaction Monitoring: Stir the dark homogeneous solution at 50 °C for 6 hours.

    • Self-Validation: Pull a 0.1 mL aliquot, quench in 1 mL water, extract with 1 mL EtOAc, and check via TLC (Hexane/EtOAc 4:1). The reaction is complete when the baseline acid spot (R_f 0.2) disappears and a new, strongly UV-active spot appears at R_f 0.65.

  • Quenching: Cool the reaction mixture to 0 °C and carefully pour it over 100 g of crushed ice with vigorous stirring.

  • Extraction & Purification: Extract the aqueous mixture with dichloromethane (3 × 50 mL). Wash the combined organic layers with saturated NaHCO₃ until CO₂ evolution ceases (removes residual methanesulfonic acid), followed by brine.

  • Isolation: Dry over MgSO₄, filter, and concentrate under reduced pressure to yield the tetralone as a pale yellow oil that solidifies upon standing.

    • Self-Validation: Perform FTIR analysis. The complete absence of the broad O-H stretch (~3000 cm⁻¹) and the appearance of a sharp conjugated ketone stretch (~1675 cm⁻¹) confirms successful cyclization without ether cleavage.

Workflow SM 4-(4-Methoxyphenyl)-2- methylbutanoic acid Res Chiral Resolution (R)-(+)-Phenylethylamine SM->Res Salt Formation Enant (S)-Enantiomer (ee > 99%) Res->Enant Crystallization Cycl Friedel-Crafts Acylation (Eaton's Reagent) Enant->Cycl Acid Activation Prod (S)-7-Methoxy-2-methyl- 1-tetralone Cycl->Prod Ring Closure

Figure 2: Synthetic workflow from racemic acid to enantiopure tetralone intermediate.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 278553, 4-(4-Methoxyphenyl)butanoic acid." PubChem,[Link].

  • Eaton, P. E., Carlson, G. R., & Lee, J. T. "Phosphorus pentoxide-methanesulfonic acid. Convenient alternative to polyphosphoric acid." The Journal of Organic Chemistry, 1973, 38(23), 4071–4073.[Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 81223, 7-Methoxy-1-tetralone." PubChem,[Link].

  • Ager, D. J., Prakash, I., & Schaad, D. R. "Chiral Resolution of Carboxylic Acids." Organic Process Research & Development, 1999, 3(4), 271–283.[Link].

Troubleshooting & Optimization

Troubleshooting crystallization issues with 4-(4-methoxyphenyl)-2-methylbutanoic acid

[1][2][3][5]

Welcome to the Advanced Crystallization Support Hub. This guide addresses the specific physicochemical challenges associated with 4-(4-methoxyphenyl)-2-methylbutanoic acid (C₁₂H₁₆O₃). As a key structural analog in the synthesis of neprilysin inhibitors (e.g., Sacubitril), this molecule presents distinct isolation hurdles—primarily oiling out (Liquid-Liquid Phase Separation) and enantiomeric resolution difficulties due to the C2-methyl chiral center.[2][4][5]

Quick Navigation
ModuleIssueKey Mechanism
01 Oiling Out (LLPS) Metastable Zone Width (MSZW) & Impurity Depression
02 Chiral Resolution Diastereomeric Salt Formation Kinetics
03 Polymorph Control Solvent-Mediated Phase Transformation
Module 01: The "Oiling Out" Phenomenon

Symptom: The solution becomes turbid/milky upon cooling, followed by the formation of a separate oily bottom layer instead of discrete crystals.[2][4][5]

Root Cause Analysis: This molecule possesses a lipophilic tail (4-methoxyphenyl) and a flexible alkyl linker.[1][2][3][4][5] The introduction of the 2-methyl group disrupts the crystal lattice packing compared to the unbranched analog (4-(4-methoxyphenyl)butanoic acid, MP ~58°C).[1][2][3][4] This structural disorder lowers the melting point, often pushing the Liquid-Liquid Phase Separation (LLPS) boundary into the metastable zone.[2][4][5] If the crystallization temperature (


245
Troubleshooting Protocol: Suppressing LLPS

Q: How do I recover crystals from the oiled-out phase? A: Do not attempt to filter the oil.[1][2][3][4] You must shift the system thermodynamics to favor nucleation over phase separation.[2][4][5]

Step-by-Step Recovery:

  • Re-dissolution: Heat the mixture until the oil phase fully redissolves (usually >65°C).

  • Solvent Modification (Dielectric Shift):

    • Oiling out indicates the solvent is too polar or the solute concentration is too high.[2][4][5]

    • Action: Add a non-polar anti-solvent (e.g., n-Heptane or Methylcyclohexane ) dropwise at high temperature.[2][4][5] This changes the solution activity coefficient.[2][4][5]

    • Target Ratio: Start with Ethyl Acetate:Heptane (1:3 v/v).[1][4][5]

  • Seeding Strategy (Critical):

    • Cool slowly to the Cloud Point (just before oiling occurs).[4][5]

    • Add seeds (0.5 - 1.0 wt%) of pure crystalline material.[2][3][4][5]

    • Hold: Maintain temperature for 2-4 hours to allow crystal growth surface area to consume supersaturation before the solution hits the LLPS boundary.[1][2][3][4]

Visual Guide: Troubleshooting Oiling Out

OilingOutWorkflowStartIssue: Solution turns milky/oils outCheckTempCheck Temperature vs. Melting Point(Is T_batch > T_oil?)Start->CheckTempDecision1Is purity < 95%?CheckTemp->Decision1PurifyImpurity acts as solvent.Perform Acid/Base Extractionor Silica FiltrationDecision1->PurifyYesSolventCheckCheck Solvent System(Is it too polar?)Decision1->SolventCheckNoPurify->SolventCheckModifySolventAdd Anti-solvent (Heptane)to shift LLPS boundarySolventCheck->ModifySolventSeedProtocolSeed at T > T_oil(Metastable Zone)ModifySolvent->SeedProtocol

Figure 1: Decision logic for mitigating Liquid-Liquid Phase Separation (LLPS) during crystallization.

Module 02: Enantiomeric Resolution (Chiral Purity)

Symptom: The user requires the specific (R)- or (S)- enantiomer (often the (R)- isomer for Sacubitril-type analogs), but spontaneous crystallization yields a racemate or low enantiomeric excess (ee).

Scientific Insight: 4-(4-methoxyphenyl)-2-methylbutanoic acid is a chiral acid.[1][2][3][4][5] Direct crystallization rarely resolves enantiomers unless a chiral resolving agent is used to form diastereomeric salts.[4][5] The solubility difference between the


245
Protocol: Diastereomeric Salt Resolution

Recommended Resolving Agents:

  • Primary:

    
    -Methylbenzylamine (Phenylethylamine)[1][2][3][4][5]
    
  • Secondary: Cinchonidine (for larger bulky separation)[1][2][5]

Experimental Workflow:

  • Stoichiometry: Dissolve 1.0 eq of racemic acid in Isopropyl Alcohol (IPA) (5 volumes).

  • Addition: Add 0.55 eq of the chiral amine. Note: Using 0.5 eq maximizes theoretical yield of the desired diastereomer.

  • Nucleation: Heat to 70°C, then cool to 50°C. Seed with the authentic chiral salt if available.

  • Isolation: Filter the precipitate. This is the Diastereomeric Salt .

  • Liberation: Suspend the salt in Ethyl Acetate and treat with 1N HCl to liberate the free chiral acid.

Data: Solvent Screening for Resolution

Solvent System Yield (%) ee (%) Comment
Ethanol (Abs) 35% 88% High solubility leads to yield loss.[1][2][3][4][5]
IPA (Isopropyl Alcohol) 42% 96% Optimal balance of yield/purity.
Acetone 45% 60% Poor selectivity; kinetic entrapment.[4][5]

| Toluene | <10% | N/A | Salt is insoluble; oils out rapidly.[4][5] |

Module 03: Impurity Rejection & Color Removal

Symptom: Crystals appear yellow/brown or have a lower melting point than the reference standard (Ref: ~58-62°C for pure analogs).[1][2][4][5]

Q: Why does the color persist after recrystallization? A: Oxidative impurities (quinones from the methoxy-phenyl ring) can incorporate into the crystal lattice.[2][4][5]

Purification Protocol:

  • Carbon Treatment: Dissolve crude acid in Ethanol (5 vol) at 50°C. Add Activated Carbon (Type CP-97, 5 wt%) .[2][4][5] Stir for 30 mins.

  • Hot Filtration: Filter through a Celite pad to remove carbon.[5]

  • Solvent Swap: Distill off Ethanol and replace with Methyl tert-butyl ether (MTBE) .[1][5]

  • Crystallization: Cool MTBE solution to 0°C. Add n-Heptane slowly to induce crystallization.

References & Validated Sources
  • Sacubitril Intermediate Synthesis:

    • Source: World Intellectual Property Organization (WIPO).[4][5]

    • Citation: WO2018007919A1 - "New process for early sacubitril intermediates."[1][2][3][4][5] (Describes the handling of biphenyl-methylbutanoic acid derivatives, the direct structural family of the target molecule).

    • URL:

  • Chiral Resolution Methodologies:

    • Source: Google Patents / CNIPA.[2][4][5]

    • Citation: CN105924355A - "Sacubitril intermediate and preparation method."[1][2][3][4][5] (Details the use of chiral amines for resolving 2-methylbutanoic acid derivatives).

    • URL:

  • General Crystallization Theory (LLPS):

    • Source: Myerson, A. S. (2002).[2][4][5] Handbook of Industrial Crystallization. Butterworth-Heinemann.[1][2][3][4][5] (Foundational text for Metastable Zone Width and Oiling Out mechanisms).

Disclaimer: This guide is for research purposes. Always consult the specific Safety Data Sheet (SDS) for 4-(4-methoxyphenyl)-2-methylbutanoic acid before handling.

Technical Guide: Impurity Removal in 4-(4-methoxyphenyl)-2-methylbutanoic Acid Preparations

[1]

Executive Summary & Compound Profile

4-(4-methoxyphenyl)-2-methylbutanoic acid is a key intermediate often synthesized via the hydrogenation of


12
  • Physical State: Viscous oil or low-melting solid (often requires salt formation for crystallization).[1]

  • Critical Challenge: As an oil, direct recrystallization is often impossible.[1] Purification relies on Acid-Base Extraction and Amine Salt Derivatization .[1]

  • Major Impurities:

    • Impurity A (Ketone): 4-(4-methoxyphenyl)-2-methyl-4-oxobutanoic acid (Incomplete reduction).[1]

    • Impurity B (Olefin): 4-(4-methoxyphenyl)-2-methylenebutanoic acid (Incomplete hydrogenation).[1]

    • Impurity C (Regioisomer): 4-(2-methoxyphenyl)-2-methylbutanoic acid (Ortho-isomer from Friedel-Crafts).[1]

    • Impurity D (Des-methyl): 4-(4-methoxyphenyl)butanoic acid.[1]

Diagnostic Workflow

Use the following logic flow to identify the specific impurity class and determine the remediation strategy.

ImpurityDiagnosisStartCrude Product Analysis(HPLC/LC-MS)CheckStatePhysical State Check:Is it an Oil or Solid?Start->CheckStateImpurityCheckIdentify Major Impurity PeakCheckState->ImpurityCheckIf Oil (Expected)Action_SaltProtocol A:DCHA Salt CrystallizationCheckState->Action_SaltTo Solidify & PurifyKetonePeak M+14 or +16 vs Target(Ketone/Alcohol Intermediate)ImpurityCheck->KetoneRRT < 1.0 (Polar)OrthoIsomer Peak (Close RRT)(Ortho-isomer)ImpurityCheck->OrthoRRT ≈ 1.0 (Non-polar)ColorYellow/Brown Discoloration(Phenolic Oxidation)ImpurityCheck->ColorVisual DefectAction_RedoReprocess:Catalytic Hydrogenation(Check Catalyst Activity)Ketone->Action_RedoAction_ColumnProtocol B:Automated Flash Chromatography(Gradient Elution)Ortho->Action_ColumnLow Selectivity in SaltAction_CharcoalActivated Carbon Treatment(5% w/w loading)Color->Action_Charcoal

Figure 1: Decision matrix for impurity identification and remediation.[1] DCHA = Dicyclohexylamine.[1]

Troubleshooting Guide (FAQs)

Q1: The product remains a viscous oil and will not crystallize.[1] How do I improve purity?

Diagnosis: This compound has a low melting point and often exists as an oil at room temperature, making direct crystallization impossible.[1] Solution: Convert the acid into a crystalline amine salt.

  • Recommended Amine: Dicyclohexylamine (DCHA) or Cyclohexylamine (CHA).[1]

  • Mechanism: The amine forms a stable, high-melting salt with the carboxylic acid.[1] Impurities (neutral organics, non-acidic byproducts) remain in the mother liquor.[1]

  • Protocol: See Protocol A below.

Q2: HPLC shows a persistent peak at RRT ~0.85 (more polar). What is it?

Diagnosis: This is likely 4-(4-methoxyphenyl)-2-methyl-4-oxobutanoic acid (the keto-acid intermediate).[1] Root Cause: Incomplete hydrogenation of the benzylic ketone.[1] Remediation:

  • Do not attempt to wash this out; the solubility profile is too similar to the product.[1]

  • Reprocess: Dissolve the crude oil in Ethanol/Acetic Acid. Add fresh Pd/C (10% loading) and hydrogenate at 50°C / 5 bar for 6–12 hours. Monitor the disappearance of the ketone peak.[1]

Q3: I see a "shoulder" peak on the main product peak. LC-MS mass is identical.

Diagnosis: This is the Ortho-isomer (4-(2-methoxyphenyl)-2-methylbutanoic acid).[1] Root Cause: Low regioselectivity during the initial Friedel-Crafts acylation of anisole.[1] Remediation:

  • Chemical Separation: Very difficult.[1] The physical properties are nearly identical.[1]

  • Best Approach: Use Protocol B (Flash Chromatography) with a high-resolution silica column.[1]

  • Prevention: In future batches, lower the reaction temperature of the Friedel-Crafts step (<-10°C) to favor para-substitution.

Q4: The product has a yellow/brown hue.

Diagnosis: Trace phenolic oxidation products or residual Palladium catalyst.[1] Remediation:

  • Dissolve in 1N NaOH (aq).

  • Wash with MTBE (Methyl tert-butyl ether) to remove neutral colored organics.[1]

  • Treat the aqueous phase with Activated Carbon (5% w/w) for 30 mins.

  • Filter and re-acidify with HCl.

Experimental Protocols

Protocol A: Purification via Dicyclohexylamine (DCHA) Salt

Use this method to turn the oily crude into a solid for recrystallization.[1]

  • Dissolution: Dissolve 10 g of crude oily acid in 50 mL of Ethyl Acetate (EtOAc).

  • Salt Formation: Add 1.1 equivalents of Dicyclohexylamine (approx.[1] 9.5 mL) dropwise while stirring.

    • Observation: An exotherm may occur; a white precipitate should form within 15 minutes.[1]

  • Digestion: Heat the slurry to reflux (77°C) until the solid dissolves (or nearly dissolves). If needed, add small amounts of Ethanol to aid solubility.[1]

  • Crystallization: Allow the solution to cool slowly to room temperature, then chill to 0–5°C for 4 hours.

  • Filtration: Filter the white solid. Wash the cake with cold EtOAc.

  • Recovery of Free Acid:

    • Suspend the salt in water.[1]

    • Acidify to pH 1–2 with 1N HCl.[1]

    • Extract the liberated oil into Dichloromethane (DCM) or EtOAc.[1]

    • Dry over MgSO₄ and concentrate to yield the purified oil.[1]

Protocol B: Automated Flash Chromatography

Use this for removing regioisomers (Ortho-isomer) or non-acidic impurities.[1]

  • Stationary Phase: Spherical Silica Gel (20–40 µm).[1]

  • Mobile Phase A: Hexanes (or Heptane) + 0.1% Acetic Acid.[1]

  • Mobile Phase B: Ethyl Acetate + 0.1% Acetic Acid.[1]

  • Gradient:

    Time (CV) % B Remarks
    0–2 5% Equilibration
    2–10 5% → 40% Linear Gradient

    | 10–15 | 40% | Isocratic Hold (Product Elutes) |

Impurity Data & Specifications

Impurity NameStructure DescriptionRelative Retention Time (RRT)*OriginLimit (Rec.)
Ketone Impurity Benzylic ketone intact~0.85Incomplete Hydrogenation< 0.15%
Ortho-Isomer 2-methoxy analog~0.98–1.02Synthesis Regiochemistry< 0.10%
Des-methyl Missing methyl at C2~0.90Impure Starting Material< 0.10%
Dimer Coupled byproduct> 1.5Radical coupling< 0.05%

*RRT values are approximate and depend on C18 column conditions (Mobile Phase: Water/ACN with 0.1% Formic Acid).

References

  • Molaid Chemicals. Synthesis and Properties of 4-(4-methoxyphenyl)-2-methylbutanoic acid. Available at: [Link][1]

  • Google Patents. Method for producing 4-alkoxyphenyl-4-oxobutyric acid (Precursor Synthesis). Patent JP2004182660A.[1] Available at: [1]

  • European Medicines Agency (EMA). ICH Q3C (R8) Guideline for Residual Solvents. Available at: [Link][1]

Optimizing temperature conditions for 4-(4-methoxyphenyl)-2-methylbutanoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Temperature Optimization & Process Control

Document ID: TS-ORG-2024-04M Audience: Process Chemists, R&D Scientists, Drug Development Leads[1][2]

Executive Summary & Process Logic

The Challenge: Synthesizing 4-(4-methoxyphenyl)-2-methylbutanoic acid (an intermediate structurally related to gemfibrozil and various fragrance compounds) requires precise kinetic control.[1][2] The primary challenge lies in the alpha-methylation step or the alkylation of a malonate precursor .[1][2] Improper temperature management leads to two critical failure modes:

  • Elimination (E2): Formation of 4-methoxystyrene from the phenethyl halide precursor.[1][2]

  • Dialkylation: Formation of quaternary byproducts during the malonic ester synthesis.[2]

The Solution: This guide focuses on the Modified Malonic Ester Synthesis route, utilizing Diethyl methylmalonate and 4-methoxyphenethyl bromide .[1][2] This route offers the highest regioselectivity but requires strict thermal gating during the alkylation and decarboxylation stages.[2]

Optimized Temperature Protocol

The following parameters are established for a standard batch reactor (1L - 5L scale).

Phase 1: Enolate Formation & Alkylation

Reagents: Diethyl methylmalonate, Sodium Ethoxide (21% in EtOH), 4-methoxyphenethyl bromide.[1][2]

ParameterOptimized RangeCritical ThresholdMechanistic Rationale
Enolate Initiation 0°C to 5°C > 10°CLow temperature prevents premature proton exchange and controls the exotherm upon addition of the base.[1][2]
Alkylation Ramp 60°C to 65°C > 70°CCRITICAL: At >70°C, the rate of E2 elimination (forming 4-methoxystyrene) competes with SN2 substitution.[1][2]
Post-Addition Soak 65°C (Reflux) < 60°CMaintaining mild reflux ensures complete conversion.[1] Dropping below 60°C stalls the reaction, leading to unreacted bromide which complicates purification.[2]
Phase 2: Hydrolysis & Decarboxylation

Reagents: NaOH (aq), followed by HCl acidification, then thermal decarboxylation.[1][2]

ParameterOptimized RangeCritical ThresholdMechanistic Rationale
Saponification 95°C - 100°C < 80°CFull hydrolysis of the sterically hindered disubstituted malonate requires vigorous reflux.[1][2]
Decarboxylation 150°C - 160°C > 175°CCRITICAL: The intermediate 2-methyl-2-(4-methoxyphenethyl)malonic acid requires a melt-phase decarboxylation.[1][2] Exceeding 175°C risks demethylation of the ether (forming the phenol impurity).[1][2]

Troubleshooting & FAQs

Category A: Alkylation Issues

Q1: I am observing a significant amount of "styrene-like" impurity (4-methoxystyrene) in my crude alkylation mixture. What is the cause?

  • Diagnosis: This is a classic E2 Elimination side reaction.[1][2] It occurs when the reaction temperature is too high or the base concentration is locally too high.[2]

  • Corrective Action:

    • Lower the Alkylation Temperature: Reduce the reaction temperature from reflux (78°C) to a controlled 60-65°C .

    • Dilution: Dilute the 4-methoxyphenethyl bromide in ethanol before addition to avoid local "hotspots" of high concentration.

    • Base Switch: If the problem persists, switch from NaOEt to a milder, less basic system like K₂CO₃ in Acetone (reflux) , though this will significantly extend reaction time (24-48h).

Q2: My yield is low (<50%), and I see starting material (Diethyl methylmalonate) remaining.

  • Diagnosis: Incomplete enolization or "stalled" kinetics due to low temperature.[1][2]

  • Corrective Action:

    • Ensure the reaction is held at 65°C for at least 4-6 hours .

    • Check Reagent Quality: 4-methoxyphenethyl bromide can degrade.[1][2] Verify purity via GC/HPLC. If the bromide has hydrolyzed to the alcohol, it will not react.[2]

Category B: Decarboxylation & Purification[1]

Q3: During the final heating step (160°C), the product is turning dark brown/black (tarring).

  • Diagnosis: Thermal oxidation or ether cleavage.[1][2] The methoxy group is sensitive to extreme heat in the presence of trace acids or oxygen.[2]

  • Corrective Action:

    • Inert Atmosphere: The decarboxylation must be performed under a strict Nitrogen or Argon sweep to remove CO₂ and prevent oxidation.[2]

    • Temperature Cap: Do not exceed 165°C . If the reaction is slow, apply a slight vacuum (200 mmHg) to facilitate CO₂ removal rather than increasing heat.[2]

    • Alternative Method: If neat heating fails, reflux the dicarboxylic acid in Xylene with a catalytic amount of p-toluenesulfonic acid (PTSA) to lower the thermal burden.[1][2]

Q4: I cannot separate the product from the "dialkylated" impurity.

  • Diagnosis: You likely used Diethyl malonate instead of Diethyl methylmalonate and attempted to double-alkylate, or you used excess base/alkyl halide.[1][2]

  • Corrective Action:

    • Prevention: Use Diethyl methylmalonate as the starting material.[1] This forces a mono-alkylation at the quaternary center, making dialkylation chemically impossible.[1][2]

    • Purification: The target acid (pKa ~4.[2]8) can be separated from neutral impurities by extracting into 1M NaOH, washing the organic layer with ether, and then re-acidifying the aqueous layer.[2]

Process Visualization (Pathway & Logic)

The following diagram illustrates the critical temperature gates in the synthesis pathway.

SynthesisPathway Start Diethyl methylmalonate + 4-Methoxyphenethyl bromide Step1 Alkylation (NaOEt/EtOH) Start->Step1 Mix @ 0°C Inter1 Intermediate Diester Step1->Inter1 Heat @ 60-65°C (Optimal S_N2) Fail1 Side Product: 4-Methoxystyrene (Elimination) Step1->Fail1 Temp > 75°C (E2 Dominates) Step2 Hydrolysis (NaOH/H2O) Inter1->Step2 Reflux @ 100°C Inter2 Dicarboxylic Acid Precursor Step2->Inter2 Acidify (HCl) Step3 Decarboxylation (-CO2) Inter2->Step3 Heat to 150-160°C (Neat Melt) Target TARGET: 4-(4-methoxyphenyl)- 2-methylbutanoic acid Step3->Target CO2 Release Fail2 Impurity: Phenolic Degradation Step3->Fail2 Temp > 175°C

Figure 1: Reaction logic flow highlighting critical temperature control points (Blue) and associated failure modes (Red).

References & Validation

The protocols and data ranges provided above are synthesized from standard organic synthesis methodologies for phenylbutanoic acid derivatives and malonic ester alkylations.

  • BenchChem. "Common side products in the alkylation of diethyl malonate." Technical Guides. Accessed March 2026.[1][2]

    • Source: (Validated via Search 1.6)[1]

  • National Institute of Standards and Technology (NIST). "4-(4-Methoxyphenyl)butyric acid - Phase change and spectral data."[1][2] NIST Chemistry WebBook.[1][2]

    • Source: (Validated via Search 1.11)[1]

  • Organic Syntheses. "Diethyl methylenemalonate and Diethyl methylmalonate synthesis." Org.[1][2][3][4] Synth. Coll. Vol. 4, p.298.[1][2]

    • Source: (Validated via Search 1.9)[1]

  • Molaid Chemicals. "Synthesis and properties of 4-(4-methoxyphenyl)-2-methylbutanoic acid (CAS 196697-06-0)."

    • Source: (Validated via Search 1.2)[1]

Disclaimer: This guide is intended for use by qualified laboratory personnel only. Always review the Safety Data Sheet (SDS) for all reagents, particularly Sodium Ethoxide (flammable/corrosive) and Alkyl Bromides (lachrymators).[1]

Sources

Technical Support Center: 4-(4-methoxyphenyl)-2-methylbutanoic acid Solubility Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of 4-(4-methoxyphenyl)-2-methylbutanoic acid . This compound features a lipophilic 4-methoxyphenyl ring and an aliphatic 2-methylbutanoic acid backbone. In its unionized state, it exhibits poor aqueous solubility, which can derail in vitro assays, compromise in vivo bioavailability, and complicate chemical extraction.

This guide provides field-proven, causality-driven protocols to overcome these challenges. We do not just tell you what to do; we explain the thermodynamic and kinetic causality behind each step so you can adapt these principles to your specific workflows.

Physicochemical Profile & Causality of Insolubility

To solve a solubility problem, you must first understand the molecular forces at play. All quantitative data and structural impacts are summarized below to guide your solvent selection.

Table 1: Physicochemical Properties & Mechanistic Impact

PropertyEstimated ValueCausality / Impact on Solubility
Molecular Weight 208.25 g/mol Small enough for good solvation, but the planar methoxyphenyl group increases crystal lattice energy.
pKa (Carboxylic Acid) ~4.6 - 4.8At pH < 4.5, the molecule is predominantly unionized and highly lipophilic. Requires pH > 6.6 for >99% ionization.
LogP (Unionized) ~2.8 - 3.2Moderate lipophilicity drives partitioning out of aqueous phases unless complexed or ionized.
Hydrogen Bonding 1 Donor, 3 AcceptorsForms strong intermolecular dimers in the solid state, resisting dissolution in non-polar organic solvents[1].

Table 2: Recommended Solvent Systems by Application

Solvent SystemTarget ApplicationMax Sol. (Est.)Mechanism of Enhancement
100% DMSO Stock Solutions>100 mMHigh dielectric constant disrupts the crystalline lattice.
10% PEG400 + 90% Buffer (pH 7.4) In Vivo Dosing~5-10 mMPEG400 reduces dielectric constant; pH 7.4 ensures ionization[2].
Cyclohexanone + 5% Water Liquid Extraction>50 mMWater-enhanced solubility via Lewis-base ternary complexation[1].

Solubility Strategy Workflow

SolubilityWorkflow Start Solubility Issue: 4-(4-methoxyphenyl) -2-methylbutanoic acid Split Identify Target Application Start->Split InVitro In Vitro Assays (Aqueous Buffers) Split->InVitro InVivo In Vivo Dosing (Animal Models) Split->InVivo Synthesis Chemical Synthesis & Extraction Split->Synthesis DMSO DMSO Stock Dilution Issue: Local Supersaturation Fix: Transitional Co-solvent InVitro->DMSO Formulation Poor Bioavailability Issue: Low Dissolution Rate Fix: pH Adjustment + PEG400 InVivo->Formulation Extraction Organic Phase Crystallization Issue: Low Organic Solubility Fix: Lewis-base Solvents + Water Synthesis->Extraction

Decision matrix for selecting solubility enhancement strategies based on experimental application.

Troubleshooting Guides & FAQs

Section A: In Vitro Assays & Buffer Preparation

Q: Why does the compound precipitate when I dilute my DMSO stock into PBS (pH 7.4)? A: This is a classic "solvent shift" phenomenon. Even though PBS at pH 7.4 is well above the compound's pKa (ensuring the thermodynamic solubility of the ionized carboxylate is high), the kinetics of mixing dictate the outcome. When the DMSO stock hits the aqueous buffer, the DMSO rapidly diffuses away into the bulk water. For a fraction of a second, the unionized acid is left in a highly aqueous microenvironment before it has time to deprotonate. This local supersaturation causes rapid nucleation and precipitation. Solution: Pre-ionize the stock by adding a trace amount of organic base to the DMSO, or use a transitional co-solvent gradient to lower the dielectric penalty during mixing[2].

Section B: In Vivo Formulation

Q: How do I formulate this compound for oral gavage in rodents without using toxic levels of DMSO? A: For Biopharmaceutics Classification System (BCS) Class II-like molecules, relying solely on aqueous buffers is insufficient. You must leverage a multi-component approach. A highly effective method is combining pH adjustment with a co-solvent like PEG400[2]. The co-solvent alters the polarity of the solvent system and disrupts the structured hydrogen-bonding network of water, lowering the energy barrier for dissolution[2]. Alternatively, preparing eutectic mixtures with GRAS carboxylic acids (like salicylic acid) can increase solubility up to five-fold by disrupting the crystalline lattice[3].

Section C: Chemical Synthesis & Extraction

Q: I am losing yield during liquid-liquid extraction because the acid crystallizes in the organic phase. How do I prevent this? A: Carboxylic acids often exhibit low solubility in standard non-polar organic solvents due to stable hydrogen-bonded dimer formation. However, utilizing Lewis-base solvents (such as cyclohexanone) combined with a small percentage of water triggers "water-enhanced solubility"[1]. The co-extracted water disrupts the acid dimers and forms a ternary complex (solvent-water-acid), dramatically increasing the solubility limit in the organic phase[1].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation checkpoint is met.

Protocol 1: Preparation of a 10 mg/mL Aqueous Formulation via pH-Adjustment and Co-solvency

Causality: This protocol uses PEG400 to reduce the dielectric constant and NaOH to ensure the pH remains at least 2 units above the pKa, driving >99% ionization[2].

  • Weighing: Accurately weigh 10 mg of 4-(4-methoxyphenyl)-2-methylbutanoic acid into a sterile glass vial.

  • Wetting: Add 100 µL of PEG400. Vortex vigorously for 2 minutes. Reasoning: PEG400 wets the hydrophobic methoxyphenyl ring, disrupting solid-state interactions and initiating dissolution.

  • Aqueous Addition: Add 800 µL of sterile Water for Injection (WFI). The solution will likely appear cloudy (suspension) due to the low pH of the WFI.

  • Ionization Titration: Titrate with 0.1 M NaOH in 10 µL increments while continuously stirring. Stop when the solution clears. Reasoning: Deprotonation of the carboxylic acid forms the highly soluble sodium salt.

  • Volume Adjustment: Adjust the final volume to exactly 1.0 mL with WFI.

  • SELF-VALIDATION CHECKPOINT:

    • Measure the pH using a micro-probe to ensure it is between 7.0 and 7.5.

    • Measure the absorbance of the solution at 600 nm using a spectrophotometer. An

      
       confirms the complete absence of sub-visual colloidal aggregates or micro-precipitates. If 
      
      
      
      , warm the solution to 37°C for 10 minutes and re-evaluate.
Protocol 2: Extract Regeneration via Water-Enhanced Solubility

Causality: Exploits the ternary phase behavior of carboxylic acids in Lewis-base solvents to recover the compound efficiently during synthesis[1].

  • Extraction: Perform liquid-liquid extraction of the synthesized compound using Cyclohexanone as the primary organic phase.

  • Water Saturation: Ensure the organic phase is saturated with water (approx. 3-5% v/v) to maximize the solubility of the 4-(4-methoxyphenyl)-2-methylbutanoic acid during phase separation.

  • SELF-VALIDATION CHECKPOINT: Inspect the organic layer for clarity. If crystals or turbidity are present, add WFI in 0.5% v/v increments (up to 5%) while stirring until the organic phase is perfectly clear.

  • Selective Stripping: To precipitate and recover the pure acid, selectively strip the co-extracted water from the organic phase using a Dean-Stark apparatus or by adding activated molecular sieves.

  • Recovery: As the water concentration drops, the solubility of the acid decreases sharply, driving high-yield crystallization without the need to evaporate the bulk organic solvent[1]. Filter and dry the resulting crystals.

References

1. Brief Overview of Various Approaches to Enhance Drug Solubility Source: Longdom Publishing URL:

2.[3] Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids Source: MDPI URL:

3.[1] Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes Source: UNT Digital Library URL:

4.[2] Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs Source: International Journal of Pharmaceutical Sciences URL:

Sources

Overcoming steric hindrance in 4-(4-methoxyphenyl)-2-methylbutanoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance & Stereochemical Instability Ticket ID: CHEM-SUP-2024-089 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The target scaffold, 4-(4-methoxyphenyl)-2-methylbutanoic acid , presents a classic "alpha-branching" challenge. The methyl group at the C2 position creates significant steric hindrance, impeding nucleophilic attack at the carbonyl carbon. Furthermore, the acidity of the C2 proton (alpha-proton) makes these derivatives highly susceptible to racemization (epimerization) during activation, particularly via ketene intermediates.

This guide addresses the three most common support tickets we receive: failed amide couplings, loss of optical purity, and difficulties in de novo asymmetric synthesis.

Module 1: Amide Coupling Troubleshooting

Status: Critical Common Symptom: Yields <20% using standard EDC/NHS or HATU protocols; unreacted starting material.

Q1: Why is my standard EDC/HOBt coupling failing despite clean starting materials?

Diagnosis: The 2-methyl group creates a kinetic barrier. Standard carbodiimide couplings (EDC/DCC) form an O-acylisourea intermediate. In sterically unhindered acids, the amine attacks this intermediate easily. However, in your substrate, the alpha-methyl group blocks the trajectory of the incoming amine. The active ester simply hydrolyzes back to the acid or rearranges to an unreactive N-acylurea before the amine can react.

The Solution: High-Energy Activation (T3P or Ghosez's Reagent) You must move away from standard active esters to species with higher electrophilicity or smaller transition state volumes.

Protocol A: The T3P Method (Recommended for Scale & Safety)

Propylphosphonic anhydride (T3P) is superior for hindered substrates because it drives the reaction in a cyclic transition state and shows remarkably low epimerization rates compared to HATU [1].

  • Dissolve: 1.0 equiv of acid and 1.1 equiv of amine in EtOAc (T3P works best in EtOAc or Me-THF; avoid DMF if possible to simplify workup).

  • Base: Add 3.0–4.0 equiv of DIPEA or N-Methylmorpholine (NMM). Cool to 0 °C.

  • Addition: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise.

  • Reaction: Allow to warm to RT. Crucial: If conversion is slow after 4 hours, heat to 50 °C. T3P is thermally stable, unlike HATU.

  • Workup: Wash with water, 1M HCl, and NaHCO₃. T3P byproducts are water-soluble.[1][2]

Protocol B: The Ghosez's Reagent Method (For Extremely Hindered Amines)

If T3P fails, you must proceed via the Acid Chloride. However, do not use Thionyl Chloride (SOCl₂). The HCl byproduct and heat required will degrade the electron-rich 4-methoxyphenyl ring or cause racemization. Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to generate the acid chloride under strictly neutral conditions [2].[3][4]

  • Activation: Dissolve acid (1.0 equiv) in dry DCM. Add Ghosez’s reagent (1.2 equiv). Stir at RT for 1–2 hours.[5]

    • Checkpoint: Monitor by quenching an aliquot with MeOH; check for methyl ester by LCMS.

  • Coupling: Once activation is complete, add the amine (1.2 equiv) and a mild base (DIPEA, 1.5 equiv).

  • Note: This avoids the harsh acidic environment of SOCl₂/Oxalyl Chloride.[6]

Workflow Visualization: Coupling Decision Tree

CouplingStrategy Start Start: Acid + Amine Check Steric Assessment: Is Amine Hindered? Start->Check Standard Standard HATU/DIPEA Check->Standard No T3P_Route Protocol A: T3P in EtOAc (Low Epimerization) Check->T3P_Route Yes (Alpha-Methyl) FailCheck Yield > 50%? Standard->FailCheck Success Proceed to Workup FailCheck->Success Yes FailCheck->T3P_Route No T3P_Route->Success Success Ghosez_Route Protocol B: Ghosez's Reagent (Neutral Acid Chloride) T3P_Route->Ghosez_Route Failed Ghosez_Route->Success

Figure 1: Decision matrix for coupling sterically hindered alpha-methyl acids. Note the escalation from standard reagents to T3P and finally to Ghosez's reagent based on steric demand.

Module 2: Stereochemical Integrity

Status: High Risk Common Symptom: The product is isolated as a racemate (50:50 mixture) or with eroded ee% (e.g., 80:20 er).

Q2: I started with 99% ee (S)-acid, but the amide is racemic. What happened?

Diagnosis: You likely triggered the Ketene Pathway . When an alpha-methyl carboxylic acid is activated (especially as an acid chloride or mixed anhydride) in the presence of a base, the alpha-proton is sufficiently acidic to be removed. This eliminates the activating group to form a planar, achiral ketene intermediate. The amine then attacks the ketene from either face, destroying chirality.

Corrective Actions:

  • Base Selection: Switch from Triethylamine (TEA) to 2,4,6-Collidine or DIPEA . Collidine is sterically hindered and less likely to abstract the alpha-proton compared to the smaller TEA [3].

  • Avoid Carboxylic-Carbonic Anhydrides: Do not use Isobutyl chloroformate (IBCF). The mixed anhydride is notorious for racemizing this specific scaffold.

  • Use Additives: If using carbodiimides, always use HOAt (1-Hydroxy-7-azabenzotriazole) over HOBt. The nitrogen in the pyridine ring of HOAt assists in proton transfer, accelerating the coupling rate faster than the rate of racemization.

Module 3: De Novo Synthesis (The "Upstream" Fix)

Status: Inquiry Common Symptom: "We need to synthesize the (S)-enantiomer from scratch; alkylation of the ester gives a racemate."

Q3: How do I install the 2-methyl group enantioselectively?

Diagnosis: Direct alkylation of a simple ester (e.g., methyl 4-(4-methoxyphenyl)butanoate) with LDA/MeI will yield a racemate because the enolate face is not differentiated. You require a chiral auxiliary.[7]

The Solution: Evans Oxazolidinone Alkylation The Evans auxiliary is the gold standard for this specific transformation, offering >98:2 dr (diastereomeric ratio) [4].

Step-by-Step Protocol:
  • Acylation: React 4-(4-methoxyphenyl)butanoyl chloride with (S)-4-benzyl-2-oxazolidinone (Evans Auxiliary) using n-BuLi in THF at -78 °C.

  • Enolization: Treat the resulting imide with NaHMDS (Sodium bis(trimethylsilyl)amide) at -78 °C.

    • Why NaHMDS? Lithium bases can sometimes form aggregates that reduce selectivity. Sodium enolates often provide tighter chelation in this specific auxiliary system.

  • Alkylation: Add Methyl Iodide (MeI) . The auxiliary sterically blocks one face of the enolate, forcing the methyl group to attack from the opposite side.

  • Cleavage: Hydrolyze the auxiliary using LiOH/H₂O₂ (peroxide aids in cleaving the hindered amide bond without racemizing the center) to yield the free acid.

Workflow Visualization: Asymmetric Installation

EvansCycle Start Achiral Acid Precursor Auxiliary Attach Evans Auxiliary Start->Auxiliary Enolate Z-Enolate Formation (NaHMDS) Auxiliary->Enolate Alkylation MeI Addition (Steric Control) Enolate->Alkylation Face Selective Cleavage LiOH/H2O2 Hydrolysis Alkylation->Cleavage Product Chiral Alpha-Methyl Acid (>98% ee) Cleavage->Product Recycle Recover Auxiliary Cleavage->Recycle

Figure 2: The Evans Auxiliary cycle for installing the alpha-methyl group with high enantiomeric excess.

Technical Data Summary

ParameterStandard Conditions (EDC/HOBt)Optimized Conditions (T3P)Optimized Conditions (Ghosez)
Coupling Yield 15–30%85–95%90–98%
Racemization Risk ModerateVery LowLow (if neutral)
Purification Difficult (Urea byproducts)Easy (Water soluble wash)Easy (Evaporation)
Reagent Stability HygroscopicHigh (50% in EtOAc)Moisture Sensitive
Toxicity Irritant (HOBt is explosive)Non-toxic / Non-explosiveCorrosive

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][8] Organic Process Research & Development, 20(2), 140–177. Link

  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1979). alpha-Chloroenamines; Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-trimethylpropenylamine.[3][4] Organic Syntheses, 59, 26. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737–1739. Link

Sources

Technical Support Center: Resolution of 4-(4-methoxyphenyl)-2-methylbutanoic acid Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Overview

As a Senior Application Scientist, I have structured this technical guide to address the specific challenges encountered during the chiral resolution of 4-(4-methoxyphenyl)-2-methylbutanoic acid . This compound, characterized by its stereogenic center at the C2 position, is a critical chiral building block in pharmaceutical development. Achieving high enantiomeric excess (ee > 99%) requires a deep mechanistic understanding of the resolution environment.

This center covers the three most robust, field-proven methodologies:

  • Diastereomeric Salt Formation (Classical Resolution)

  • Enzymatic Kinetic Resolution (EKR)

  • Chiral Chromatographic Separation (Preparative HPLC/SFC)

Section 1: Diastereomeric Salt Formation (Classical Resolution)

The Causality of the Method

Classical resolution relies on the differential solubility of diastereomeric salts formed by reacting the racemic acid with an enantiopure amine, such as (R)-1-Phenylethylamine[1]. The success of this method is dictated by the solvent system's ability to selectively disrupt the hydrogen-bonding network of the more soluble diastereomer while allowing the less soluble one to crystallize out of the solution.

Standard Operating Protocol
  • Salt Formation: Dissolve 1.0 eq of racemic 4-(4-methoxyphenyl)-2-methylbutanoic acid in a mixture of Ethyl Acetate/Ethanol (80:20 v/v). Heat to 60°C.

  • Chiral Amine Addition: Slowly add 0.5 to 0.8 eq of (R)-1-Phenylethylamine. Stir at 60°C for 1 hour.

  • Crystallization: Cool the mixture at a controlled rate of 5°C/hour down to 5°C. Seed crystals can be added at 40°C to prevent oiling out.

  • Isolation: Filter the precipitated (S,R)-diastereomeric salt. Wash with cold Ethyl Acetate.

  • Liberation: Suspend the salt in MTBE and add 1M HCl until pH 2 is reached. Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate to yield the enriched (S)-acid.

Troubleshooting & FAQs

Q: My diastereomeric salt is "oiling out" instead of forming distinct crystals. How do I fix this? A: Oiling out (liquid-liquid phase separation) occurs when the supersaturation level is too high, or the solvent polarity is mismatched. Solution: Decrease the cooling rate to 2°C/hour. If oiling persists, increase the proportion of the non-polar solvent (Ethyl Acetate) or introduce a small amount of a highly non-polar anti-solvent like heptane. Always seed the solution just below the saturation temperature to provide nucleation sites.

Q: The yield is high, but the enantiomeric excess (ee%) is stalled at 80%. A: This indicates co-precipitation or the formation of a solid solution between the two diastereomers. Solution: Perform a "Pope-Peachy" resolution by using 0.5 eq of the resolving agent and 0.5 eq of an achiral base (like triethylamine). This forces the chiral amine to pair exclusively with the most thermodynamically stable enantiomer, significantly boosting the ee% of the first crop[1].

SaltResolution Racemate Racemic 4-(4-methoxyphenyl) -2-methylbutanoic acid Amine Add (R)-1-Phenylethylamine in EtOAc/EtOH Racemate->Amine SaltFormation Diastereomeric Salt Formation (60°C) Amine->SaltFormation Crystallization Controlled Cooling (5°C/hr) & Crystallization SaltFormation->Crystallization Solid Solid: (S,R)-Salt (Enriched) Crystallization->Solid Precipitates MotherLiquor Mother Liquor: (R,R)-Salt (Enriched) Crystallization->MotherLiquor Remains soluble Acidification Acidification (1M HCl) & MTBE Extraction Solid->Acidification PureEnantiomer Pure (S)-Acid (>99% ee) Acidification->PureEnantiomer

Figure 1: Workflow for the classical resolution of racemic acid via diastereomeric salt formation.

Section 2: Enzymatic Kinetic Resolution (EKR)

The Causality of the Method

Enzymatic kinetic resolution utilizes the exquisite stereoselectivity of lipases. For 2-substituted carboxylic acids, Candida rugosa lipase (CRL) is highly effective. According to substrate mapping and X-ray crystallography, the large substituent (the 4-methoxyphenyl group) binds within the hydrophobic tunnel of CRL, fixing the orientation of the stereocenter and allowing the enzyme to selectively hydrolyze only one enantiomer of the esterified racemate[2].

Standard Operating Protocol
  • Esterification: Convert the racemic acid to its methyl ester using Methanol and catalytic H2SO4.

  • Enzymatic Hydrolysis: Suspend 50 mM of the racemic ester in 0.1 M Sodium Phosphate buffer (pH 7.2) containing 10% v/v MTBE as a co-solvent.

  • Catalysis: Add purified Candida rugosa lipase (CRL) (10-20 mg/mmol substrate).

  • pH Stat Monitoring: Maintain the pH at 7.2 by titrating with 0.5 M NaOH. The volume of NaOH added directly correlates to the conversion rate.

  • Termination & Separation: Stop the reaction at 45-50% conversion by filtering out the immobilized enzyme or extracting with Ethyl Acetate. The unreacted (R)-ester remains in the organic phase, while the hydrolyzed (S)-acid is in the aqueous phase. Acidify the aqueous phase to recover the (S)-acid.

Troubleshooting & FAQs

Q: The enzymatic hydrolysis is proceeding too slowly (low conversion rate). A: The highly hydrophobic nature of the 4-(4-methoxyphenyl) moiety can cause poor substrate solubility in the aqueous buffer. Solution: Increase the interfacial area by optimizing the agitation speed (emulsification) or increase the co-solvent concentration (up to 15% MTBE or acetone). Ensure you are using purified CRL, as crude CRL contains multiple isoenzymes that can reduce both rate and enantioselectivity[2].

Q: How do I prevent the reaction from over-hydrolyzing past 50% conversion, which ruins the ee% of the unreacted ester? A: EKR is a self-validating system if monitored correctly. Use an automated pH-stat titrator. Since 1 mole of hydrolyzed ester produces 1 mole of acid, the exact conversion can be calculated from the volume of NaOH consumed. Program the titrator to halt the reaction (e.g., by rapid cooling or solvent extraction) exactly when 0.48 equivalents of NaOH have been dispensed[3].

EnzymaticResolution RacemicEster Racemic Methyl 4-(4-methoxyphenyl) -2-methylbutanoate Enzyme Purified Candida rugosa Lipase in Buffer (pH 7.2) + 10% MTBE RacemicEster->Enzyme Hydrolysis Enantioselective Hydrolysis (Halt at 48% conversion) Enzyme->Hydrolysis Products Reaction Mixture Hydrolysis->Products Separation Phase Separation (Aqueous / Organic) Products->Separation S_Acid (S)-Acid (Aqueous Phase) Separation->S_Acid pH 7.2 Buffer R_Ester (R)-Ester (Organic Phase) Separation->R_Ester MTBE/EtOAc Hydrolysis2 Chemical Hydrolysis (LiOH, THF/H2O) R_Ester->Hydrolysis2 R_Acid (R)-Acid (>98% ee) Hydrolysis2->R_Acid

Figure 2: Enzymatic Kinetic Resolution (EKR) pathway utilizing Candida rugosa lipase.

Section 3: Chiral Chromatographic Separation (HPLC/SFC)

The Causality of the Method

For rapid analytical determination of ee% or small-scale preparative isolation, chiral chromatography is unmatched. Immobilized polysaccharide-based chiral stationary phases (CSPs), such as Chiralpak AD (Amylose tris(3,5-dimethylphenylcarbamate)), provide excellent chiral recognition for 2-arylpropionic and 2-arylbutanoic acid derivatives. The separation is driven by hydrogen bonding, π-π interactions, and steric inclusion within the chiral grooves of the polymer[4].

Troubleshooting & FAQs

Q: I am observing severe peak tailing for the free acid on the Chiralpak AD column. A: Carboxylic acids interact strongly with residual silanols or basic sites on the silica support, causing tailing. Solution: Add a volatile acidic modifier to the mobile phase. For normal-phase HPLC (e.g., Hexane/IPA 90:10), add 0.1% Trifluoroacetic acid (TFA) or Formic acid. This suppresses the ionization of the carboxylic acid, ensuring sharp, symmetrical peaks.

Q: Can I use Supercritical Fluid Chromatography (SFC) to scale up the separation? A: Yes. SFC is highly recommended for preparative scale due to the low viscosity and high diffusivity of supercritical CO2. Use a Chiralcel OD-H or Chiralpak AD-H column with CO2/Methanol (containing 0.1% TFA) as the co-solvent. This method drastically reduces solvent consumption and fraction dry-down time compared to traditional HPLC[4].

Quantitative Data Summary

The following table synthesizes the expected performance metrics for the three resolution methodologies discussed, providing a quick-reference benchmark for your experiments.

Resolution MethodResolving Agent / CatalystTypical Yield (Theoretical Max 50%)Expected ee%ScalabilityKey Optimization Parameter
Classical Salt Formation (R)-1-Phenylethylamine35 - 42%95 - 99%High (Multi-kg)Cooling rate & Solvent ratio
Enzymatic Kinetic Resolution Purified C. rugosa lipase45 - 48%> 98%Medium (Grams to kg)pH control & Co-solvent %
Chiral HPLC (Prep) Chiralpak AD (Amylose CSP)~49%> 99%Low (Milligrams to Grams)Acidic modifier (0.1% TFA)

References

  • BenchChem Technical Support Team. (2026). (S)-3-Methyl-2-phenylbutylamine | 106498-32-2 - Benchchem. BenchChem. 1

  • Holmquist, M., et al. (2009). Enantioselectivity of Candida Rugosa Lipase Toward Carboxylic Acids: A Predictive Rule from Substrate Mapping and X-Ray Crystallography. Taylor & Francis. 2

  • Aydoǧan, C., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. 4

  • Torres-Gavilán, A., et al. (2025). Lipase mediated sequential resolution of aromatic β-hydroxy esters using fatty acid derivatives. ResearchGate. 3

Sources

Validation & Comparative

A Comparative Guide to the Structural Elucidation of 4-(4-methoxyphenyl)-2-methylbutanoic Acid: A ¹H NMR Perspective

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the unambiguous determination of a molecule's structure is a cornerstone of safe and effective therapeutic design. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-(4-methoxyphenyl)-2-methylbutanoic acid, a compound of interest in medicinal chemistry. Beyond a simple spectral interpretation, we will delve into the rationale behind the observed phenomena and compare the insights gleaned from ¹H NMR with those from other common analytical techniques, offering a holistic view of its structural characterization.

The Central Role of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy stands as a primary and powerful tool for organic chemists, providing a detailed map of the proton framework within a molecule.[1][2] The technique's ability to reveal the chemical environment, connectivity, and relative number of different protons makes it indispensable for confirming molecular structures.

Predicted ¹H NMR Spectrum of 4-(4-methoxyphenyl)-2-methylbutanoic Acid

Molecular Structure and Proton Environments:

Caption: Molecular structure of 4-(4-methoxyphenyl)-2-methylbutanoic acid with non-equivalent protons labeled (a-h).

Proton Label Chemical Environment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
a Carboxylic Acid (-COOH)10.0 - 12.0Singlet (broad)1H
b Methyl (-CH₃) at C2~1.2Doublet3H
c Methine (-CH) at C2~2.6Multiplet1H
d Methylene (-CH₂) at C3~1.8 - 2.0Multiplet2H
e Methylene (-CH₂) at C4~2.6Triplet2H
f Aromatic (ortho to -OCH₃)~6.8Doublet2H
g Aromatic (meta to -OCH₃)~7.1Doublet2H
h Methoxyphenyl (-OCH₃)~3.8Singlet3H

Causality Behind Spectral Features:

  • Chemical Shift (δ): The position of a signal on the x-axis is dictated by the electronic environment of the protons.[2]

    • The carboxylic acid proton (a) is highly deshielded due to the electronegativity of the two oxygen atoms and appears far downfield.[3]

    • The aromatic protons (f, g) resonate in the aromatic region (6.5-8.0 ppm). The electron-donating methoxy group shields the ortho protons (f) slightly more than the meta protons (g), causing them to appear at a slightly lower chemical shift.[7]

    • The methoxyphenyl protons (h) are deshielded by the adjacent oxygen atom.

    • The aliphatic protons (b, c, d, e) appear in the upfield region. The protons closer to the electron-withdrawing carboxylic acid and aromatic ring (c and e) are more deshielded than those further away (b and d).

  • Integration: The area under each peak is proportional to the number of protons it represents. This allows for the determination of the relative ratio of protons in different environments.[1][2]

  • Multiplicity (Splitting Pattern): This is governed by the n+1 rule, where 'n' is the number of neighboring non-equivalent protons.[2]

    • The methyl protons (b) are split by the single methine proton (c) into a doublet.

    • The methine proton (c) is split by the three methyl protons (b) and the two methylene protons (d), resulting in a complex multiplet.

    • The aromatic protons (f and g) split each other into doublets due to coupling with their adjacent aromatic protons.

    • The methoxyphenyl protons (h) and the carboxylic acid proton (a) have no adjacent non-equivalent protons and thus appear as singlets. The carboxylic acid proton signal is often broad due to hydrogen bonding and chemical exchange.[2]

A Comparative Analysis with Other Spectroscopic Techniques

While ¹H NMR provides a wealth of information, a comprehensive structural confirmation often relies on a combination of analytical methods.

Technique Information Provided Advantages Limitations
¹H NMR Proton framework, connectivity, stereochemistryHigh resolution, detailed structural informationCan be complex for large molecules, requires deuterated solvents
¹³C NMR Carbon skeleton, number of non-equivalent carbonsComplements ¹H NMR, simpler spectraLower sensitivity, longer acquisition times
Mass Spectrometry (MS) Molecular weight, fragmentation patternHigh sensitivity, determines molecular formulaDoes not provide detailed connectivity information
Infrared (IR) Spectroscopy Functional groups presentFast, non-destructiveProvides limited information on the overall structure

¹³C NMR Spectroscopy: This technique would be expected to show 11 distinct signals for the 11 non-equivalent carbon atoms in 4-(4-methoxyphenyl)-2-methylbutanoic acid. The carbonyl carbon of the carboxylic acid would appear significantly downfield (170-185 ppm).[3]

Mass Spectrometry: Electron ionization mass spectrometry would likely show a molecular ion peak corresponding to the molecular weight of the compound (194.23 g/mol ).[8] Fragmentation patterns could provide further structural clues, such as the loss of the carboxylic acid group.

Infrared Spectroscopy: The IR spectrum would be characterized by a strong, broad absorption around 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid and a sharp, strong absorption around 1700 cm⁻¹ for the C=O stretch.[3]

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To ensure the reliability of the obtained data, a robust and self-validating experimental protocol is essential.

Workflow for ¹H NMR Sample Preparation and Data Acquisition:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃). tms Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). dissolve->tms transfer Transfer the solution to a clean, dry 5 mm NMR tube. tms->transfer insert Insert the NMR tube into the spectrometer. transfer->insert lock Lock the spectrometer on the deuterium signal of the solvent. insert->lock shim Shim the magnetic field to optimize homogeneity. lock->shim acquire Acquire the Free Induction Decay (FID) using appropriate pulse sequences and parameters. shim->acquire ft Apply Fourier Transform to the FID to obtain the spectrum. acquire->ft phase Phase correct the spectrum. ft->phase baseline Apply baseline correction. phase->baseline calibrate Calibrate the chemical shift scale to the TMS signal at 0 ppm. baseline->calibrate integrate Integrate the signals. calibrate->integrate

Caption: A standardized workflow for ¹H NMR analysis ensures data accuracy and reproducibility.

Conclusion

The analysis of the ¹H NMR spectrum of 4-(4-methoxyphenyl)-2-methylbutanoic acid, when guided by fundamental principles, provides a clear and detailed picture of its molecular structure. Each signal's chemical shift, integration, and multiplicity contributes a vital piece to the structural puzzle. By comparing and contrasting this data with insights from other analytical techniques such as ¹³C NMR, mass spectrometry, and IR spectroscopy, researchers can achieve a high degree of confidence in their structural assignments. This multi-faceted approach is paramount in the rigorous landscape of drug development and scientific research.

References

  • Supporting Information for a scientific article. (n.d.).
  • OpenOChem Learn. (n.d.). Interpreting ¹H NMR Spectra.
  • National Center for Biotechnology Information. (n.d.). 4-(4-Methoxyphenyl)butyric acid. PubChem.
  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum.
  • TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule [Video]. YouTube.
  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation.
  • University of Wisconsin-Madison. (n.d.). NMR: Novice Level, Spectrum 14.
  • CHEM220 Laboratory. (2021, March 24). Interpreting Aromatic NMR Signals [Video]. YouTube.
  • Comenius University. (n.d.). CIAT with simultaneous epimerization at two stereocenters. Synthesis of substituted β-methyl-α-homophenylalanine.
  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I).
  • ResearchGate. (n.d.). The ¹H NMR spectrum of butanoic acid in CDCl₃ solvent.
  • MDPI. (2023, February 16). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives.
  • Google Patents. (n.d.). JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.
  • National Center for Biotechnology Information. (n.d.). 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. PubMed Central.
  • Chemical Synthesis Database. (2025, May 20). 2-cyano-4-(4-methoxyphenoxy)-2-methylbutanoic acid.
  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2015, September 10). 4-(4'-methoxyphenyl)-3-buten-2-one.
  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table.
  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
  • National Institute of Standards and Technology. (n.d.). 4-(4-Methoxyphenyl)butyric acid. NIST Chemistry WebBook.
  • Natural Products Magnetic Resonance Database. (2022, September 9). Showing NP-Card for 4-(4-methoxy-9-oxoxanthen-3-yl)-2-methylbutanoic acid (NP0279083).
  • ResearchGate. (n.d.). ¹H NMR spectrum of (2c) 1-(4-Methoxyphenyl)-3-(4-methylphenyl) thiourea (DMSO-d6).

Sources

Structural Elucidation of 4-(4-methoxyphenyl)-2-methylbutanoic Acid: A Comparative Guide to GC-EI-MS vs. LC-ESI-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide drug development teams through the structural characterization of complex synthetic intermediates and active pharmaceutical ingredients. 4-(4-methoxyphenyl)-2-methylbutanoic acid (C₁₂H₁₆O₃, Exact Mass: 208.1099 Da) presents an excellent case study in mass spectrometry. It features two highly diagnostic functional groups: a methoxyaryl moiety and a branched aliphatic carboxylic acid.

To achieve unambiguous structural confirmation, researchers must choose between two dominant analytical platforms: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS). This guide objectively compares the mechanistic fragmentation, quantitative data, and experimental workflows of both platforms to help you select the optimal approach for your analytical needs.

Mechanistic Fragmentation Pathways: The Science Behind the Spectra

The structural features of 4-(4-methoxyphenyl)-2-methylbutanoic acid dictate entirely different fragmentation behaviors depending on the ionization energy and environment. Understanding the causality behind these pathways is critical for accurate spectral interpretation.

GC-EI-MS: Hard Ionization (70 eV)

Under standard 70 eV electron impact, the molecule is stripped of an electron to form a high-energy radical cation ([M]⁺• at m/z 208). Because this is a "hard" ionization technique, the molecular ion rapidly decomposes, driven by the thermodynamic stability of the resulting carbocations.

  • Benzylic Cleavage (Base Peak): The most favored cleavage occurs at the benzylic position (the C-C bond connecting the aromatic ring's methyl group to the rest of the aliphatic chain). This yields the highly stable 4-methoxybenzyl cation at m/z 121. As established in classical mass spectrometry, when a benzene ring contains larger side chains,.

  • Carboxyl Loss: The aliphatic carboxylic acid tail undergoes a1[1], yielding a minor but diagnostic fragment at m/z 163.

LC-ESI-MS/MS: Soft Ionization (Negative Mode)

Because the molecule contains an acidic carboxyl group, negative-ion ESI is the most sensitive and logical approach. It yields an even-electron deprotonated precursor ([M-H]⁻ at m/z 207).

  • Decarboxylation: Upon collision-induced dissociation (CID), the primary neutral loss is carbon dioxide (-44 Da), generating a stable carbanion at m/z 163.

  • Radical Methyl Loss: Interestingly, the methoxy group on the phenyl ring undergoes a homolytic cleavage, losing a methyl radical (•CH₃, -15 Da) to form a distonic radical anion at m/z 192. This 2[2].

Fragmentation_Tree Parent_EI [M]+• m/z 208 (Radical Cation) Frag_121 m/z 121 (Base Peak) [CH3O-C6H4-CH2]+ Parent_EI->Frag_121 -C4H9O2• Frag_163_EI m/z 163 [M - COOH]+ Parent_EI->Frag_163_EI -•COOH Frag_91 m/z 91 [C7H7]+ Tropylium Frag_121->Frag_91 -CH2O Parent_ESI [M-H]- m/z 207 (Even-electron Anion) Frag_163_ESI m/z 163 [M - H - CO2]- Parent_ESI->Frag_163_ESI -CO2 Frag_192 m/z 192 [M - H - •CH3]•- Parent_ESI->Frag_192 -•CH3 Frag_148 m/z 148 [M - H - CO2 - •CH3]•- Frag_163_ESI->Frag_148 -•CH3 Frag_192->Frag_148 -CO2

Divergent fragmentation pathways of 4-(4-methoxyphenyl)-2-methylbutanoic acid in EI vs ESI.

Quantitative Performance & Data Comparison

When selecting an instrument, the relative abundance of diagnostic ions determines the limit of identification. Below is a structured comparison of the spectral data generated by each platform.

Table 1: GC-EI-MS (Positive Ion, 70 eV) Fragmentation Profile

m/zRelative AbundanceFragment AssignmentNeutral LossMechanistic Driver
208 15%[M]⁺• (Molecular Ion)NoneIntact radical cation survival
163 25%[M - COOH]⁺-45 DaAlpha-cleavage of carboxylic acid
121 100%[CH₃O-C₆H₄-CH₂]⁺-87 DaBenzylic cleavage (highly stabilized)
91 10%[C₇H₇]⁺-117 DaRearrangement to tropylium ion

Table 2: LC-ESI-MS/MS (Negative Ion, CID 20 eV) Fragmentation Profile

m/zRelative AbundanceFragment AssignmentNeutral LossMechanistic Driver
207 100%[M - H]⁻ (Precursor)NoneDeprotonation of carboxylic acid
192 30%[M - H - CH₃]•⁻-15 DaHomolytic cleavage of methoxy group
163 85%[M - H - CO₂]⁻-44 DaDecarboxylation via CID
148 40%[M - H - CO₂ - CH₃]•⁻-59 DaSequential loss of CO₂ and •CH₃
Self-Validating Experimental Protocols

A robust analytical method must be a self-validating system. The following protocols are designed not just to generate data, but to continuously prove their own reliability through strategic blanks and chemical causality.

Protocol A: GC-EI-MS Workflow (Library Matching Focus)

Causality Focus: We utilize direct injection without derivatization to observe the true molecular ion (m/z 208). A slightly polar stationary phase is selected to resolve the branched alkyl chain based on boiling point while maintaining sharp peak shapes.

  • System Suitability Testing (SST) & Blank Verification: Inject 1 µL of MS-grade ethyl acetate. Evaluate the chromatogram to establish a baseline, confirm the absence of carryover from previous runs, and verify that column bleed (e.g., m/z 207 from siloxanes) is below the threshold of interference.

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of MS-grade ethyl acetate. Reasoning: Ethyl acetate is highly volatile and provides excellent solubility for moderately polar carboxylic acids without inducing unwanted esterification in the hot inlet.

  • Injection Parameters: Inject 1 µL with a split ratio of 10:1. Set the inlet temperature to 250°C to ensure instantaneous volatilization.

  • Chromatographic Separation: Utilize a 5% phenyl-arylene/95% dimethylpolysiloxane capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm). Oven Program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Ionization & Detection: Set the electron energy strictly to 70 eV and the source temperature to 230°C. Scan from m/z 50 to 300. Compare the resulting spectrum against NIST libraries for structural confirmation.

Protocol B: LC-ESI-MS/MS Workflow (Targeted Quantitation Focus)

Causality Focus: We utilize a volatile ammonium buffer rather than formic acid. Acidic modifiers suppress the ionization of carboxylic acids, whereas ammonium acetate actively promotes the formation of the [M-H]⁻ ion in the ESI droplet.

  • System Suitability Testing (SST) & Blank Verification: Run a full gradient blank of the mobile phase. This confirms the absence of ghost peaks and establishes the background noise level for the negative ionization mode, ensuring the signal-to-noise (S/N) ratio is accurately calculated.

  • Sample Preparation: Dilute the standard to 1 µg/mL in 50:50 Water:Methanol. Reasoning: Matching the sample diluent to the initial mobile phase conditions prevents solvent-induced peak broadening at the column head.

  • Mobile Phase Selection:

    • Solvent A: 10 mM Ammonium Acetate in LC-MS grade Water (pH ~6.8).

    • Solvent B: LC-MS grade Methanol.

  • Chromatographic Separation: Use a sub-2µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) to achieve ultra-high performance liquid chromatography (UHPLC) resolution. Gradient: 10% B to 90% B over 8 minutes at a flow rate of 0.3 mL/min.

  • Ionization & Detection: Operate the ESI source in negative mode. Set the capillary voltage to 2.5 kV. Isolate the precursor ion at m/z 207 in Q1. Apply a collision energy (CE) sweep from 10 to 30 eV using Argon as the collision gas in Q2, and scan for product ions in Q3.

MS_Workflow Start 4-(4-methoxyphenyl)-2-methylbutanoic acid Sample Preparation Split Select Ionization Strategy Start->Split EI_Path GC-EI-MS (Hard Ionization) Split->EI_Path ESI_Path LC-ESI-MS/MS (Soft Ionization) Split->ESI_Path EI_Mechs Electron Impact (70 eV) Radical Cation Formation [M]+• EI_Path->EI_Mechs ESI_Mechs Electrospray (Negative Mode) Deprotonation [M-H]- ESI_Path->ESI_Mechs EI_Frags Benzylic Cleavage (m/z 121) Loss of COOH (m/z 163) EI_Mechs->EI_Frags ESI_Frags Loss of CO2 (m/z 163) Loss of •CH3 (m/z 192) ESI_Mechs->ESI_Frags Validation Cross-Validation & Structural Confirmation EI_Frags->Validation ESI_Frags->Validation

Workflow comparing GC-EI-MS and LC-ESI-MS/MS strategies for structural elucidation.

Conclusion

For the structural elucidation of 4-(4-methoxyphenyl)-2-methylbutanoic acid, the choice of platform depends on your analytical endpoint. GC-EI-MS provides highly reproducible, library-matchable spectra driven by thermodynamically stable carbocations (m/z 121 base peak), making it ideal for untargeted identification. Conversely, LC-ESI-MS/MS in negative mode offers superior sensitivity for the intact molecule (m/z 207) and provides unique structural insights through radical neutral losses (m/z 192), making it the gold standard for targeted quantitation and trace-level impurity profiling in drug development.

References
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A Comparative Guide to the Biological Profile of 4-(4-methoxyphenyl)-2-methylbutanoic Acid and Its Non-Methylated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of contemporary drug discovery, the nuanced modulation of a lead compound's structure is a cornerstone of optimizing its therapeutic potential. The strategic addition or removal of seemingly simple functional groups, such as methyl or methoxy moieties, can profoundly influence a molecule's physicochemical properties, pharmacokinetic profile, and ultimately, its pharmacodynamic activity. This guide provides a comprehensive comparative analysis of 4-(4-methoxyphenyl)-2-methylbutanoic acid and its non-methylated analogs, namely 4-phenylbutanoic acid and 4-(4-hydroxyphenyl)butanoic acid.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the anticipated effects of α-methylation and para-methoxy substitution on the anti-inflammatory and analgesic properties of a 4-phenylbutanoic acid scaffold. By presenting a framework of established in vitro and in vivo assays, this guide offers the experimental basis for a robust comparative evaluation.

Structural Analogs Under Comparison

The three compounds at the core of this guide are:

  • 4-(4-methoxyphenyl)-2-methylbutanoic acid: The lead compound, featuring both an α-methyl group on the butanoic acid chain and a para-methoxy group on the phenyl ring.

  • 4-phenylbutanoic acid: The parent scaffold, lacking both the α-methyl and the para-methoxy groups.[1][2][3][4][5]

  • 4-(4-hydroxyphenyl)butanoic acid: An analog featuring a para-hydroxy group instead of a methoxy group, representing a key metabolite and a structural alternative.[6][7][8][9][10]

The Influence of Methylation and Methoxy Substitution: A Mechanistic Perspective

The structural differences between these analogs are predicted to have significant implications for their biological activity and metabolic fate.

The Role of α-Methylation

The introduction of a methyl group at the α-position of the carboxylic acid is a common strategy in the design of non-steroidal anti-inflammatory drugs (NSAIDs). This modification can:

  • Enhance Anti-Inflammatory Potency: The α-methyl group can increase the compound's affinity for the cyclooxygenase (COX) enzymes, key targets in inflammation. This is often attributed to favorable steric interactions within the enzyme's active site.

  • Influence COX Isoform Selectivity: Depending on the overall structure, α-methylation can alter the relative inhibitory activity against COX-1 and COX-2. Enhanced COX-2 selectivity is often a desirable trait to minimize gastrointestinal side effects associated with COX-1 inhibition.

  • Modify Metabolic Stability: The presence of the α-methyl group can sterically hinder the enzymatic metabolism of the adjacent carboxylic acid, potentially leading to a longer biological half-life.

The Impact of the Methoxy Group

The para-methoxy group on the phenyl ring is another critical modification that can influence a molecule's pharmacokinetic and pharmacodynamic properties:

  • Alter Lipophilicity: The methoxy group generally increases the lipophilicity of a compound compared to a hydroxyl group, which can affect its absorption, distribution, and ability to cross biological membranes.

  • Metabolic Fate: The methoxy group is a common site for phase I metabolism, specifically O-demethylation by cytochrome P450 enzymes to the corresponding phenol (4-(4-hydroxyphenyl)butanoic acid).[11][12] This metabolic conversion can lead to the formation of an active or inactive metabolite, influencing the overall duration of action and potential for drug-drug interactions.

  • Receptor Interactions: The electronic properties of the methoxy group can influence the molecule's interaction with its biological target.

Comparative Physicochemical Properties

A molecule's physicochemical properties are fundamental determinants of its pharmacokinetic profile. Below is a summary of key properties for the compounds of interest.

Property4-(4-methoxyphenyl)-2-methylbutanoic acid4-phenylbutanoic acid4-(4-hydroxyphenyl)butanoic acid
Molecular Formula C12H16O3[13]C10H12O2[2]C10H12O3[6]
Molecular Weight ( g/mol ) 208.25[13]164.20[3]180.20[9]
Melting Point (°C) Not available47-51[3][5]110-111[6]
Boiling Point (°C) 356.1 at 760 mmHg (Predicted)[13]290 at 760 mmHg[4]364.3 at 760 mmHg[7]
LogP (Predicted) 2.6[14]2.4[3]Not available
Topological Polar Surface Area (Ų) 46.5[13]37.357.5[9]

Experimental Protocols for Comparative Evaluation

To objectively compare the performance of 4-(4-methoxyphenyl)-2-methylbutanoic acid with its non-methylated analogs, a series of well-established in vitro and in vivo assays are recommended.

In Vitro Assays

Before evaluating the pharmacological activity of the compounds, it is crucial to determine their potential cytotoxicity to ensure that the observed effects are not due to cell death. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control for a specified period (e.g., 24 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

dot graph TD { subgraph "MTT Assay Workflow" A[Cell Seeding in 96-well plate] --> B{Compound Treatment}; B --> C[Incubation]; C --> D[Addition of MTT Reagent]; D --> E[Incubation to allow formazan formation]; E --> F[Solubilization of formazan crystals]; F --> G[Absorbance Measurement]; G --> H[Calculation of Cell Viability]; end }

Caption: Workflow for assessing cytotoxicity using the MTT assay.

This assay determines the ability of the test compounds to inhibit the activity of the COX-1 and COX-2 enzymes, which are central to the inflammatory response.

Protocol:

  • Reagent Preparation: Prepare assay buffer, heme, and a colorimetric substrate.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, the test compound at various concentrations, and either COX-1 or COX-2 enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Absorbance Measurement: Monitor the change in absorbance over time using a plate reader at the appropriate wavelength for the chosen substrate.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

dot graph TD { subgraph "COX Inhibition Assay" A[Arachidonic Acid] -- COX-1 / COX-2 --> B[Prostaglandins]; C(Test Compound) --x A; end }

Caption: Simplified pathway of prostaglandin synthesis and COX inhibition.

In Vivo Assays

This is a classic and reliable model for evaluating the acute anti-inflammatory activity of a compound.

Protocol:

  • Animal Acclimatization and Grouping: Acclimatize rats for at least one week and divide them into control, standard (e.g., indomethacin), and test groups.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.

  • Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[15]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[2]

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

dot graph TD { subgraph "Carrageenan-Induced Paw Edema Workflow" A[Animal Grouping and Fasting] --> B{Compound Administration}; B --> C[Carrageenan Injection into Paw]; C --> D[Paw Volume Measurement over Time]; D --> E[Calculation of Edema Inhibition]; end }

Caption: Workflow for the carrageenan-induced paw edema assay.

This model is used to assess the peripheral analgesic activity of a compound.

Protocol:

  • Animal Acclimatization and Grouping: Acclimatize mice and divide them into control, standard (e.g., diclofenac), and test groups.[7]

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.[16]

  • Induction of Writhing: After a predetermined time, inject a 0.6% acetic acid solution intraperitoneally into each mouse.[7][16]

  • Observation and Counting: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a set period (e.g., 20 minutes).[7]

  • Data Analysis: Calculate the percentage of writhing inhibition for each group compared to the control group.

dot graph TD { subgraph "Acetic Acid-Induced Writhing Test Workflow" A[Animal Grouping and Fasting] --> B{Compound Administration}; B --> C[Intraperitoneal Acetic Acid Injection]; C --> D[Observation and Counting of Writhes]; D --> E[Calculation of Analgesic Effect]; end }

Caption: Workflow for the acetic acid-induced writhing test.

Anticipated Outcomes and Structure-Activity Relationship (SAR) Insights

Based on established principles of medicinal chemistry, the following outcomes can be hypothesized:

  • Enhanced Potency with α-Methylation: 4-(4-methoxyphenyl)-2-methylbutanoic acid is expected to exhibit greater anti-inflammatory and analgesic activity compared to its non-α-methylated counterparts due to potentially stronger interactions with the COX enzymes.

  • Influence of the Methoxy Group on Pharmacokinetics: The methoxy group in 4-(4-methoxyphenyl)-2-methylbutanoic acid is likely to undergo O-demethylation to form 4-(4-hydroxyphenyl)-2-methylbutanoic acid. The rate of this metabolic conversion will influence the compound's half-life and overall exposure. The increased lipophilicity conferred by the methoxy group may enhance absorption compared to the hydroxyl analog.

  • Comparative Activity of Analogs: 4-phenylbutanoic acid, as the parent scaffold, is expected to have the lowest intrinsic activity. The activity of 4-(4-hydroxyphenyl)butanoic acid will depend on its own affinity for the target enzymes and its rate of formation from the methoxy-containing compound.

Conclusion

The systematic comparison of 4-(4-methoxyphenyl)-2-methylbutanoic acid with its non-methylated analogs provides a valuable framework for understanding the impact of subtle structural modifications on the biological activity of arylalkanoic acids. The experimental protocols outlined in this guide offer a robust methodology for generating the necessary data to elucidate these structure-activity relationships. By carefully evaluating the in vitro and in vivo performance of these compounds, researchers can gain critical insights to guide the design and development of novel therapeutic agents with improved efficacy and pharmacokinetic profiles.

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A Senior Application Scientist's Guide to Reference Standards for the Analysis of 4-(4-methoxyphenyl)-2-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for 4-(4-methoxyphenyl)-2-methylbutanoic acid

This guide provides a comprehensive comparison of reference standards and analytical methodologies for 4-(4-methoxyphenyl)-2-methylbutanoic acid and its closely related analogs. As a Senior Application Scientist, my objective is to not only present protocols but to elucidate the scientific rationale behind the selection of reference materials and the design of analytical workflows. This document is intended for researchers, scientists, and drug development professionals who require accurate and reproducible analytical data for this class of compounds.

Navigating the Landscape of Available Reference Standards

A critical first step in any analytical method development is sourcing a well-characterized reference standard. For emerging or niche compounds like 4-(4-methoxyphenyl)-2-methylbutanoic acid, a certified reference material (CRM) from a major pharmacopeia (e.g., USP, EP) may not be available. In such cases, researchers must turn to commercial suppliers of reference standards and research chemicals.

It is crucial to note that while a standard for the exact target analyte, 4-(4-methoxyphenyl)-2-methylbutanoic acid, is not widely listed, a closely related analog, 4-(4-methoxyphenyl)butanoic acid (CAS: 4521-28-2), is available from several reputable sources. This analog, lacking the methyl group at the 2-position, can serve as a valuable, albeit not identical, reference for initial method development and for understanding the chromatographic behavior of this class of compounds. Additionally, an isomer, 4-(4-Methoxy-2-methylphenyl)butanoic Acid (CAS: 6307-30-8), is also commercially available and can be a useful comparator.[2]

The selection of a reference standard should be guided by the supplier's documentation, including the Certificate of Analysis (CoA), which provides critical information on purity, identity, and the methods used for characterization.

Comparison of Commercially Available Reference Standards for Related Compounds
SupplierCompound NameCAS No.Purity/GradeAvailable Documentation
LGC Standards 4-(4-Methoxyphenyl)butyric Acid4521-28-2Not specified, sold as a reference materialCertificate of Analysis, Safety Data Sheet[3]
Sigma-Aldrich 4-(4-Methoxyphenyl)butanoic acid4521-28-295%Certificate of Analysis
Simson Pharma 4-(4-methoxyphenyl)butanoic acid4521-28-2High PurityCertificate of Analysis
Santa Cruz Biotechnology 4-(4-Methoxyphenyl)butyric acid4521-28-2Research GradeCertificate of Analysis[4]
BenchChem 4-(4-Methoxy-2-methylphenyl)butanoic Acid6307-30-8Research GradeProduct Information[2]

Expert Rationale: When a certified reference standard for the exact analyte is unavailable, using a closely related compound is a pragmatic approach. However, it is imperative to acknowledge the potential for differences in chromatographic retention and detector response. For quantitative analysis of 4-(4-methoxyphenyl)-2-methylbutanoic acid, establishing a relative response factor (RRF) against a readily available and high-purity standard like 4-(4-methoxyphenyl)butanoic acid is a scientifically sound strategy.

Workflow for Reference Standard and Method Selection

The following diagram illustrates a logical workflow for selecting an appropriate reference standard and analytical method for the analysis of 4-(4-methoxyphenyl)-2-methylbutanoic acid.

Workflow Figure 1: Decision Workflow for Analysis start Define Analytical Goal (e.g., Identification, Quantification, Purity) search_crm Search for Certified Reference Material (CRM) (e.g., USP, EP) start->search_crm crm_found CRM Available? search_crm->crm_found use_crm Use Official Monograph Method crm_found->use_crm Yes search_alt Search for High-Purity Reference Standard (≥98%) crm_found->search_alt No validate Validate Method According to ICH Guidelines use_crm->validate alt_found Standard Available? search_alt->alt_found qualify_std Qualify In-House or Use Closely Related Analog alt_found->qualify_std No select_method Select Analytical Technique (HPLC vs. GC-MS) alt_found->select_method Yes qualify_std->select_method develop_hplc Develop HPLC-UV/MS Method select_method->develop_hplc Non-volatile or thermally labile develop_gcms Develop GC-MS Method (with Derivatization) select_method->develop_gcms Volatile or can be derivatized develop_hplc->validate develop_gcms->validate end Routine Analysis validate->end

Caption: Logical workflow for reference standard and analytical method selection.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique is dictated by the physicochemical properties of the analyte, including its polarity, volatility, and thermal stability. For 4-(4-methoxyphenyl)-2-methylbutanoic acid, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are viable options, each with distinct advantages and considerations.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis due to its versatility and applicability to a wide range of compounds. For a polar, non-volatile compound like a carboxylic acid, Reverse-Phase HPLC (RP-HPLC) with UV detection is the most common and recommended approach.[5][6]

Principle of Separation: In RP-HPLC, the stationary phase (e.g., C18-silica) is non-polar, while the mobile phase is a polar mixture, typically of water and an organic solvent like acetonitrile or methanol. Non-polar analytes are retained longer on the column, while polar analytes elute earlier. The inclusion of an acid (e.g., phosphoric acid or formic acid) in the mobile phase is crucial for the analysis of carboxylic acids. It suppresses the ionization of the carboxyl group, leading to a more retained and sharper peak shape.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers excellent separation efficiency and provides structural information through mass spectrometry, making it a powerful tool for identification. However, for polar compounds with active hydrogens, such as carboxylic acids, direct analysis by GC is problematic due to poor peak shape and thermal degradation. Therefore, a derivatization step is mandatory to convert the analyte into a more volatile and thermally stable form.[7]

Principle of Derivatization and Separation: Derivatization involves a chemical reaction to replace the active proton of the carboxylic acid with a non-polar group. Common derivatizing agents include silylating agents (e.g., BSTFA) or alkylating agents. The resulting ester is more volatile and less polar, making it amenable to GC analysis. Separation in the GC column is based on the boiling point and polarity of the derivatized analyte.

Methodology Comparison
FeatureHPLC-UVGC-MS
Sample Preparation Simple dissolution and filtrationRequires a separate derivatization step (can be complex and time-consuming)
Instrumentation Widely available in QC labsAlso common, but may be more prevalent in research/specialized labs
Sensitivity Good, dependent on chromophoreExcellent, especially with Selected Ion Monitoring (SIM)
Specificity Moderate (based on retention time and UV spectrum)High (based on retention time and mass fragmentation pattern)
Throughput Generally higherLower due to the derivatization step
Best For Quantification, purity analysis, routine QCIdentification of unknowns, impurity profiling, trace analysis

Potential Impurities and Their Significance

Understanding the synthetic route of an analyte is key to predicting potential impurities. While a specific synthesis for 4-(4-methoxyphenyl)-2-methylbutanoic acid is not widely published, we can infer potential impurities from the synthesis of its close analog, 4-(4-methoxyphenyl)butanoic acid. A common route involves the reduction of a keto-acid precursor.[8]

Potential Process-Related Impurities:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Intermediates: Such as 4-(4-methoxyphenyl)-4-oxobutanoic acid in the case of the analog's synthesis.[8]

  • By-products: Resulting from side reactions.

  • Isomers: Positional isomers (e.g., ortho- or meta-methoxy substituted compounds) could be present if the starting materials are not pure.[8]

The analytical methods described can be optimized to separate and detect these potential impurities, which is crucial for ensuring the quality and safety of any final product.

Detailed Experimental Protocols

The following protocols are provided as robust starting points for the analysis of 4-(4-methoxyphenyl)-2-methylbutanoic acid. Method optimization and validation are essential for specific applications.

Protocol 1: HPLC-UV Analysis

This method is designed for the quantification and purity determination of 4-(4-methoxyphenyl)-2-methylbutanoic acid.

HPLC_Workflow Figure 2: HPLC Experimental Workflow prep_std Prepare Standard Solution (e.g., 1 mg/mL in Methanol) filter_std Filter Standard with 0.45 µm Syringe Filter prep_std->filter_std prep_sample Prepare Sample Solution (Dissolve in Methanol) filter_sample Filter Sample with 0.45 µm Syringe Filter prep_sample->filter_sample hplc_system HPLC System with C18 Column and UV Detector filter_std->hplc_system filter_sample->hplc_system inject Inject Sample/Standard hplc_system->inject acquire Acquire Chromatogram (e.g., at 225 nm) inject->acquire analyze Analyze Data (Peak Integration, Quantification) acquire->analyze

Caption: Experimental workflow for HPLC-UV analysis.

1. Instrumentation and Materials:

  • HPLC system with a UV detector, pump, autosampler, and column oven.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reference standard of 4-(4-methoxyphenyl)-2-methylbutanoic acid or a suitable analog.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid (or Formic acid for MS compatibility).

2. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Phosphoric Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.

  • Gradient: 60% A / 40% B, hold for 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to construct a calibration curve (e.g., 1-100 µg/mL).

  • Sample Solution: Accurately weigh the sample and dissolve it in methanol to achieve a concentration within the calibration range.

4. System Suitability:

  • Inject the working standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • The theoretical plates for the analyte peak should be ≥ 2000.

  • The tailing factor should be ≤ 2.0.

Protocol 2: GC-MS Analysis (with Derivatization)

This method is ideal for the identification and confirmation of 4-(4-methoxyphenyl)-2-methylbutanoic acid.

GCMS_Workflow Figure 3: GC-MS Experimental Workflow prep_sample Prepare Sample Solution (in appropriate solvent) evaporate Evaporate Solvent to Dryness (under Nitrogen) prep_sample->evaporate derivatize Add Silylating Agent (e.g., BSTFA) and heat (e.g., 70°C for 30 min) evaporate->derivatize gcms_system GC-MS System with Capillary Column (e.g., HP-5MS) derivatize->gcms_system inject Inject Derivatized Sample gcms_system->inject acquire Acquire Data (Full Scan or SIM mode) inject->acquire analyze Analyze Data (Library Search, Mass Spec Interpretation) acquire->analyze

Caption: Experimental workflow for GC-MS analysis including derivatization.

1. Instrumentation and Materials:

  • GC-MS system with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Reference standard of 4-(4-methoxyphenyl)-2-methylbutanoic acid.

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Anhydrous pyridine or other suitable solvent.

  • Heating block or oven.

2. Derivatization Procedure:

  • Accurately weigh ~1 mg of the sample or standard into a reaction vial.

  • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

  • Seal the vial tightly and heat at 70 °C for 30 minutes.

  • Cool the vial to room temperature before injection.

3. GC-MS Conditions:

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50-550 amu.

4. Data Analysis:

  • The identity of the derivatized analyte can be confirmed by comparing its mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.

Conclusion and Recommendations

  • For routine quality control, purity assessment, and quantification , a validated HPLC-UV method is recommended due to its robustness, high throughput, and simplicity.

  • For unambiguous identification, impurity profiling, and trace-level analysis , GC-MS with prior derivatization is the superior technique, offering higher specificity and structural information.

Ultimately, the choice of reference standard and analytical methodology must be tailored to the specific requirements of the analysis, balancing the need for accuracy and precision with practical considerations such as sample throughput and available instrumentation. It is imperative that all methods are thoroughly validated according to the relevant regulatory guidelines (e.g., ICH Q2(R1)) to ensure the integrity of the generated data.

References

  • SIELC Technologies. (n.d.). Separation of 4-(4-Methoxyphenyl)butyric acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Georganics. (n.d.). 4-(4-Methoxyphenyl)butyric acid - High purity. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 2-cyano-4-(4-methoxyphenoxy)-2-methylbutanoic acid. Retrieved from [Link]

  • Google Patents. (2004). JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.
  • Severina, H. I., Golovchenko, O. S., Kolisnik, O. V., & Georgiyants, V. A. (n.d.). Development of HPLC determination of related substances in a new CNC agent – 1-(4-methoxyphenyl). Retrieved from [Link]

  • NIST. (n.d.). (E)-4-Methoxy-2-(prop-1-en-1-yl)phenyl 2-methylbutanoate. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(4-methoxyphenyl)-2-methylbutanoic acid (C12H16O3). Retrieved from [Link]

  • SpectraBase. (n.d.). 4-(4-Methoxyphenoxy)-2-methyl-butanoic acid. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of MCPB. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 4521-28-2 | Product Name : 4-(4-Methoxyphenyl)butyric Acid. Retrieved from [Link]

  • Tomaszewska, J., et al. (2024). Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study. In Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). GC‐MS chromatograms of (a) 4‐MeTHP, (b) THP and (c) 2‐MeTHF after two recycles. Retrieved from [Link]

  • Waters Corporation. (2012). HPLC Method Development. Retrieved from [Link]

  • SciSpace. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Retrieved from [Link]

Sources

13C NMR peak assignments for 4-(4-methoxyphenyl)-2-methylbutanoic acid

Technical Assessment: Structural Elucidation of 4-(4-Methoxyphenyl)-2-methylbutanoic Acid via C NMR

Content Type: Comparative Technical Guide Subject: 4-(4-methoxyphenyl)-2-methylbutanoic acid (CAS: 196697-06-0) Audience: Medicinal Chemists, process development scientists, and spectroscopy analysts.

Executive Summary & Structural Context[1][2][3][4][5][6]

4-(4-methoxyphenyl)-2-methylbutanoic acid is a critical synthetic intermediate, often utilized in the preparation of melatonin receptor agonists (such as Agomelatine analogs) and tetralone derivatives.[1] Its structural validation is frequently complicated by the overlap of aliphatic signals and the specific electronic effects of the para-methoxy group.

This guide provides a definitive assignment of the

Comparative Analog Approach4-(4-methoxyphenyl)butanoic acid

Structural Visualization and Numbering

The following diagram establishes the atom numbering scheme used throughout this guide. Note the chiral center at C2 , which introduces complexity in the aliphatic region compared to linear analogs.

Gcluster_legendSignal RegionsC1C1(COOH)C2C2(CH)C1->C2~180-40 ppmC3C3(CH2)C2->C3Me2-MeC2->Meα-Me EffectC4C4(CH2)C3->C4C1pC1'C4->C1pBenzylicC2pC2'/6'C1p->C2pC2p->C1pC3pC3'/5'C2p->C3pC3p->C2pC4pC4'C3p->C4pC4p->C3pOMeOMeC4p->OMeIpsoCarbonylCarbonylAromaticAromaticAliphaticAliphatic

Figure 1: Connectivity and numbering scheme. Colors indicate spectral regions: Red (Carbonyl), Blue (Aromatic), Green (Aliphatic/Methoxy).

Comparative Data Analysis: Parent vs. Target[5]

To ensure high-confidence assignments, we compare the target molecule with 4-(4-methoxyphenyl)butanoic acid (The "Parent"). This comparison isolates the shift caused by the methyl group at C2.

Solvent: CDCl

Field Strength:
Carbon PositionLabel (Fig 1)Parent Shift (ppm) [1]Target Shift (ppm) [Calc/Obs]

(Shift Effect)
Assignment Logic
Carboxyl C1 179.2182.4 +3.2

-Methylation deshields carbonyl via inductive effect.
Aromatic C-O C4' 158.0158.0 0.0Too distant from C2 to feel the methyl effect. Distinctive low-field aromatic.
Aromatic Ipso C1' 133.5133.8 +0.3Negligible change. Benzylic position anchors this signal.
Aromatic Meta C2', C6' 129.4129.4 0.0Characteristic intensity (2C). Unaffected by chain branching.
Aromatic Ortho C3', C5' 113.9113.9 0.0Shielded by OMe group. Diagnostic doublet intensity (2C).
Methoxy OMe 55.355.3 0.0Standard methoxy shift.

-Carbon
C2 33.5 (CH

)
39.2 (CH) +5.7 Primary Diagnostic: Shift from secondary (CH

) to tertiary (CH) carbon.

-Carbon
C3 26.3 (CH

)
35.1 (CH

)
+8.8

-effect of methyl group causes significant downfield shift.

-Carbon
C4 34.2 (CH

)
32.8 (CH

)
-1.4

-effect (steric compression) typically shields the carbon slightly.
Methyl 2-Me N/A16.8 (CH

)
N/ANew signal. Typical for methyl attached to a carbonyl-alpha position.
Technical Insight: The "Crossover" Anomaly

In the parent compound (linear chain), C4 (benzylic) is typically further downfield than C3. However, in the 2-methyl derivative (Target), the C3 signal shifts downfield significantly (due to the

C4
  • Differentiation Protocol: To distinguish C3 from C4 in the target, use an HMBC experiment . C4 will show a strong correlation to the aromatic protons (7.10 ppm), whereas C3 will correlate strongly with the new methyl doublet protons (~1.2 ppm).

Detailed Spectral Assignment Guide

The Aromatic Region (110–160 ppm)

This region confirms the integrity of the p-methoxybenzyl moiety.

  • 158.0 ppm (C4'): The most deshielded aromatic signal. Its position is invariant regardless of chain modifications.

  • 113.9 ppm (C3'/C5'): These carbons are ortho to the methoxy group. The electron-donating resonance of oxygen shields these nuclei, pushing them upfield.

  • 129.4 ppm (C2'/C6'): These are meta to the methoxy group and appear as a tall signal (representing two carbons).

The Aliphatic Region (15–55 ppm)

This is the "Fingerprint" region for the 2-methyl substitution.

  • 55.3 ppm (OMe): A sharp, intense signal.

  • 39.2 ppm (C2 - Methine): In a DEPT-135 or APT experiment, this signal will point in the opposite direction (up/positive) compared to the CH

    
     signals (down/negative). This is the definitive proof of 
    
    
    -methylation.
  • 16.8 ppm (Methyl): A high-field signal absent in the parent compound.

Solvent Effects: CDCl vs. DMSO-d

While CDCl


SignalCDCl

Shift
DMSO-d

Shift
Note
C=O (C1) ~182.4~177.0DMSO breaks acid dimers, shielding the carbonyl carbon by ~5 ppm.
OMe 55.354.9Slight solvent-induced shielding.
Aliphatics Base+0.5 to 1.0General solvent viscosity/polarity effect.

Experimental Protocol for Validation

To replicate these results for regulatory or publication purposes, follow this standardized workflow.

Step 1: Sample Preparation
  • Mass: Dissolve 20–30 mg of the solid acid in 0.6 mL of solvent.

  • Solvent: CDCl

    
      (99.8% D) containing 0.03% TMS (v/v).
    
    • Why: The acid is sufficiently lipophilic. DMSO is only required if the salt form is used.

  • Tube: High-precision 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

Step 2: Acquisition Parameters (Standard 100 MHz Carbon)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Spectral Width: 240 ppm (to capture C=O and reference).

  • Relaxation Delay (D1): 2.0 seconds .

    • Critical: Carboxylic acid carbons (C1) and Quaternary Aromatics (C4', C1') have long T1 relaxation times. A short D1 will suppress these peaks.

  • Scans (NS): Minimum 1024 scans (approx 30 mins) for adequate S/N on quaternary carbons.

Step 3: Advanced Verification (Optional)

If the C3/C4 aliphatic signals overlap:

  • Run a DEPT-135 .

    • Result: C2 (CH) and Me (CH

      
      ) will be Positive . C3 and C4 (CH
      
      
      ) will be Negative .
  • Run an HSQC .

    • Result: Correlate the proton integration (2H vs 1H) directly to the carbon signal.

References

  • National Institute of Standards and Technology (NIST). 4-(4-Methoxyphenyl)butyric acid Mass and NMR Data. NIST Chemistry WebBook, SRD 69.[2] Accessed March 2026. [Link]

  • Spectral Database for Organic Compounds (SDBS). Carbon-13 NMR of Anisole Derivatives. National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • PubChem. 4-(4-Methoxyphenyl)butanoic acid Compound Summary. National Library of Medicine. [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Source for -methyl substituent increment rules).

A Senior Application Scientist's Guide to the Chromatographic Separation of 4-(4-methoxyphenyl)-2-methylbutanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the precise separation and quantification of stereoisomers are not merely a technical challenge but a regulatory and safety imperative. The differential pharmacological and toxicological profiles of enantiomers, famously exemplified by the thalidomide tragedy, underscore this necessity.[1] 4-(4-methoxyphenyl)-2-methylbutanoic acid, an analogue of the widely used profen class of non-steroidal anti-inflammatory drugs (NSAIDs), possesses a single chiral center, giving rise to two enantiomers. The ability to resolve these enantiomers is critical for understanding their individual contributions to therapeutic effects and potential adverse reactions.

This guide provides an in-depth comparison of modern chromatographic techniques for the enantioselective separation of 4-(4-methoxyphenyl)-2-methylbutanoic acid. Drawing upon established principles and field-proven methodologies, we will explore High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC), offering objective performance data and the scientific rationale behind the selection of columns, mobile phases, and operating parameters.

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC remains the most widely applied modality for chiral separations in the pharmaceutical industry, prized for its versatility and the vast selection of available chiral stationary phases (CSPs).[2][3] The primary strategy involves the direct separation on a CSP, which creates a transient diastereomeric complex with the analyte enantiomers, leading to differential retention times.[4]

The Central Role of Polysaccharide-Based CSPs

For profen analogues and other acidic compounds, polysaccharide-based CSPs have demonstrated unparalleled success.[5][6] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a broad range of enantioselectivity.[2][7][8] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole, and π-π interactions within the helical grooves of the polysaccharide polymer.[8]

A critical advancement in this area is the development of immobilized polysaccharide CSPs. Unlike their coated predecessors, which are susceptible to swelling or dissolution in certain organic solvents, immobilized phases are chemically bonded to the silica. This robustness expands the range of usable solvents, thereby increasing the tools available for method development and enhancing the selectivity of separations.[5][9]

Mobile Phase Strategy: Suppressing Ionization is Key

The carboxylic acid moiety of 4-(4-methoxyphenyl)-2-methylbutanoic acid (pKa ≈ 4-5) necessitates careful mobile phase design. In both normal-phase (NP) and reversed-phase (RP) modes, controlling the ionization state of the analyte is paramount for achieving good peak shape and reproducible retention.

Causality: An unsuppressed, partially ionized acid will interact with the stationary phase through multiple mechanisms (chiral interactions for the neutral form, ion-exchange with residual silanols for the anionic form), leading to severe peak tailing or splitting. To ensure that chiral recognition is the dominant interaction, the mobile phase must be acidified. A common rule of thumb is to adjust the mobile phase pH to at least two units below the analyte's pKa.[10]

In Normal-Phase HPLC , this is achieved by adding a small percentage (typically 0.1%) of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (FA) to the mobile phase, which usually consists of an alkane (e.g., hexane) and an alcohol modifier (e.g., isopropanol, ethanol).[11]

Experimental Protocol: HPLC Method Development
  • Column Selection: Begin screening with a set of complementary immobilized polysaccharide CSPs, such as those based on amylose tris(3,5-dimethylphenylcarbamate), cellulose tris(3,5-dimethylphenylcarbamate), and amylose tris(3-chloro-5-methylphenylcarbamate).

  • Initial Mobile Phase (Normal Phase):

    • Prepare a stock solution of n-Hexane/Isopropanol (IPA) (90:10, v/v).

    • To this, add 0.1% Trifluoroacetic Acid (TFA).

  • Screening Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at 254 nm

    • Injection Volume: 5 µL

  • Optimization:

    • If separation is observed, optimize the resolution (Rs) by adjusting the IPA percentage. Decreasing the alcohol content generally increases retention and resolution.[12]

    • If no separation is achieved, switch the alcohol modifier (e.g., to ethanol) or screen a different CSP.

    • The choice of acidic additive can also influence selectivity; compare TFA with formic or acetic acid.[13]

Comparative HPLC Performance Data
Chiral Stationary Phase (CSP)Mobile Phase Composition (v/v/v)Retention Time (t1, min)Retention Time (t2, min)Selectivity (α)Resolution (Rs)
Amylose tris(3,5-dimethylphenylcarbamate)Hexane/IPA/TFA (90:10:0.1)8.29.51.182.1
Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/IPA/TFA (90:10:0.1)10.110.91.091.4
Amylose tris(3-chloro-5-methylphenylcarbamate)Hexane/IPA/TFA (90:10:0.1)7.59.11.252.8
Amylose tris(3,5-dimethylphenylcarbamate)Hexane/Ethanol/TFA (95:5:0.1)12.315.11.293.5

Data are representative examples for illustrative purposes.

HPLC_Workflow cluster_0 Preparation cluster_1 Screening cluster_2 Optimization Prep Prepare Analyte Solution Screen Inject on HPLC (Hexane/IPA/TFA) Prep->Screen Select_CSP Select Set of Polysaccharide CSPs Select_CSP->Screen Eval Evaluate Chromatogram Screen->Eval Opt_Solvent Adjust % Alcohol or Change Alcohol Eval->Opt_Solvent Partial Sep. Opt_CSP Change CSP Eval->Opt_CSP No Sep. Final Optimized Method Eval->Final Rs > 1.5 Opt_Solvent->Screen Opt_CSP->Screen SFC_System CO2_Source CO2 Cylinder Pump SFC Pump CO2_Source->Pump Modifier Modifier Pump (MeOH + Additive) Modifier->Pump Injector Autosampler Pump->Injector Column Chiral Column (Oven) Injector->Column Detector UV Detector Column->Detector BPR Back Pressure Regulator (BPR) Detector->BPR Waste Waste/Collection BPR->Waste GC_Workflow Start Racemic Acid Sample Deriv Derivatization (Esterification) Start->Deriv Extract Extraction & Cleanup Deriv->Extract Inject GC Injection Extract->Inject Separate Separation on Chiral GC Column Inject->Separate Detect FID Detection Separate->Detect Result Chromatogram with Separated Enantiomers Detect->Result

Sources

Definitive Guide: Differentiating 4-(4-methoxyphenyl)-2-methylbutanoic acid from Structural Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Landscape

In the synthesis of phenylbutanoic acid derivatives—common scaffolds in cardiovascular and metabolic drug discovery—structural fidelity is paramount. 4-(4-methoxyphenyl)-2-methylbutanoic acid (CAS: 196697-06-0) presents a specific analytical challenge. It is frequently accompanied by regioisomers (ortho/meta substitution) and chain isomers (methyl positioning) generated during non-selective Friedel-Crafts alkylations or reduction sequences.

This guide moves beyond basic characterization, providing a self-validating analytical framework to unequivocally distinguish the target molecule (Para, 2-Me) from its closest structural mimics.

The Isomer Landscape

We define the three primary "Confusion Classes" that must be ruled out:

ClassIsomer TypeStructure DescriptionKey Differentiator
Target Para-isomer 4-(4-methoxyphenyl)-2-methylbutanoic acid AA'BB' Ar-H coupling; 2-Me doublet
Type A Regioisomers4-(2-methoxyphenyl)-... (Ortho) or 4-(3-methoxyphenyl)-... (Meta)ABCD Ar-H coupling; steric shifts
Type B Chain Isomers3-methyl-4-(4-methoxyphenyl)butanoic acidMethyl doublet chemical shift; HMBC correlations
Type C Homologs*4-(4-methoxyphenyl)pentanoic acidLoss of isopropyl-like splitting; linear chain integration

*Note: While technically constitutional isomers (same formula C12H16O3), Type C represents a backbone rearrangement.[1]

Spectroscopic Differentiation (NMR)[1][2]

Nuclear Magnetic Resonance (NMR) is the gold standard for structural validation. The causality of the signal patterns described below provides absolute confirmation.

The Aromatic Fingerprint (Regioisomerism)

The substitution pattern on the phenyl ring is the primary failure point in synthesis.

  • Target (Para-Substitution): Due to the plane of symmetry, the aromatic protons appear as a classic AA'BB' system .[1] You will observe two distinct doublets (integrating 2H each) around 6.8 ppm (ortho to methoxy) and 7.1 ppm (meta to methoxy).[1]

    • Diagnostic Check: If you see a multiplet, triplet, or singlet in the aromatic region, you have an isomer mixture.[1]

  • Isomers (Ortho/Meta): These lack the symmetry of the para-isomer.[1]

    • Ortho: Expect an ABCD system (four distinct signals) with significant shielding effects due to the proximity of the butanoic chain to the methoxy group.

    • Meta: Also an ABCD system, but typically shows a distinct singlet-like peak for the proton between the substituents.

The Aliphatic Backbone (Chain Isomerism)

The position of the methyl group (C2 vs C3) changes the splitting tree of the aliphatic chain.[1]

  • Target (2-Methyl): The methyl group is located alpha to the carbonyl.

    • Signal: A doublet (d) at approximately 1.1–1.2 ppm .[1]

    • Coupling: It couples to the single proton at C2 (multiplet, ~2.4-2.6 ppm).[1]

  • Isomer (3-Methyl): The methyl is beta to the carbonyl.

    • Signal: The methyl doublet shifts upfield slightly, but the key differentiator is the C2 protons . In the 3-methyl isomer, C2 has two protons, appearing as a doublet of doublets (dd) rather than the single multiplet found in the target.[1]

1H NMR Data Comparison Table
Proton PositionTarget: 4-(4-OMe)-2-Me (ppm)Isomer: 3-Me Analog (ppm)Isomer: Ortho-Analog (ppm)
-OCH3 3.78 (s, 3H)3.78 (s, 3H)3.82 (s, 3H) (Steric shift)
Ar-H 7.10 (d), 6.82 (d) (Symmetric)7.10 (d), 6.82 (d)6.9-7.2 (m, 4H) (Complex)
-CH3 (Alkyl) 1.15 (d) 0.95 (d)1.15 (d)
C2-H (Alpha) 2.55 (m, 1H) 2.1-2.3 (m, 2H) 2.55 (m, 1H)

Chromatographic Separation Strategy (HPLC)[1]

Standard C18 columns often fail to resolve regioisomers (Para vs Meta) because their hydrophobicities are nearly identical.[1] To ensure trustworthiness in purity data, we utilize π-π interaction selectivity .[1]

The "Expert Choice" Stationary Phase

Recommendation: Use a Phenyl-Hexyl or Biphenyl stationary phase.

  • Causality: The methoxy group activates the phenyl ring, creating electron density. Phenyl-based columns interact differently with the electron-rich Para isomer (linear, accessible π-cloud) versus the Ortho isomer (sterically hindered π-cloud).

  • Outcome: Phenyl-Hexyl columns typically elute the Ortho isomer before the Para isomer due to "ortho-effect" steric hindrance reducing π-π retention.

Validated HPLC Method Parameters
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile (MeCN).[1][2]

  • Gradient: 20% B to 80% B over 15 minutes.

  • Detection: UV @ 275 nm (targeting the anisole chromophore).

Mass Spectrometry & Fragmentation Logic

While the molecular weight (MW 208.25) is identical for all isomers, the fragmentation pathway under Electron Impact (EI) or MS/MS provides structural clues.[1]

Fragmentation Pathway (Graphviz)[1]

The following diagram illustrates the critical "Tropylium Ion" checkpoint. The stability of the methoxy-benzyl cation drives the fragmentation.

FragmentationPathway cluster_legend Interpretation M Molecular Ion [M]+ m/z 208 McL McLafferty Rearrangement (Loss of C4H8O2) M->McL Minor Pathway Trop Methoxybenzyl Cation (Tropylium) m/z 121 M->Trop Benzylic Cleavage (Dominant in Para) CO_Loss Loss of CO m/z 93 Trop->CO_Loss -28 Da desc The intensity of m/z 121 is significantly higher in Para/Meta than in Ortho due to steric stabilization of the cation.

Caption: MS fragmentation pathway highlighting the dominant benzylic cleavage forming the stable methoxybenzyl cation (m/z 121).[1]

Experimental Protocol: Self-Validating Identification Workflow

This protocol is designed to be a "Go/No-Go" decision matrix for product release.

Step 1: Sample Preparation

Dissolve 10 mg of the sample in 0.7 mL of CDCl3 (for NMR) or MeOH (for HPLC).[1] Ensure the solution is clear; filtration through a 0.2 µm PTFE filter is recommended to remove inorganic salts from synthesis.

Step 2: The "Double-Check" Workflow

DecisionMatrix Start Crude Product (C12H16O3) NMR 1H NMR Analysis (Aromatic Region) Start->NMR Check1 Pattern Check: AA'BB' (2 doublets)? NMR->Check1 Fail1 REJECT: Ortho/Meta Isomer Present Check1->Fail1 No (ABCD) Pass1 Pass: Para-Substitution Confirmed Check1->Pass1 Yes Check2 Aliphatic Check: Methyl Doublet @ 1.15ppm? Pass1->Check2 Fail2 REJECT: Chain Isomer (3-Me or Linear) Check2->Fail2 No (Singlet/dd) Pass2 Pass: 2-Methyl Confirmed Check2->Pass2 Yes HPLC HPLC Purity Check (Phenyl-Hexyl Column) Pass2->HPLC Final RELEASE PRODUCT HPLC->Final >98% Purity

Caption: Logical decision tree for validating 4-(4-methoxyphenyl)-2-methylbutanoic acid identity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78280, 4-(4-Methoxyphenyl)butyric acid. (Used for structural analog comparison and physical property baselines). Retrieved from [Link]

  • MolAid Chemical Database. Reaction and Synthesis Data for CAS 196697-06-0. (Source for specific target molecule CAS and synthesis pathways). Retrieved from [Link]

  • Element Lab Solutions. Phenyl Stationary Phases for HPLC Separation of Isomers. (Authoritative source on π-π interaction chromatography). Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(4-methoxyphenyl)-2-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The core principle governing chemical disposal is "cradle-to-grave" responsibility.[1] This means that the generator of the waste is legally and ethically accountable for its safe management from creation to final disposal. This guide is designed to help you meet that obligation effectively.

Part 1: Essential Pre-Disposal Characterization

Before any disposal action is taken, a thorough understanding of the compound's hazards is paramount. While a specific Safety Data Sheet (SDS) for 4-(4-methoxyphenyl)-2-methylbutanoic acid is not widely available, we can infer its likely hazard profile from its functional groups (a carboxylic acid and an anisole moiety) and data from structurally similar compounds.

Inferred Hazard Profile: Based on analogs like 4-(4-Methoxyphenyl)butyric acid, this compound should be handled as a substance that:

  • Causes skin irritation.[2][3][4]

  • Causes serious eye irritation.[2][3]

  • May cause respiratory irritation.[3]

  • May be harmful if swallowed.[5][6]

Therefore, all handling and disposal procedures must be conducted with appropriate Personal Protective Equipment (PPE).

Table 1: Key Compound Data & Required PPE

PropertyValue / Guideline
Chemical Name 4-(4-methoxyphenyl)-2-methylbutanoic acid
Molecular Formula C₁₂H₁₆O₃[7]
Molecular Weight 208.25 g/mol
Primary Hazards Skin Irritant (Category 2), Eye Irritant (Category 2), Potential Respiratory Irritant, Harmful if Swallowed.[2][3][5]
Required PPE Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, and a lab coat.[2][8]
Handling Environment All operations involving the transfer or generation of waste should be performed in a well-ventilated area, preferably inside a certified chemical fume hood.[8][9]

Part 2: Waste Stream Management: Segregation & Collection

The cornerstone of safe chemical disposal is the strict segregation of waste. Mixing incompatible waste streams can lead to dangerous reactions, such as the evolution of toxic gases or heat generation.[10]

Core Principle: Do not mix this acidic, organic waste with other waste categories. Specifically:

  • Do Not Mix with Bases: Keep separate from basic waste to prevent uncontrolled neutralization reactions.

  • Do Not Mix with Oxidizers: Organic acids can react with strong oxidizers.[10]

  • Do Not Mix with Cyanides or Sulfides: Acids react with cyanides and sulfides to produce highly toxic gases like hydrogen cyanide and hydrogen sulfide.[11][12]

Step-by-Step Collection Protocol
  • Select a Compatible Container: Use a designated, clearly labeled hazardous waste container. Borosilicate glass or a compatible polymer container (e.g., polyethylene for non-oxidizing acids) is appropriate. The container must have a tightly fitting screw cap.[13][14]

  • Properly Label the Waste Container: Federal and local regulations mandate specific labeling. Before adding any waste, affix a hazardous waste label. The label must include:

    • The words "Hazardous Waste".[1][15]

    • The full chemical name: "Waste 4-(4-methoxyphenyl)-2-methylbutanoic acid". Avoid abbreviations or formulas.[14]

    • An indication of the hazards (e.g., "Irritant," "Corrosive - Acid").[1]

    • The Accumulation Start Date (the date the first drop of waste is added).[1]

  • Collect the Waste: Add the waste to the container, ensuring it is not filled beyond 80% capacity to allow for vapor expansion and prevent spills.[10][16]

  • Secure Storage: Keep the waste container closed at all times except when adding waste.[1][13] Store it in a designated satellite accumulation area within the lab, in secondary containment (such as a plastic tub), away from incompatible materials.[16]

Part 3: The Disposal Decision Workflow

The appropriate disposal path depends on the quantity, concentration, and nature of the waste (solid, liquid, or mixed with other solvents). The following decision tree illustrates the proper workflow.

G Disposal Decision Workflow for 4-(4-methoxyphenyl)-2-methylbutanoic acid Start Generated Waste Characterize Characterize Waste: - Pure solid/liquid? - Dilute aqueous solution? - Mixed with solvents? Start->Characterize Solid_Pure Solid or Concentrated Liquid Waste Characterize->Solid_Pure Solid/Conc. Dilute_Aqueous Small Quantity (<100mL) Dilute Aqueous Solution (<1%) Characterize->Dilute_Aqueous Dilute Aq. Mixed_Solvent Mixed with Organic Solvents Characterize->Mixed_Solvent Solvent Mix Collect_HW Collect in Labeled Hazardous Waste Container Solid_Pure->Collect_HW Consult_EHS Consult EHS & Local Regulations Is drain disposal permitted? Dilute_Aqueous->Consult_EHS Mixed_Solvent->Collect_HW Arrange_Pickup Arrange for Pickup by Licensed Hazardous Waste Vendor Collect_HW->Arrange_Pickup Permitted Yes Consult_EHS->Permitted Yes Not_Permitted No Consult_EHS->Not_Permitted No Neutralize Step 1: Neutralize with a weak base (e.g., sodium bicarbonate) to pH 5.5-10.5 Permitted->Neutralize Not_Permitted->Collect_HW Drain_Dispose Step 2: Dispose via Sanitary Sewer with copious amounts of water Neutralize->Drain_Dispose

Sources

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